3-Methyl-1-nonyn-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylnon-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXVWMAXIQKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279829 | |
| Record name | 3-Methyl-1-nonyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-01-3 | |
| Record name | NSC14257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-nonyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 3-Methyl-1-nonyn-3-ol, a tertiary acetylenic alcohol with applications in organic synthesis, particularly as an intermediate in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis, offering insights into its chemical characteristics, synthesis, and analytical profile.
Molecular Structure and Chemical Identity
This compound is a chiral tertiary alcohol featuring a terminal alkyne functionality. The presence of a hydroxyl group and a carbon-carbon triple bond on the same stereocenter makes it a valuable building block for introducing structural complexity in organic synthesis.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-methylnon-1-yn-3-ol[1] |
| CAS Number | 5430-01-3[1] |
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol [1] |
| Canonical SMILES | CCCCCCC(C)(C#C)O[1] |
| InChIKey | VQUXVWMAXIQKTQ-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are dictated by the interplay between the hydrophobic alkyl chain and the polar hydroxyl and alkyne groups.
Table of Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 87-88 °C at 15 mmHg | ChemicalBook |
| Density | 0.881 g/cm³ (predicted) | ChemicalBook |
| Refractive Index | 1.4430 | ChemicalBook |
| Solubility | Soluble in organic solvents. | N/A |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption around 2100-2200 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit a characteristic singlet for the acetylenic proton (≡C-H) around δ 2.0-3.0 ppm. The methyl protons would appear as a singlet, while the methylene protons of the hexyl chain would show complex multiplets. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp-hybridized carbons of the alkyne group in the range of δ 65-90 ppm. The quaternary carbon bearing the hydroxyl and methyl groups would appear around δ 65-75 ppm. The remaining signals would correspond to the methyl and hexyl chain carbons.
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a weak or absent molecular ion peak (M⁺) at m/z 154, which is characteristic of tertiary alcohols.[2][3][4][5] The fragmentation pattern would be dominated by α-cleavage, leading to the loss of a hexyl radical (M-85) or a methyl radical (M-15) to give prominent fragment ions. Loss of water (M-18) is also a common fragmentation pathway for alcohols.[2][3][4][5]
Synthesis of this compound
The most direct and widely applicable method for the synthesis of tertiary alkynyl alcohols such as this compound is the nucleophilic addition of an acetylide to a ketone. This can be achieved through a Grignard reaction or by using lithium acetylide.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 2-octanone and acetylene via a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide
-
Acetylene gas (dried)
-
2-Octanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a small amount of ethyl bromide to initiate the reaction. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.
-
Once the reaction has started, add the remaining ethyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Formation of Ethynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Bubble dry acetylene gas through the stirred solution. The reaction is exothermic and should be controlled by the rate of acetylene addition. A white precipitate of ethynylmagnesium bromide may form.
-
-
Addition of 2-Octanone:
-
Dissolve 2-octanone in anhydrous THF.
-
Add the 2-octanone solution dropwise to the stirred suspension of ethynylmagnesium bromide at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Applications in Organic Synthesis and Drug Development
The alkyne moiety is a versatile functional group in medicinal chemistry, known for its unique linear geometry, rigidity, and ability to participate in a variety of chemical transformations.[6] Tertiary propargyl alcohols like this compound serve as important intermediates in the synthesis of more complex molecules.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is a flammable liquid and should be kept away from sources of ignition. It may cause skin and eye irritation. Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the addition of an acetylide to 2-octanone, combined with the rich chemistry of its dual functional groups, makes it an attractive intermediate for the synthesis of complex target molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
References
- PubChem. This compound.
- Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1968). Ethynylation of ketones using dilithium acetylide. Journal of Organometallic Chemistry, 12(1), 1-10.
- Midland, M. M., & Tramontano, A. (1990). PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Organic Syntheses, 68, 14.
- Walborsky, H. M., & Niznik, G. E. (1973). ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS: 2-METHYLBUTANAL-1-d. Organic Syntheses, 53, 3.
- Bach, R. O. (1971). U.S. Patent No. 3,626,016. Washington, DC: U.S.
- Martin, K. R., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. Washington, DC: U.S.
- Denis, J. N., & Oppolzer, W. (1974). U.S. Patent No. 3,856,867. Washington, DC: U.S.
- Märkl, G., & Liebl, R. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 328-335.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry, 285, 116245.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
- BenchChem. (n.d.). Grignard synthesis of 3-Methyl-1-heptanol from bromoalkanes.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
- Chemistry LibreTexts. (2023, August 29).
- NIST. (n.d.). 3-Methyl-6-hepten-1-yn-3-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3369.
- Chemistry LibreTexts. (2023, August 29).
- University of Calgary. (n.d.).
- Lanigan, R. S., & Yamarik, T. A. (2012). Final report of the safety assessment of Alcohol Denat., including SD Alcohol 3-A, SD Alcohol 30, SD Alcohol 39, SD Alcohol 39-B, SD Alcohol 39-C, SD Alcohol 40, SD Alcohol 40-B, and SD Alcohol 40-C, and the denaturants, Quassin, Brucine Sulfate/Brucine, and Denatonium Benzoate. International journal of toxicology, 31(5_suppl), 157S–212S.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Mori, S., Ueishi, J., & Shioiri, T. (2003). Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate.
- Tolstikova, T. G., Baev, D. S., Tolstikov, G. A., & Khvostov, M. V. (2012). 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: The Importance of Functional Groups for Antiparkinsonian Activity. Pharmaceutical Chemistry Journal, 46(7), 415-418.
- SpectraBase. (n.d.). 3-Methyl-1-penten-3-ol - Optional[13C NMR] - Spectrum.
- ZM Silane Limited. (2025).
- Journal of Biomedical Research & Environmental Sciences. (2024).
- ACS Catalysis. (2020).
- American Chemical Society. (2025).
Sources
- 1. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol (CAS: 5430-01-3)
This guide provides a comprehensive technical overview of 3-Methyl-1-nonyn-3-ol, a propargyl alcohol of interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis via alkynylation, discuss its potential applications, and provide essential safety information.
Core Molecular Attributes and Physicochemical Properties
This compound, registered under CAS number 5430-01-3, is an unsaturated alcohol.[1] Its structure features a nonyl carbon chain with a terminal alkyne group and a hydroxyl group, along with a methyl substituent at the third carbon position.[1] This unique combination of functional groups—a tertiary alcohol and a terminal alkyne—makes it a versatile building block in organic chemistry.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[2], Cheméo[3] |
| Molecular Weight | 154.25 g/mol | PubChem[2], Cheméo[3] |
| IUPAC Name | 3-methylnon-1-yn-3-ol | PubChem[2], NIST[4] |
| Synonyms | 3-Methyl-1-nonyne-3-ol, Ethynyl n-hexyl methyl carbinol | ChemicalBook[5], PubChem[2] |
| Boiling Point | 87-88°C at 15 mmHg | ChemicalBook[5][6] |
| Density | 0.881 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| Refractive Index | 1.4430 | ChemicalBook[5][6] |
| LogP (Octanol/Water) | 2.341 (Calculated) | Cheméo[3] |
| Water Solubility | Log10WS = -3.18 (Calculated) | Cheméo[3] |
These properties indicate a relatively non-polar molecule with limited water solubility, as expected from its ten-carbon structure. The boiling point, measured under reduced pressure, suggests it is a liquid at standard conditions.
Synthesis and Reaction Mechanisms: The Power of Alkynylation
The primary route for synthesizing this compound and other propargyl alcohols is through the addition of a terminal alkyne to a carbonyl group, a reaction known as alkynylation.[7] This process, also referred to as ethynylation when acetylene is used, is a cornerstone of carbon-carbon bond formation in organic synthesis.[7]
The synthesis of this compound involves the reaction of a metal acetylide with 2-octanone. A common laboratory-scale approach utilizes a Grignard reagent or an organolithium reagent to deprotonate a terminal alkyne, creating a nucleophilic acetylide that subsequently attacks the electrophilic carbonyl carbon of the ketone.
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of this compound via alkynylation.
Detailed Experimental Protocol (Hypothetical Laboratory Scale):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of acetylene in an anhydrous ether solvent (e.g., THF, diethyl ether) and cooled to -78°C.
-
Acetylide Formation: A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to the acetylene solution. The reaction is stirred at low temperature to ensure complete formation of the lithium acetylide.
-
Carbonyl Addition: A solution of 2-octanone in the same anhydrous solvent is then added dropwise to the reaction mixture. The reaction is allowed to stir for several hours, gradually warming to room temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
The choice of base and solvent is critical for the success of this reaction, influencing both the yield and the purity of the final product. Ethers are common solvents due to their ability to solvate the metal cation of the acetylide.[7]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | - A sharp singlet for the acetylenic proton (~2.0-3.0 ppm).- A singlet for the methyl protons adjacent to the alcohol.- Multiplets for the methylene protons of the hexyl chain.- A broad singlet for the hydroxyl proton (can be exchanged with D₂O). |
| ¹³C NMR | - Two signals in the alkyne region (~70-90 ppm).- A signal for the quaternary carbon bearing the hydroxyl and methyl groups.- Signals for the carbons of the hexyl chain and the methyl group. |
| IR Spectroscopy | - A sharp, weak absorption for the C≡C stretch (~2100-2260 cm⁻¹).- A sharp absorption for the ≡C-H stretch (~3300 cm⁻¹).- A broad absorption for the O-H stretch (~3200-3600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 154.- Fragmentation patterns corresponding to the loss of a methyl group (M-15) and other characteristic fragments. |
Publicly available spectral data from sources like the NIST WebBook and PubChem can be used for comparison and confirmation.[2][4]
Potential Applications in Research and Development
Propargyl alcohols, including this compound, are valuable intermediates in the synthesis of more complex molecules. The terminal alkyne and tertiary alcohol functional groups provide two reactive handles for further chemical transformations.
Potential Research Applications:
-
Pharmaceutical Synthesis: The ethynyl group is a key pharmacophore in several approved drugs and is often incorporated into molecules to enhance their binding affinity to biological targets.[8] Propargyl alcohols can serve as precursors to these more complex active pharmaceutical ingredients (APIs).[1] The synthesis of novel compounds for drug discovery programs is a significant application.[9][10]
-
Flavor and Fragrance Industry: Some unsaturated alcohols have applications as fragrance ingredients due to their unique odors.[1] While specific information on the scent profile of this compound is limited, related compounds are used in this industry.[11]
-
Organic Synthesis Building Block: This compound can be used in a variety of subsequent reactions, including:
-
Hydration: The alkyne can be hydrated to form a ketone, a reaction often catalyzed by mercury(II) salts or other transition metals.[12][13][14]
-
Reduction: The alkyne can be selectively reduced to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia).
-
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons.
-
Logical Flow of Application:
Caption: Potential application pathways for this compound.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its straightforward synthesis via alkynylation and the presence of two versatile functional groups make it an attractive starting material for the construction of more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.
References
- Wikipedia.
- Ma, S. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research, 52(7), 1893-1905. [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Methylnon-1-yn-3-ol (CAS 5430-01-3). [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2019). 12.7: Electrophilic Addition Reactions of Alkynes. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225150, this compound. [Link]
- NIST. (n.d.). 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook. [Link]
- Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. [Link]
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. [Link]
- Jaydev Chemical Industries. (n.d.). 3-NONYN-1-ol. [Link]
- LookChem. (n.d.). Cas 5430-01-3,this compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Hulpia, F., et al. (2018). Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. European Journal of Medicinal Chemistry, 157, 248-267. [Link]
- The Good Scents Company. (n.d.). 3-methyl-1-octyn-3-ol. [Link]
- Wilkinson, W. C. (1973). Preparation and Spectral Characterization of Select Cyclic Ethynyl Carbinols. Central Washington University. [Link]
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Ohio State News. (2024). Novel chemical tool aims to streamline drug-making process. [Link]
- NEDP. (n.d.). Discoveries. [Link]
- Al-Zoubi, R. M. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery, 18(1), 37-46. [Link]
- The Good Scents Company. (n.d.). 1-nonen-3-ol N-hexyl vinyl carbinol. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylnon-1-yn-3-ol (CAS 5430-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
- 5. Cas 5430-01-3,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 5430-01-3 [amp.chemicalbook.com]
- 7. Alkynylation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discoveries | NEDP [nedp.com]
- 10. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nonyn-1-ol, 3-Nonynol, Non-3-yn-1-ol, 3-Nonyne-1-ol, (2-Hydroxyethyl)pentylacetylene, 31333-13-8, (3Z)-nonen-1-ol, nonyn, Mumbai, India [jaydevchemicals.com]
- 12. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemos.de [chemos.de]
Spectroscopic Characterization of 3-Methyl-1-nonyn-3-ol: A Technical Guide
Introduction
3-Methyl-1-nonyn-3-ol is a tertiary acetylenic alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] Its structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and specialty materials. A thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectroscopic signatures.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected chemical shifts, multiplicities, and integrations based on the known effects of its functional groups and by comparison with similar structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the hydroxyl proton, the methyl group, and the various methylene groups of the hexyl chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-1 (≡C-H) | ~2.0 - 2.5 | Singlet (s) | 1H | The acetylenic proton is deshielded by the triple bond but is not typically coupled to other protons. |
| OH | Variable (typically 1.5 - 4.0) | Singlet (s, broad) | 1H | The chemical shift is concentration and solvent dependent. The signal is often broad due to chemical exchange. |
| H-10 (CH₃) | ~1.5 | Singlet (s) | 3H | The methyl protons are adjacent to a quaternary carbon and thus show no coupling. |
| H-4 (-CH₂-) | ~1.6 | Triplet (t) | 2H | Coupled to the adjacent methylene protons at C-5. |
| H-5 to H-8 (-CH₂-)n | ~1.2 - 1.4 | Multiplet (m) | 8H | The signals for these methylene groups in the alkyl chain will likely overlap, creating a complex multiplet. |
| H-9 (CH₃ of hexyl) | ~0.9 | Triplet (t) | 3H | Coupled to the adjacent methylene protons at C-8. |
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The availability of a ¹³C NMR spectrum for this compound is noted in the PubChem database.[1] Based on general principles of ¹³C NMR and data for analogous compounds, the following assignments can be predicted.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-1 (≡C-H) | ~70 - 75 | The sp-hybridized carbon bearing the proton is shielded relative to the other acetylenic carbon. |
| C-2 (-C≡) | ~85 - 90 | The quaternary sp-hybridized carbon is typically more deshielded. |
| C-3 (C-OH) | ~65 - 70 | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| C-10 (CH₃) | ~28 - 32 | The methyl carbon attached to the tertiary center. |
| C-4 | ~40 - 45 | The methylene carbon adjacent to the tertiary center. |
| C-5 | ~25 - 30 | A typical methylene carbon in an alkyl chain. |
| C-6 | ~30 - 35 | A typical methylene carbon in an alkyl chain. |
| C-7 | ~22 - 27 | A typical methylene carbon in an alkyl chain. |
| C-8 | ~31 - 36 | A typical methylene carbon in an alkyl chain. |
| C-9 (CH₃ of hexyl) | ~14 | The terminal methyl carbon of the hexyl chain. |
Experimental Protocol for ¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. An FTIR spectrum for this compound is available in the PubChem database.[1]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (strong, broad) | O-H stretch | Tertiary Alcohol |
| ~3300 (sharp, medium) | ≡C-H stretch | Terminal Alkyne |
| ~2950-2850 (strong) | C-H stretch | Alkyl (CH₃, CH₂) |
| ~2100 (weak) | C≡C stretch | Alkyne |
| ~1465 and ~1375 | C-H bend | Alkyl |
| ~1150 (medium) | C-O stretch | Tertiary Alcohol |
Expert Interpretation: The presence of a strong, broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol. Overlapping with this, a sharper, medium-intensity peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretch of the terminal alkyne. The weak C≡C stretching absorption is expected around 2100 cm⁻¹. The strong C-H stretching vibrations of the alkyl chain are observed in the 2850-2950 cm⁻¹ region. The C-O stretch of the tertiary alcohol typically appears in the 1100-1200 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (FTIR-ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. An electron ionization (EI) mass spectrum is available in the NIST WebBook and PubChem.[1][3]
Key Spectral Data:
-
Molecular Ion (M⁺): m/z 154 (expected, but may be weak or absent for tertiary alcohols).
-
Major Fragment Ions (m/z): 69 (base peak), 43, 41.[1]
Fragmentation Analysis: Tertiary alcohols often exhibit a weak or absent molecular ion peak due to the facile cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The fragmentation of this compound is expected to be dominated by the loss of the hexyl radical and the methyl radical.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Expert Interpretation: The base peak at m/z 69 is likely due to the α-cleavage leading to the loss of the hexyl radical (•C₆H₁₃), forming a stable oxonium ion. The peak at m/z 43 is characteristic of a propyl fragment ([C₃H₇]⁺) or an acetyl group fragment, though the former is more likely in this context. The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a common fragment in mass spectrometry. The molecular ion peak at m/z 154 is expected to be of very low abundance.
Experimental Protocol for GC-MS:
-
Inject a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) into the gas chromatograph.
-
The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5).
-
The eluting compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. The predicted ¹H NMR data, alongside the available ¹³C NMR, IR, and MS information, serves as a robust reference for researchers and scientists working with this versatile chemical intermediate.
References
- PubChem. This compound. [Link]
- NIST. 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Chemical Intermediate
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on 3-Methyl-1-nonyn-3-ol (CAS No. 5430-01-3). This tertiary alkynyl alcohol is more than a mere collection of atoms; it is a versatile building block whose distinct structural features—a terminal alkyne, a tertiary alcohol, and a strategic methyl group—present a unique confluence of reactivity and stereoelectronic properties. Our exploration will delve into its fundamental physicochemical characteristics, spectral identity, synthetic pathways, and potential applications, particularly as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. This document is structured not as a rigid manual, but as a logical journey from the molecule's basic properties to its functional potential, providing the causal insights essential for practical application in a laboratory setting.
Core Molecular Identity and Physicochemical Profile
This compound is an organic compound characterized by a nine-carbon backbone, a terminal triple bond, and a hydroxyl group on a tertiary carbon.[1] This structure imparts a unique combination of polarity from the alcohol group and reactivity from the alkyne moiety.
Chemical Structure
The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[2][3] Its structure consists of a hexyl chain and a methyl group attached to the same carbon atom (C3) that bears the hydroxyl group and is bonded to the ethynyl group.
Sources
A Senior Application Scientist's Guide to the Synthesis of Tertiary Acetylenic Alcohols: The Case of 3-Methyl-1-nonyn-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary acetylenic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of fragrances, pharmaceuticals, and complex molecular architectures.[1][2] This technical guide provides an in-depth examination of the principal synthetic methodologies for preparing these valuable molecules, focusing on 3-Methyl-1-nonyn-3-ol (CAS 5430-01-3) as a representative example.[3][4] We will dissect two cornerstone reactions—the Favorskii reaction and the Grignard reaction—moving beyond mere procedural steps to explore the underlying mechanistic principles and the rationale governing experimental design. This document is structured to provide field-proven insights, ensuring that each protocol is presented as a self-validating system, grounded in authoritative chemical literature.
Introduction: The Significance of this compound
This compound is a tertiary acetylenic alcohol characterized by a nine-carbon chain, a terminal alkyne, and a hydroxyl group on the third carbon, which is also attached to a methyl group.[3] Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol .[4][5] This compound is a colorless liquid with a mild, fresh, and slightly floral odor, making it a valuable intermediate in the fragrance and flavor industries.[2][6][7] Beyond its organoleptic applications, its bifunctional nature—possessing both a hydroxyl and a terminal alkyne group—renders it a highly versatile building block in organic synthesis.
The strategic importance of this and related tertiary propargyl alcohols lies in their capacity to undergo a wide array of chemical transformations at both the alkyne and the alcohol functionalities, enabling the construction of more complex molecules.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound is primarily achieved through the nucleophilic addition of an acetylide to a ketone. The two most prominent and industrially relevant methods for achieving this transformation are the Favorskii reaction and the Grignard reaction.
The Favorskii Reaction: Base-Catalyzed Ethynylation
Discovered by the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the direct addition of a terminal alkyne to a carbonyl compound under basic conditions.[8][9] For the synthesis of this compound, the reactants are 2-octanone and acetylene.
2.1.1. Mechanism and Scientific Rationale
The reaction proceeds via a two-step mechanism.[9] First, a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), deprotonates the terminal alkyne (acetylene) to form a highly nucleophilic metal acetylide in situ.[8]
HC≡CH + KOH ⇌ HC≡CK + H₂O
This acetylide anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-octanone. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the final tertiary acetylenic alcohol.
Causality Behind Experimental Choices:
-
Base Selection: Potassium hydroxide is frequently chosen due to its low cost and effectiveness.[8] The reaction is often performed in a suspension using powdered KOH in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (THF).[1] The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) can significantly enhance the reaction rate and yield.[10][11]
-
Anhydrous Conditions: While the reaction generates water, starting with anhydrous reagents is crucial. Excess water can quench the acetylide anion, reducing yield.
-
Temperature Control: The initial deprotonation and subsequent nucleophilic addition are exothermic. The reaction is typically conducted at low temperatures (0–10 °C) to control the reaction rate, prevent side reactions (like aldol condensation), and manage the pressure from gaseous acetylene.[12]
2.1.2. Experimental Protocol: Favorskii Synthesis
Disclaimer: This protocol is a generalized representation and should be adapted and performed with a thorough risk assessment.
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube connected to an acetylene source, and a thermometer. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the flask with powdered potassium hydroxide and anhydrous diethyl ether to form a suspension.[1]
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Acetylene Introduction: Bubble acetylene gas through the suspension for 30-60 minutes to ensure saturation and formation of potassium acetylide.
-
Ketone Addition: Slowly add a solution of 2-octanone in anhydrous diethyl ether to the reaction mixture via a dropping funnel over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for another 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quenching & Workup: Cautiously pour the reaction mixture over crushed ice and water to hydrolyze the potassium alkoxide salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
2.1.3. Workflow Visualization
Caption: Workflow for the Favorskii synthesis of this compound.
The Grignard Reaction: Organometallic Precision
The Grignard reaction offers an alternative and often higher-yielding route. This method involves the reaction of an organomagnesium halide (a Grignard reagent) with the ketone.[13] For this synthesis, an alkynyl Grignard reagent is first prepared and then reacted with 2-octanone.
2.2.1. Mechanism and Scientific Rationale
This is a two-stage process. First, the Grignard reagent is formed. While ethynylmagnesium halides can be formed directly from acetylene, it is often more practical to start with an alkyl Grignard reagent (like ethylmagnesium bromide) and perform a metal-halogen exchange with a less valuable alkyne or, more commonly, to deprotonate the terminal alkyne.
HC≡CH + CH₃CH₂MgBr → HC≡CMgBr + CH₃CH₃
The resulting ethynylmagnesium bromide is a potent nucleophile. In the second stage, it attacks the carbonyl carbon of 2-octanone. The reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in an acidic workup to yield this compound.[13]
Causality Behind Experimental Choices:
-
Reagent Potency: Grignard reagents are extremely strong bases and nucleophiles, reacting readily with carbonyls. This often leads to cleaner reactions and higher yields compared to the hydroxide-based Favorskii method.
-
Strictly Anhydrous Conditions: The paramount requirement is the complete exclusion of water and other protic sources (like alcohols). Grignard reagents react vigorously with water, which would consume the reagent and halt the desired reaction. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Solvent Role: Diethyl ether or THF are not merely solvents; they are critical for stabilizing the Grignard reagent by coordinating with the magnesium center.[13]
-
Acidic Workup: A dilute acid workup (e.g., with ammonium chloride or dilute HCl) is necessary to protonate the magnesium alkoxide and to dissolve the magnesium salts, facilitating product isolation.
2.2.2. Experimental Protocol: Grignard Synthesis
Disclaimer: Grignard reactions are highly sensitive to moisture and air. This protocol requires proficiency in handling air-sensitive reagents.
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere with a condenser, mechanical stirrer, and dropping funnel.
-
Place magnesium turnings in the flask.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the reaction (a crystal of iodine may be needed). Once initiated, add the remaining solution to maintain a gentle reflux. After addition, reflux for another 30-60 minutes to ensure complete formation of ethylmagnesium bromide.
-
-
Alkynyl Grignard Formation:
-
Cool the prepared Grignard solution in an ice bath.
-
Bubble dry acetylene gas through the solution, or add a solution of a protected acetylene derivative. The evolution of ethane gas indicates the formation of ethynylmagnesium bromide.
-
-
Reaction with Ketone:
-
Slowly add a solution of 2-octanone in anhydrous THF to the stirred alkynyl Grignard reagent, maintaining a low temperature.
-
After addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Quenching & Workup:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
-
Extraction & Purification:
-
Follow steps 8-10 from the Favorskii protocol (extraction, washing, drying, and vacuum distillation).
-
2.2.3. Workflow Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Data Presentation: Comparative Synthesis Parameters
| Parameter | Favorskii Reaction | Grignard Reaction |
| Key Reagents | 2-Octanone, Acetylene | 2-Octanone, Ethyl Bromide, Mg, Acetylene |
| Catalyst/Mediator | Potassium Hydroxide (KOH) | Magnesium (Mg) |
| Solvent | Diethyl Ether, THF, DMSO | Anhydrous Diethyl Ether or THF |
| Temperature | 0 to 10 °C | 0 °C to reflux (varies by step) |
| Moisture Sensitivity | Moderate | Extreme |
| Typical Yield | 60-75%[1] | 75-90% |
| Key Considerations | Lower cost, simpler setup. | Higher yield, requires strict anhydrous technique. |
| Safety | Handling of gaseous acetylene. | Flammable ethers, exothermic initiation. |
Post-Synthesis: Purification and Characterization
Independent of the synthetic route, the crude product requires rigorous purification and characterization to confirm its identity and purity.
Purification Protocol
Tertiary alcohols can be sensitive to acidic conditions and heat, which may cause elimination (dehydration).[14] Therefore, purification must be handled carefully.
-
Distillation: Vacuum distillation is the preferred method for purifying this compound, which has a reported boiling point of 87-88 °C at 15 mmHg.[7] The reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of decomposition.
-
Chromatography: For high-purity applications, column chromatography on silica gel can be employed, though this is less common for bulk purification.
Spectroscopic Characterization
The identity of the synthesized this compound is confirmed using standard spectroscopic techniques.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch, a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch, and a weak but sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum will display signals corresponding to the different protons in the molecule, including the acetylenic proton, the methyl group protons, and the protons of the hexyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms, including two signals in the 70-90 ppm range characteristic of the sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 154, confirming the molecular weight.[16]
Post-Synthesis Logic Diagram
Caption: General post-synthesis workflow for purification and analysis.
Conclusion
The synthesis of this compound is a classic yet highly relevant transformation in modern organic chemistry. Both the Favorskii and Grignard reactions provide reliable pathways to this valuable tertiary acetylenic alcohol. The choice between them hinges on a balance of factors including cost, scale, available equipment, and the operator's technical expertise in handling sensitive reagents. The Favorskii reaction offers a cost-effective and operationally simpler route, while the Grignard reaction typically provides superior yields at the cost of requiring more stringent experimental conditions. A thorough understanding of the mechanisms and practical considerations detailed in this guide empowers researchers to make informed decisions and successfully synthesize this and other critical acetylenic intermediates for a multitude of applications.
References
- Wikipedia. Favorskii reaction. [Link]
- MySkinRecipes. This compound. [Link]
- Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 225150, this compound. [Link]
- One Minute Chemistry. What is Favorskii Rearrangement ? | Basics & Problems. YouTube, 25 Mar. 2022. [Link]
- Organic Chemistry Portal. Favorskii Reaction. [Link]
- The Good Scents Company. 3-methyl-1-nonen-3-ol. [Link]
- Jaydev Chemical Industries. 3-NONYN-1-OL. [Link]
- Organic Syntheses. Procedure 3. [Link]
- National Institute of Standards and Technology. 3-Methylnon-1-yn-3-ol. [Link]
- Neliti.
- MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
- Google Patents.
- E Conference Zone. SYNTHESIS OF ACETYLENE ALCOHOLS. [Link]
- ScienceDirect.
- Google Patents.
- National Institutes of Health. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]
- Google Patents. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
- Google Patents.
- Google Patents.
- LookChem. Cas 5430-01-3,this compound. [Link]
- ResearchGate. The esterification of tertiary alcohols with boric acid. [Link]
- Google Patents.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound [myskinrecipes.com]
- 7. Cas 5430-01-3,this compound | lookchem [lookchem.com]
- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. US2996552A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
An In-depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Researchers and Drug Development Professionals
Introduction
3-Methyl-1-nonyn-3-ol is a tertiary alkynyl alcohol that holds significance as a versatile chemical intermediate. Its unique structure, featuring a terminal alkyne and a hydroxyl group on a tertiary carbon, provides a reactive scaffold for a variety of chemical transformations. This guide delves into the core scientific and technical aspects of this compound, offering valuable insights for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Part 1: Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for this compound is 3-methylnon-1-yn-3-ol [1]. However, in literature and commercial listings, several synonyms are commonly encountered. A clear understanding of these is crucial for accurate literature searches and material sourcing.
Common Synonyms:
Registry Information:
-
CAS Number: 5430-01-3[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the prediction of its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from general properties of similar alcohols |
| Solubility | Soluble in organic solvents | Inferred from general properties of similar alcohols |
Note: Further experimental data on properties such as boiling point, melting point, and density would require access to specific experimental reports or safety data sheets.
Part 2: Synthesis of this compound
The primary and most efficient method for the synthesis of tertiary alkynyl alcohols like this compound is through the nucleophilic addition of a metal acetylide to a ketone. The Grignard reaction is a classic and robust example of this transformation.
Underlying Principles of the Grignard Synthesis
The synthesis hinges on the creation of an ethynylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of a suitable ketone. The choice of ketone is critical as its structure dictates the final substitution pattern of the tertiary alcohol. For the synthesis of this compound, the ketone of choice is 2-octanone. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyne gas or a suitable source of the ethynyl anion
-
2-Octanone
-
Anhydrous Calcium Chloride
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (for workup)
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound via the Grignard reaction.
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place magnesium turnings. The apparatus should be under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous diethyl ether or THF to cover the magnesium. Slowly bubble ethyne gas through the stirred suspension. The initiation of the reaction is indicated by a gentle reflux and the formation of a gray-to-black solution of the Grignard reagent.
-
Addition of the Ketone: Once the Grignard reagent formation is complete, cool the reaction flask to 0 °C using an ice bath. Dissolve 2-octanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.
Part 3: Applications in Research and Drug Development
While specific, widespread applications of this compound in marketed pharmaceuticals are not prominently documented, its value lies in its role as a versatile intermediate in the synthesis of more complex molecules.
Role as a Synthetic Intermediate
The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent chemical modifications.
-
The Alkyne Group: The terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, click chemistry (cycloadditions), and reduction to either the corresponding alkene or alkane. These reactions are fundamental in building molecular complexity.
-
The Tertiary Hydroxyl Group: The hydroxyl group can be a handle for further functionalization. It can be oxidized, esterified, or replaced through nucleophilic substitution reactions.
Potential in Fragrance and Flavor Industry
Some related alkynyl alcohols have found use in the fragrance and flavor industry. While not a primary focus for drug development professionals, this application highlights the compound's sensory properties, which could be a consideration in the formulation of topical or oral medications.
Part 4: Biological Activity and Toxicological Profile
The biological activity of this compound itself has not been extensively studied. However, the broader class of alkynyl-containing compounds has demonstrated a range of biological activities.
General Biological Activities of Alkynyl Alcohols
Research into various natural and synthetic alkynyl compounds has revealed potential antimicrobial and anticancer properties. The presence of the alkyne moiety can contribute to the molecule's ability to interact with biological targets. It is plausible that this compound could serve as a starting point for the synthesis of novel bioactive compounds.
Toxicological Considerations
Conclusion
This compound is a valuable chemical entity with a straightforward and scalable synthesis. Its utility as a synthetic intermediate, owing to its reactive alkyne and hydroxyl functionalities, makes it a compound of interest for organic chemists and those involved in the early stages of drug discovery. While direct biological applications are yet to be fully elucidated, its potential as a building block for more complex and potentially bioactive molecules remains a promising area for future research.
References
- PubChem. This compound.
Sources
Molecular weight and formula of 3-Methyl-1-nonyn-3-ol
An In-Depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to provide mechanistic insights, practical methodologies, and contextual applications, ensuring a thorough understanding of this versatile chemical intermediate.
Core Molecular Profile and Physicochemical Properties
This compound is a tertiary propargylic alcohol characterized by a nine-carbon backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. Its structure combines the reactivity of an alcohol and a terminal alkyne, making it a valuable building block in organic synthesis.
The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 154.25 g/mol | [1][2][3][5][6] |
| CAS Number | 5430-01-3 | [1][2][5] |
| Appearance | Colorless liquid | [3][7] |
| Odor | Mild, sweet | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [7] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Canonical SMILES | CCCCCCC(C)(C#C)O | [1][2] |
| InChIKey | VQUXVWMAXIQKTQ-UHFFFAOYSA-N | [1][5] |
Synthesis Pathway: Nucleophilic Acetylide Addition
The most direct and industrially scalable synthesis of this compound relies on the nucleophilic addition of an acetylide to a ketone. This classic Grignard-type reaction offers high yields and specificity.
Mechanistic Rationale
The synthesis involves the deprotonation of a terminal alkyne, such as acetylene, to form a potent nucleophile (acetylide). This acetylide then attacks the electrophilic carbonyl carbon of a ketone, in this case, 2-octanone. The choice of a Grignard reagent (e.g., ethynylmagnesium bromide) is common for generating the acetylide in situ. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. This method is favored for its robustness and the ready availability of starting materials.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (typically 0.5 M in THF).
-
Nucleophilic Addition: 2-Octanone, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at 0°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and neutralizes the excess Grignard reagent.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Grignard reaction workflow for synthesizing this compound.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through standard spectroscopic methods. The NIST WebBook and other databases confirm the availability of mass spectrometry and IR spectra for this compound.[5]
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
≡C-H Stretch: A sharp, distinct peak should appear around 3300 cm⁻¹, indicating the terminal alkyne C-H bond.
-
C≡C Stretch: A weak to medium absorption will be present in the 2100-2200 cm⁻¹ range, corresponding to the carbon-carbon triple bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Key signals include a singlet for the acetylenic proton (≡C-H) typically around δ 2.0-3.0 ppm, a singlet for the methyl group protons (-CH₃) attached to the carbinol carbon, and multiplets for the hexyl chain protons. The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration-dependent.
-
¹³C NMR: The spectrum will show two distinct signals for the alkyne carbons (sp-hybridized) in the δ 65-90 ppm range. The quaternary carbon bearing the hydroxyl and methyl groups will also be identifiable.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and analyze fragmentation patterns to further validate the structure.[5]
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in several fields.
Intermediate for Complex Syntheses
The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent reactions. The terminal alkyne can undergo Sonogashira coupling, click chemistry, or further nucleophilic additions. The tertiary alcohol can be used as a protecting group or be eliminated to form an enyne, a conjugated system valuable in materials science and natural product synthesis.
Role in Fragrance and Pharmaceutical Industries
This compound is utilized as a fragrance ingredient, valued for its mild, sweet scent.[7] In the pharmaceutical sector, it acts as a building block for more complex molecules.[7] The propargyl alcohol motif is a key structural element in many biologically active compounds.
The "Magic Methyl" Context
The methyl group at the C3 position is not merely a structural component; it has significant implications for drug design. The introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's properties.[8][9]
-
Pharmacokinetic Impact: A methyl group can block metabolic soft spots, preventing oxidation by cytochrome P450 enzymes and thereby increasing the molecule's metabolic stability and half-life.[9]
-
Pharmacodynamic Impact: The methyl group adds steric bulk, which can enhance binding affinity and selectivity for a target receptor by promoting a specific, more favorable conformation.[9] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[10]
The presence of the methyl group in this compound makes it an attractive starting point for lead optimization campaigns where fine-tuning these properties is critical.
Safety and Handling
This compound is considered a flammable liquid and may cause skin and eye irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Store the compound away from heat and sources of ignition.[7]
References
- Stenutz. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.
- NIST. (n.d.). 3-Methylnon-1-yn-3-ol. NIST Chemistry WebBook.
- MDPI. (2018). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- MySkinRecipes. (n.d.). This compound.
- LookChem. (n.d.). Cas 5430-01-3,this compound.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound [stenutz.eu]
- 5. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
- 6. This compound [myskinrecipes.com]
- 7. guidechem.com [guidechem.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methyl-1-nonyn-3-ol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-1-nonyn-3-ol, a tertiary propargyl alcohol, utilizing the Grignard reaction. Propargyl alcohols are pivotal building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. This application note details the underlying chemical principles, provides a robust, step-by-step protocol for laboratory execution, and outlines critical safety considerations. The target audience includes researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds.
Introduction and Scientific Rationale
The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] Its versatility allows for the synthesis of a wide array of alcohols from carbonyl compounds. Tertiary alcohols, in particular, can be synthesized by the addition of a Grignard reagent to a ketone.[2]
For the synthesis of this compound, two primary retrosynthetic pathways can be conceptualized. The first involves the reaction of methylmagnesium bromide with nonan-2-one. A more strategic and commonly employed route, which is the focus of this protocol, involves the reaction of an alkynyl Grignard reagent with a ketone.[3] Specifically, 1-nonyne is first deprotonated by a strong, non-nucleophilic Grignard reagent, such as ethylmagnesium bromide, to form the corresponding non-1-yn-1-ylmagnesium bromide. This in-situ generated acetylide then serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary propargyl alcohol, this compound.[2]
This latter approach is preferred because it builds the carbon skeleton from more readily available and structurally simpler starting materials (1-nonyne and acetone). The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its facile removal by a common Grignard reagent like ethylmagnesium bromide, which is prepared from bromoethane and magnesium.[4]
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages within the same reaction setup, followed by a workup and purification phase.
-
Formation of the Alkynyl Grignard Reagent: Ethylmagnesium bromide, a strong base, deprotonates the terminal alkyne, 1-nonyne, to form a magnesium acetylide and ethane gas.
-
Nucleophilic Addition to Acetone: The newly formed alkynyl Grignard reagent attacks the carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final product, this compound, and precipitating magnesium salts.[4]
Logical Workflow Diagram
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles | Stoichiometry |
| Magnesium Turnings | Mg | 24.31 | >99% | 2.67 g | 0.11 | 1.1 eq |
| Bromoethane | C₂H₅Br | 108.97 | >99% | 10.9 g (7.3 mL) | 0.10 | 1.0 eq |
| 1-Nonyne | C₉H₁₆ | 124.22 | >97% | 12.4 g (16.5 mL) | 0.10 | 1.0 eq |
| Acetone | C₃H₆O | 58.08 | >99.5% | 5.8 g (7.3 mL) | 0.10 | 1.0 eq |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | ~250 mL | - | Solvent |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | ~150 mL | - | Quenching Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | ~10-15 g | - | Drying Agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Detailed Procedure
PART A: Preparation of Ethylmagnesium Bromide
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. [5]2. Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and the dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Place the magnesium turnings (2.67 g) in the flask. Add approximately 30 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromoethane (10.9 g) in 70 mL of anhydrous diethyl ether.
-
Add ~5-10 mL of the bromoethane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by bubbling and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for activation. 5. Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-to-brown solution is the ethylmagnesium bromide reagent.
PART B: Synthesis of this compound
-
Acetylide Formation: Cool the freshly prepared Grignard solution to 0°C using an ice bath. Dissolve 1-nonyne (12.4 g) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 1-nonyne solution dropwise to the stirred Grignard reagent at 0°C. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Addition of Acetone: Cool the resulting alkynyl Grignard solution back to 0°C. Add a solution of acetone (5.8 g) in 30 mL of anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the reaction mixture, maintaining the temperature below 10°C. A precipitate will form.
-
Reaction Completion: After the acetone addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
PART C: Workup and Purification
-
Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. This is an exothermic process; control the addition rate to prevent excessive boiling of the ether. [4]10. Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. The solid magnesium salts should dissolve. If solids remain, add more NH₄Cl solution or a small amount of dilute HCl. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a colorless liquid.
Expected Results and Characterization
-
Yield: Moderate to good yields (60-80%) are expected.
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: The boiling point will be significantly lower under vacuum compared to the atmospheric boiling point.
-
Spectroscopic Data:
-
¹H NMR: Expect characteristic peaks for the acetylenic proton (if any unreacted starting material), the hydroxyl proton (a broad singlet), the methyl groups, and the alkyl chain.
-
¹³C NMR: Expect signals for the two sp-hybridized carbons of the alkyne, the quaternary carbon bearing the hydroxyl group, and the carbons of the methyl and hexyl groups. [6] * IR Spectroscopy: A strong, broad absorption around 3300-3400 cm⁻¹ corresponding to the O-H stretch, a sharp peak around 3310 cm⁻¹ for the ≡C-H stretch, and a weak absorption around 2120 cm⁻¹ for the C≡C stretch are characteristic. [6][7] * Mass Spectrometry: The molecular ion peak (m/z = 154.25) may be observed, along with characteristic fragmentation patterns. [7]
-
Safety and Handling
-
General Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times. [4]* Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. Diethyl ether is extremely flammable and has a low boiling point. Ensure there are no open flames or spark sources in the vicinity. [8]* Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic. Maintain proper cooling and controlled addition rates to prevent runaway reactions. [4]* Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Quench any unreacted magnesium carefully before disposal.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225150, this compound.
- American Chemical Society. (n.d.). Grignard Reaction.
- BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- European Patent Office. (1992). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl.
- NIST. (n.d.). 3-Methylnon-1-yn-3-ol. In NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.
- Organic Syntheses. (n.d.). 10.
- Organic Syntheses. (n.d.). 4.
- Organic Chemistry Tutor. (2022, April 5). Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. YouTube.
- ResearchGate. (n.d.). EXPERIMENT SEVEN.
- Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents I | Organic chemistry | Khan Academy. YouTube.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE.
- University of Rochester. (n.d.). Grignard Reaction.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Note & Protocol: Synthesis of 2-Methyl-3-decyn-2-ol via Ethynylation of 2-Octanone
Abstract
This document provides a comprehensive guide to the addition of acetylene to 2-octanone, a key transformation in organic synthesis for the formation of tertiary propargylic alcohols. This process, known as ethynylation, is fundamental for creating valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] We present a detailed protocol utilizing lithium acetylide, generated in situ, for the efficient conversion of 2-octanone to 2-methyl-3-decyn-2-ol. This application note delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and outlines critical safety considerations for handling the reagents. The information is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this class of reaction.
Introduction and Scientific Background
The addition of a terminal alkyne to a carbonyl group is a powerful carbon-carbon bond-forming reaction, yielding a propargylic alcohol.[1] When acetylene is the alkyne, the process is specifically termed ethynylation and results in an α-ethynyl alcohol.[1] This reaction is of significant interest as the resulting propargylic alcohol moiety is a versatile functional group that can be further elaborated into a variety of molecular scaffolds.[3] For instance, such compounds are precursors to important pharmaceuticals, including contraceptive medications like norethisterone, and are used in the synthesis of vitamins and fragrances.[1][2]
The reaction between 2-octanone, a ketone, and acetylene proceeds via the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the ketone.[4][5] Due to the low acidity of acetylene's C-H bonds, a strong base is required to generate the nucleophilic acetylide anion. Common methods employ organolithium reagents, such as n-butyllithium, or Grignard reagents.[1][6][7] The use of lithium acetylide, often prepared in situ from acetylene and a lithium amide or an alkyllithium, is a widely adopted and efficient method for the ethynylation of ketones.[8][9]
The general mechanism involves two key steps:
-
Deprotonation of Acetylene: A strong base, typically n-butyllithium (n-BuLi), deprotonates acetylene to form the highly nucleophilic lithium acetylide.[1]
-
Nucleophilic Attack: The lithium acetylide then attacks the carbonyl carbon of 2-octanone, leading to the formation of a lithium alkoxide intermediate.
-
Workup: An acidic workup protonates the alkoxide to yield the final product, 2-methyl-3-decyn-2-ol.[1]
This protocol will focus on the use of monolithium acetylide, which is known to give high yields in additions to a variety of ketones and aldehydes.[8]
Experimental Protocol
This section details the materials, reagents, and step-by-step procedure for the addition of acetylene to 2-octanone.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) | Notes |
| 2-Octanone | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| n-Butyllithium | 2.5 M in hexanes | Acros Organics | Highly flammable and corrosive. Handle under inert atmosphere. |
| Acetylene | ≥99% | Praxair | Highly flammable gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Use freshly distilled from sodium/benzophenone. |
| Diethyl ether | Anhydrous | VWR | For extraction. |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Reagent Grade | LabChem | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | EMD Millipore | For drying the organic phase. |
| Standard Glassware | - | - | Oven-dried and cooled under an inert atmosphere. |
| Inert Atmosphere System | - | - | Nitrogen or Argon. |
| Low-Temperature Bath | - | - | Dry ice/acetone or cryocooler. |
Safety Precautions
-
Acetylene: Acetylene is a highly flammable and explosive gas.[10][11] It should be handled in a well-ventilated fume hood, away from ignition sources.[10] The pressure of acetylene gas should not exceed 15 psig.[11][12] Ensure all connections are secure to prevent leaks, which can be tested with a soapy water solution.[11] Cylinders must be stored upright and secured.[10]
-
n-Butyllithium: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also highly corrosive. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves, is mandatory.[10]
-
Anhydrous Solvents: Anhydrous solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen or argon line, a rubber septum, and a low-temperature thermometer.
-
Solvent and Reagent Preparation:
-
To the reaction flask, add 100 mL of anhydrous tetrahydrofuran (THF) via cannula.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Generation of Lithium Acetylide:
-
Purge the system with a slow stream of acetylene gas for 5-10 minutes to saturate the THF. Maintain a positive pressure of acetylene throughout the addition of n-butyllithium.
-
Slowly add 44 mL of n-butyllithium (2.5 M in hexanes, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution via syringe over 30 minutes, ensuring the temperature remains below -70 °C. The formation of a white precipitate of lithium acetylide may be observed.
-
After the addition is complete, stir the resulting suspension at -78 °C for an additional 30 minutes.
-
-
Addition of 2-Octanone:
-
In a separate, dry flask, prepare a solution of 12.8 g (0.1 mol, 1.0 equivalent) of 2-octanone in 20 mL of anhydrous THF.
-
Slowly add the 2-octanone solution to the lithium acetylide suspension via cannula over 20 minutes, maintaining the reaction temperature at -78 °C.
-
-
Reaction Monitoring and Completion:
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-3-decyn-2-ol.
-
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis of 2-methyl-3-decyn-2-ol.
Caption: Workflow for the synthesis of 2-methyl-3-decyn-2-ol.
Expected Results and Discussion
The addition of lithium acetylide to 2-octanone is expected to proceed in good to excellent yields, typically ranging from 70-90%, depending on the purity of the reagents and the strict adherence to anhydrous and anaerobic conditions. The final product, 2-methyl-3-decyn-2-ol, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
The choice of THF as a solvent is crucial as it effectively dissolves the reactants and intermediates.[8] Maintaining a low temperature (-78 °C) during the addition of n-butyllithium and 2-octanone is critical to minimize side reactions, such as the deprotonation of 2-octanone at the α-position, which would lead to undesired byproducts. The slow, controlled addition of reagents also helps to manage the exothermic nature of the reactions.
The workup procedure is designed to neutralize any remaining reactive species and to efficiently extract the desired product into the organic phase. Purification by vacuum distillation is often suitable for this type of alcohol, given its likely boiling point.
Conclusion
This application note provides a detailed and reliable protocol for the ethynylation of 2-octanone to synthesize 2-methyl-3-decyn-2-ol. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully perform this valuable transformation. The versatility of the propargylic alcohol product makes this a cornerstone reaction for the synthesis of more complex molecules in various fields of chemical research and development.
References
- Alkynylation - Wikipedia. (n.d.).
- Martin, C. J., & Screttas, C. G. (1968). Alkynylation of ketones and aldehydes using complexes having utility therefor (U.S. Patent No. 3,626,016). U.S.
- Jiang, B., Chen, Z., & Tang, X. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(20), 3451–3453. [Link]
- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
- Trost, B. M., & Weiss, A. H. (2009). The enantioselective alkynylation of ketones. Chemical Society Reviews, 38(4), 1044-1053. [Link]
- Collum, D. B., & Lucht, B. L. (1998). Lithium Ephedrate-Mediated Addition of a Lithium Acetylide to a Ketone: Solution Structures and Relative Reactivities of Mixed Aggregates Underlying the High Enantioselectivities. Journal of the American Chemical Society, 120(44), 11343–11354. [Link]
- nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices.
- JT Racking Systems. (2019, April 8). 6 Safety Tips to Keep Your Acetylene Tanks from Exploding.
- Virginia Department of Energy. (2012). Oxygen And Acetylene Use And Safety.
- Midland, M. M., & Tramontano, A. (1980). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 16. [Link]
- BOC. (n.d.). Acetylene safety.
- Air Products. (n.d.). Acetylene.
- ResearchGate. (n.d.). Lithium acetylide.
- Smith, A. B., III, & Sfouggatakis, C. (2007). Merging Asymmetric[1][14]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Journal of the American Chemical Society, 129(46), 14482–14483. [Link]
- Vitkovskaya, N. M., Kobychev, V. B., Bobkov, A. S., Orel, V. B., Schmidt, E. Y., & Trofimov, B. A. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 82(23), 12467–12476. [Link]
- ResearchGate. (n.d.). Reaction mechanism for the production of heptanal and 2-octanone via....
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Chegg. (n.d.). Propose a synthesis starting with acetylene to a)4-octyne b)4-octanone c)trans-4-octene d)....
- PubChem. (n.d.). 2-Octanone.
- ResearchGate. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF.
- Homework.Study.com. (n.d.). Propose a synthesis of the given ketone from acetylene.
- Quora. (2021, August 17). Can Grignard reagent turn ketone into alkene? I want to make benzyl alcohol with two methyl groups out of acetophenone using magnesium and methylene iodide, but I kept getting vinyl benzene.
- Hoffmann-La Roche. (2004). Ethynylation process (EP Patent No. 1432667B1).
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents. (n.d.).
- Vitkovskaya, N. M., Kobychev, V. B., Bobkov, A. S., Orel, V. B., Schmidt, E. Y., & Trofimov, B. A. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 82(23), 12467–12476. [Link]
- Martin, C. J., & Screttas, C. G. (1968). Ethynylation of ketones and aldehydes to obtain alcohols (U.S. Patent No. 3,576,889). U.S.
Sources
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents [patents.google.com]
- 10. nexair.com [nexair.com]
- 11. jtcylinderracks.com [jtcylinderracks.com]
- 12. airproducts.com [airproducts.com]
Application Notes and Protocols: 3-Methyl-1-nonyn-3-ol as a Precursor in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Tertiary Propargyl Alcohol
3-Methyl-1-nonyn-3-ol (CAS 5430-01-3) is a tertiary propargyl alcohol that serves as a versatile and valuable precursor in modern organic synthesis.[1][2] Its structure, featuring a terminal alkyne and a tertiary alcohol on the same propargylic carbon, offers a unique nexus of reactivity. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its synthetic applications, focusing on the causality behind experimental choices and providing robust, validated protocols.
The strategic importance of this compound lies in its ability to undergo controlled transformations into highly functionalized molecules, most notably α,β-unsaturated ketones. These structures are prevalent in natural products and are key intermediates in the synthesis of pharmaceuticals.[3][4] This document will detail the pivotal acid-catalyzed rearrangements and hydration reactions that define the utility of this precursor.
| Compound Property | Value |
| IUPAC Name | 3-methylnon-1-yn-3-ol[5] |
| CAS Number | 5430-01-3[1][2][5][6] |
| Molecular Formula | C₁₀H₁₈O[2][5] |
| Molecular Weight | 154.25 g/mol [2][5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 185 °C at 760 mmHg[6] |
| Flash Point | 66.4 °C[6] |
Section 1: The Dichotomy of Acid-Catalyzed Rearrangements
The most powerful application of this compound is its rearrangement under acidic conditions to form α,β-unsaturated ketones.[7] As a tertiary propargyl alcohol, it stands at a mechanistic crossroads, able to proceed via two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement .[8][9] Understanding and controlling this dichotomy is paramount for synthetic success.
Mechanistic Overview: A Tale of Two Pathways
Both reactions begin with the acid-catalyzed protonation of the hydroxyl group, followed by its elimination as water to form a resonance-stabilized propargyl carbocation. The fate of this key intermediate determines the final product.
-
Meyer-Schuster Rearrangement: Involves a[8][10]-hydroxyl shift, leading to an allenol intermediate which then tautomerizes to the conjugated α,β-unsaturated ketone.[7][9][11][12] This is often the desired, more thermodynamically stable product.
-
Rupe Rearrangement: Proceeds through the hydration of the alkyne within the carbocation intermediate, forming an enyne that subsequently rearranges to a different, often less desirable, α,β-unsaturated ketone.[8][9]
The choice of catalyst, solvent, and temperature can strategically favor one pathway over the other. Milder acids and transition-metal catalysts often favor the Meyer-Schuster pathway.[9][13]
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
Protocol: Selective Meyer-Schuster Rearrangement
This protocol is designed to maximize the yield of the thermodynamically favored conjugated ketone by using a milder acid catalyst.
Objective: To synthesize 4-methylundec-4-en-3-one from this compound.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing an equal volume of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Workup - Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ketone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Section 2: Direct Hydration to Form Ketones
While rearrangement is dominant under many acidic conditions, direct hydration of the alkyne is also a key transformation. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.[14][15]
Mechanism: Markovnikov Addition and Tautomerization
The acid-catalyzed hydration begins with the protonation of the alkyne's triple bond to form a vinyl carbocation.[10][16] Water then acts as a nucleophile, attacking the carbocation. The resulting intermediate is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form.[10][17] For a terminal alkyne like this compound, this process would yield a methyl ketone if the tertiary alcohol was protected. However, the acidic conditions required for hydration often trigger the rearrangements discussed previously.
Caption: A generalized workflow for synthesis and purification.
Protocol: Mercury(II)-Catalyzed Hydration
To favor hydration over rearrangement, a mercury(II) sulfate catalyst is often employed, which facilitates the reaction under milder conditions than strong acid alone.[15]
Objective: To synthesize 3-hydroxy-3-methylnonan-2-one from this compound.
Materials:
-
This compound (1.0 eq)
-
Water
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Mercury(II) sulfate (HgSO₄) (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, create a dilute solution of sulfuric acid in water. Add a catalytic amount of HgSO₄.
-
Substrate Addition: Add this compound to the acidic mercury solution and stir vigorously at room temperature.
-
Reaction: Allow the reaction to proceed for several hours, monitoring by TLC. The formation of the ketone can be visualized with a suitable stain (e.g., 2,4-dinitrophenylhydrazine).
-
Workup - Quenching: Once the starting material is consumed, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash with water, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution to yield the crude product. Further purification can be achieved via column chromatography or distillation under reduced pressure.
Section 3: Reduction of the Propargyl Alcohol
The alkyne and alcohol functionalities of this compound can also be targeted through reduction reactions. The choice of reducing agent dictates the outcome, allowing for selective transformation.
-
Reduction to Allylic Alcohol: Using catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) with H₂ gas will reduce the alkyne to a cis (Z)-alkene, yielding the corresponding allylic alcohol.[18][19]
-
Reduction to Saturated Alcohol: Stronger reducing conditions, such as using H₂ gas over a platinum or palladium catalyst, or using reagents like lithium aluminum hydride (LiAlH₄), can reduce the alkyne completely to an alkane.[20]
-
Propargylic Reduction: Ruthenium-catalyzed methods using a hydride source like a Hantzsch ester can achieve the reduction of the hydroxyl group itself while leaving the alkyne intact, affording a 1-alkyne.[21]
Section 4: Safety and Handling
Propargyl alcohols and their derivatives require careful handling due to their potential reactivity and toxicity.[22][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][24]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[22][24]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[23][24][25][26] Containers should be tightly sealed.[25][26]
-
Handling: Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.[23][25][26] Avoid contact with skin and eyes.[22][25]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
- Rupe Rearrangement - SynArchive.
- Safety and Handling Measures for Propargyl Alcohol - Rawsource.
- Hydration of Alkynes - Organic Chemistry Tutor.
- Hydration of alkynes (video) - Khan Academy.
- Meyer–Schuster rearrangement - Wikipedia.
- Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester | Organometallics - ACS Publications.
- Alkyne Acid Catalyzed Hydration Reaction and Mechanism - YouTube.
- Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide | Organic Letters - ACS Publications.
- Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC - NIH.
- Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov.
- Acid Catalyzed Hydration of Alkynes with Practice Problems - Chemistry Steps.
- Rupe Rearrgment | PPTX - Slideshare.
- Propargyl alcohol - SAFETY DATA SHEET - Acros Organics.
- 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax.
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - MDPI.
- Meyer-Schuster Rearrangement - SynArchive.
- Reactions of propargyl alcohols. V. Lithium aluminium hydride reduction of some C 1-epimeric 4-t-butyl-1-prop-1'-ynylcyclohexanols | Australian Journal of Chemistry - CSIRO Publishing.
- Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH.
- Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing.
- WO2002010103A1 - PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES - Google Patents.
- Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation.
- The Meyer–Schuster Rearrangement - Organic Reactions.
- This compound | C10H18O | CID 225150 - PubChem - NIH.
- 17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts.
- 3-methyl-1-nonen-3-ol, 22616-15-5 - The Good Scents Company.
- Meyer–Schuster Rearrangement - ResearchGate.
- The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. synarchive.com [synarchive.com]
- 8. synarchive.com [synarchive.com]
- 9. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 15. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. connectsci.au [connectsci.au]
- 21. pubs.acs.org [pubs.acs.org]
- 22. aksci.com [aksci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. rawsource.com [rawsource.com]
- 25. nj.gov [nj.gov]
- 26. fishersci.com [fishersci.com]
The Synthetic Potential of 3-Methyl-1-nonyn-3-ol: A Versatile Building Block for Pharmaceutical Intermediates
Introduction: In the landscape of pharmaceutical drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 3-Methyl-1-nonyn-3-ol, a tertiary propargyl alcohol, emerges as a promising yet underutilized scaffold. Its unique combination of a terminal alkyne and a tertiary alcohol functional group within a lipophilic C10 framework presents a rich platform for a variety of chemical transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, exploring the potential applications of this compound in the synthesis of valuable pharmaceutical intermediates. While direct applications in the synthesis of commercial drugs are not yet widely documented, its inherent reactivity suggests significant potential. This guide will focus on established chemical principles and provide detailed protocols for key transformations that unlock the synthetic utility of this versatile molecule.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 5430-01-3 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 87-88 °C at 15 mmHg | |
| Solubility | Soluble in organic solvents | [1] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from its two key functional groups: the terminal alkyne and the tertiary alcohol. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira coupling, while the tertiary propargylic alcohol moiety is susceptible to rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements, to generate valuable α,β-unsaturated carbonyl compounds. These unsaturated systems are prevalent in a wide array of pharmaceutical agents.
Application Focus: The Meyer-Schuster Rearrangement for the Synthesis of α,β-Unsaturated Ketones
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[2][3] For a tertiary propargyl alcohol like this compound, this rearrangement can proceed via two competing pathways: the Meyer-Schuster rearrangement to yield an α,β-unsaturated ketone and the Rupe rearrangement, which can also produce an α,β-unsaturated ketone.[3] The judicious choice of catalyst and reaction conditions can favor one pathway over the other.
The α,β-unsaturated ketone products are highly valuable intermediates in pharmaceutical synthesis, serving as precursors for a variety of Michael additions, conjugate additions, and cycloadditions to construct complex molecular architectures.
Visualizing the Meyer-Schuster and Rupe Rearrangement Pathways
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways for this compound.
Protocol: Meyer-Schuster Rearrangement of this compound
This protocol provides a general method for the acid-catalyzed rearrangement of this compound to an α,β-unsaturated ketone. The choice of a milder acid catalyst, such as p-toluenesulfonic acid (PTSA), can favor the Meyer-Schuster pathway.
Materials and Reagents:
-
This compound (97% or higher purity)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene (approximately 0.2 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired α,β-unsaturated ketone.
Expected Outcome and Characterization:
The major product is expected to be 3-methylnon-3-en-2-one. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the Meyer-Schuster rearrangement of this compound.
Trustworthiness and Self-Validation
The protocol described is based on well-established principles of organic synthesis. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The purification by column chromatography is a standard and effective method for isolating the desired product. Spectroscopic analysis provides definitive confirmation of the product's identity and purity, ensuring the validity of the experimental outcome.
Conclusion and Future Outlook
This compound represents a versatile and economically viable starting material for the synthesis of complex organic molecules. The Meyer-Schuster rearrangement, as detailed in this application note, provides a reliable pathway to α,β-unsaturated ketones, which are key intermediates in the synthesis of a wide range of pharmaceutical compounds. Further exploration of other reactions of the terminal alkyne, such as Sonogashira coupling and click chemistry, will undoubtedly expand the utility of this building block in medicinal chemistry. As the demand for novel and efficient synthetic routes to new therapeutics continues to grow, the strategic application of readily available and reactive scaffolds like this compound will be of increasing importance.
References
- Organic Reactions. The Meyer–Schuster Rearrangement.
- Wikipedia. Meyer–Schuster rearrangement.
Sources
Introduction: The Strategic Importance of Chiral Propargyl Alcohols
An Application Guide to the Enantioselective Synthesis of Chiral Propargyl Alcohols
Optically active propargyl alcohols are foundational building blocks in modern organic synthesis. Their unique trifunctional nature—comprising a stereogenic center, a hydroxyl group, and a reactive alkyne moiety—renders them exceptionally versatile precursors for a vast array of complex molecules, including natural products, fine chemicals, and pharmaceutical agents.[1][2][3] The alkyne can be readily transformed into diverse functionalities such as alkanes, cis- or trans-alkenes, allenes, and vinylsilanes, making these compounds invaluable in target-oriented synthesis.[4] The enantioselective alkynylation of aldehydes, in particular, stands as one of the most direct and powerful methods for their construction, as it forges a new carbon-carbon bond while simultaneously establishing a stereocenter.[2]
This guide provides an in-depth exploration of the leading strategies for enantioselective propargyl alcohol synthesis, focusing on the mechanistic rationale behind catalyst selection and reaction design. We will present detailed, field-proven protocols for key methodologies and offer comparative data to aid researchers in selecting the optimal approach for their specific synthetic challenges.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of enantiopure propargyl alcohols is primarily achieved through two distinct strategic approaches: the asymmetric addition of a terminal alkyne to a prochiral aldehyde and the asymmetric reduction of a prochiral alkynyl ketone.
Catalytic Asymmetric Alkynylation of Aldehydes
This strategy has become the method of choice due to its high atom economy and the direct creation of the desired stereocenter.[5] The core principle involves the in-situ generation of a nucleophilic metal acetylide, which is then delivered to one face of an aldehyde under the control of a chiral ligand.
Among the most significant breakthroughs in this area is the method developed by Erick M. Carreira and his group, which utilizes a catalyst system generated from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine.[6][7] This system is notable for its operational simplicity, high enantioselectivity across a broad range of substrates, and remarkable tolerance to air and moisture.[6][8][9]
The proposed catalytic cycle begins with the deprotonation of the terminal alkyne by a base (typically a tertiary amine like triethylamine) to form a zinc acetylide. The chiral ligand, N-methylephedrine, coordinates to the zinc center, creating a chiral environment. The aldehyde is also activated by coordination to the Lewis acidic zinc center. This dual activation facilitates the nucleophilic attack of the acetylide on the aldehyde carbonyl, with the chiral ligand directing the addition to a specific face, thus controlling the stereochemical outcome.
Caption: Proposed Catalytic Cycle for Carreira's Asymmetric Alkynylation.
While the Carreira protocol is widely adopted, several other powerful systems have been developed:
-
Indium/BINOL Catalysis: Developed by Shibasaki, this system uses an In(III)/(S)-BINOL complex and demonstrates high enantioselectivity for both aromatic and aliphatic aldehydes due to the bifunctional nature of the catalyst, which activates both the alkyne and the aldehyde.[9][10]
-
Dinuclear Zinc/ProPhenol Catalysis: Trost and colleagues developed a highly effective system based on a dinuclear zinc complex with a ProPhenol ligand. This catalyst has shown excellent results for the alkynylation of aromatic and α,β-unsaturated aldehydes.[1][11]
-
Copper-Catalyzed Systems: Various copper(I) complexes, often paired with chiral bisphosphine ligands, have been employed to catalyze the enantioselective addition of terminal alkynes, offering an alternative to zinc-based methods.[12]
Asymmetric Reduction of Prochiral Alkynyl Ketones
An alternative strategy involves the stereoselective reduction of a prochiral α,β-alkynyl ketone. This method is particularly useful when the corresponding ketone is more readily accessible than the aldehyde.
A classic and highly effective reagent for this transformation is B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane®.[13] This chiral reducing agent is prepared from 9-BBN and either (+)- or (-)-α-pinene. The reduction proceeds through a six-membered, boat-like transition state.[14] The high degree of enantioselectivity arises from the steric demand of the transition state, which forces the larger substituent on the ketone away from the bulky isopinocampheyl group of the borane. For alkynyl ketones, the sterically undemanding linear alkyne group preferentially orients itself towards the front of the reagent, leading to predictable and high levels of asymmetric induction.[14][15]
Comparative Analysis of Leading Catalytic Systems
To assist in methodological selection, the following table summarizes the performance of several prominent catalytic systems for the asymmetric alkynylation of aldehydes.
| Catalyst System | Chiral Ligand/Additive | Aldehyde Scope | Alkyne Scope | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Broad (Aromatic, Aliphatic, Unsaturated) | Broad (Aryl, Alkyl, Silyl) | 80-97 | 92-99 | [6][8] |
| In(III) salt | (S)-BINOL / Cy₂NMe | Broad (Aromatic, Aliphatic) | Aryl, Alkyl | 75-95 | 83->99 | [10] |
| Dinuclear Zn | ProPhenol | Aromatic, α,β-Unsaturated | Aryl, Alkyl | 85-99 | 90-98 | [1][11] |
| Cu(O-t-Bu) | TRAP bisphosphine | Aromatic | Aryl | 60-90 | 70-85 | [12] |
Detailed Application Protocols
The following protocols are presented with detailed annotations to ensure reproducibility and highlight critical experimental parameters.
Protocol 1: Carreira Asymmetric Alkynylation of Benzaldehyde with Phenylacetylene
This protocol details a representative procedure for the highly enantioselective synthesis of (R)-1,3-diphenylprop-2-yn-1-ol, based on the work of Carreira and coworkers.[5][6][8]
Workflow Diagram:
Caption: Experimental Workflow for the Carreira Asymmetric Alkynylation.
Materials:
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂): 108.5 mg, 0.3 mmol, 0.3 eq.
-
(+)-N-Methylephedrine: 53.8 mg, 0.3 mmol, 0.3 eq.
-
Toluene (reagent grade): 5 mL
-
Triethylamine (Et₃N): 0.42 mL, 3.0 mmol, 3.0 eq.
-
Benzaldehyde: 0.10 mL, 1.0 mmol, 1.0 eq. (freshly distilled)
-
Phenylacetylene: 0.12 mL, 1.1 mmol, 1.1 eq.
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add Zn(OTf)₂ (108.5 mg) and (+)-N-methylephedrine (53.8 mg).
-
Causality Insight: The pre-complexation of the zinc salt and the chiral ligand is crucial for the formation of the active chiral catalyst. Although the system is tolerant to some moisture, starting with dry equipment minimizes potential side reactions.[8]
-
-
Add reagent grade toluene (5 mL) and stir the resulting suspension at room temperature (23 °C) for 1 hour.
-
Reactant Addition: To the catalyst suspension, add triethylamine (0.42 mL), followed by benzaldehyde (0.10 mL), and finally phenylacetylene (0.12 mL).
-
Causality Insight: Triethylamine acts as the base to deprotonate the terminal alkyne, generating the nucleophilic zinc acetylide in situ.[5]
-
-
Reaction Monitoring: Stir the reaction mixture at 23 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 12-18 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford the pure propargyl alcohol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Midland Asymmetric Reduction of 1-Phenyl-2-propyn-1-one
This protocol describes the reduction of an alkynyl ketone using Alpine-Borane®, a method renowned for its high enantioselectivity with this class of substrates.[13][14]
Materials:
-
(+)-α-Pinene (92% ee or greater): 1.36 g, 10.0 mmol, 1.0 eq.
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer: 1.22 g, 5.0 mmol, 0.5 eq.
-
Anhydrous Tetrahydrofuran (THF): 20 mL
-
1-Phenyl-2-propyn-1-one: 0.65 g, 5.0 mmol, 0.5 eq.
-
2-Aminoethanol: 0.5 mL
Procedure:
-
Reagent Preparation (Alpine-Borane®): In a flame-dried 50 mL flask under a nitrogen atmosphere, dissolve the 9-BBN dimer (1.22 g) in anhydrous THF (15 mL). Add (+)-α-pinene (1.36 g) via syringe.
-
Gently heat the mixture to 65 °C and stir for 1-2 hours to ensure complete formation of the B-isopinocampheyl-9-BBN (Alpine-Borane®) reagent. Cool the solution to room temperature.
-
Causality Insight: The formation of the trialkylborane reagent is a hydroboration reaction. Heating ensures the dissociation of the 9-BBN dimer and complete reaction with α-pinene.
-
-
Reduction: Cool the freshly prepared Alpine-Borane® solution to -10 °C (ice-salt bath). Add a solution of 1-phenyl-2-propyn-1-one (0.65 g) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Maintain the reaction at -10 °C and stir for 4-6 hours. The progress can be monitored by TLC.
-
Causality Insight: Low temperature is often beneficial for maximizing enantioselectivity in asymmetric reductions. The sterically demanding nature of the reagent dictates a specific orientation of the substrate in the transition state, leading to high ee.[14]
-
-
Workup: After the reaction is complete, add 2-aminoethanol (0.5 mL) to the mixture. This forms a stable complex with the borane byproducts, facilitating purification.
-
Purification: Remove the THF under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to isolate the chiral alcohol.
-
Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC or by converting to a diastereomeric ester (e.g., Mosher's ester) for NMR analysis.
Conclusion and Future Perspectives
The enantioselective synthesis of chiral propargyl alcohols is a well-developed field offering a variety of robust and reliable methods. The catalytic asymmetric addition of terminal alkynes to aldehydes, particularly using zinc-based systems like Carreira's, provides a highly practical and versatile route.[9] For substrates where the alkynyl ketone is more accessible, asymmetric reductions with reagents like Alpine-Borane® remain an excellent alternative.[13]
Ongoing research continues to push the boundaries of this field, with a focus on developing more sustainable catalysts using earth-abundant metals, expanding the substrate scope to more challenging ketones and imines, and designing novel organocatalytic systems that operate under even milder conditions.[16][17] These advancements will undoubtedly continue to empower chemists in the efficient and elegant synthesis of complex chiral molecules for science and medicine.
References
- Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society. [Link]
- Trost, B. M., Quintard, A. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol.
- Trost, B. M., Weiss, A. H. (2006).
- Næsborg, L., Gammelgaard, K. M., Jørgensen, K. A. (2013). Asymmetric Organocatalytic Formal Alkynylation and Alkenylation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]
- Wikipedia contributors. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]
- Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Letters. [Link]
- Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society. [Link]
- Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. [Link]
- Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. New Journal of Chemistry. [Link]
- Blay, G., et al. (2009). Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes. Organic & Biomolecular Chemistry. [Link]
- Blay, G., et al. (2009). Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes. Organic & Biomolecular Chemistry. [Link]
- Motoki, R., et al. (2012). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands. Organometallics. [Link]
- Organic Chemistry Portal. (n.d.).
- Yadav, J. S., et al. (2020). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products.
- Carreira Group. (n.d.).
- Various Authors. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.
- Kaur, N. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
- Trost, B. M., et al. (2012). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargyl Alcohols. Chemistry – A European Journal. [Link]
- Forgione, M., et al. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Morken, J. P., et al. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry. [Link]
- Midland, M. M. (n.d.). Midland reduction.
- Chen, Z., & Roush, W. R. (2012). Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions. Journal of the American Chemical Society. [Link]
- Wikipedia contributors. (2023). Midland Alpine borane reduction. Wikipedia, The Free Encyclopedia. [Link]
- Zheng, Y., Zhang, L., & Meggers, E. (2018). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development. [Link]
- List, B., et al. (2015).
- Midland, M. M., McLoughlin, J. I., & Gabriel, J. (1989). Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry. [Link]
- Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry. [Link]
- ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. ChemTube3D. [Link]
- Kaur, N. (2022).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]
- Chen, Z., & Roush, W. R. (2012).
- Lee, P. E. (1995). Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment by Observation of the Disappearance of the Carbonyl n->pi* Transition by UV Spectroscopy. ScholarWorks@UARK. [Link]
Sources
- 1. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Professor Trost [web.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Midland Alpine borane reduction [a.osmarks.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Protection of the Hydroxyl Function in 3-Methyl-1-nonyn-3-ol
Introduction
3-Methyl-1-nonyn-3-ol is a valuable synthetic intermediate characterized by a tertiary alcohol and a terminal alkyne.[1][2][3] This unique combination of functional groups allows for a diverse range of chemical transformations. However, the acidic proton of the hydroxyl group can interfere with many reactions targeting the alkyne, such as organometallic additions or coupling reactions.[4][5] Therefore, the temporary masking of the hydroxyl group through the use of a protecting group is a critical strategic consideration in the synthetic planning for molecules derived from this compound. This guide provides an in-depth analysis of suitable protecting group strategies, focusing on the causality behind experimental choices and providing detailed, validated protocols for researchers in organic synthesis and drug development.
Pillar 1: Selecting the Optimal Protecting Group: A Mechanistic and Practical Rationale
The choice of a protecting group is dictated by its stability to the reaction conditions under which the alkyne will be modified and the ease of its removal under conditions that will not compromise the integrity of the newly synthesized molecule.[6][7] For a tertiary alcohol like this compound, steric hindrance around the hydroxyl group is a significant factor to consider during the protection step.
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[4][8][9] The general mechanism for the formation of a silyl ether involves the nucleophilic attack of the alcohol on a silyl halide, typically facilitated by a base.[9]
The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[10] A larger steric hindrance around the silicon atom makes the silyl ether more stable to acidic hydrolysis. The relative stability of common silyl ethers under acidic conditions follows the order: TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[11][12]
Table 1: Comparison of Common Silyl Ether Protecting Groups for Tertiary Alcohols
| Protecting Group | Silylating Agent | Common Conditions for Protection | Relative Stability (Acidic) | Common Deprotection Conditions |
| TMS (Trimethylsilyl) | TMSCl, HMDS | Base (e.g., Et3N, Imidazole), CH2Cl2 or DMF | 1 | Mild acid (e.g., AcOH in THF/H2O), K2CO3 in MeOH[13][14] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBSCl, TBSOTf | Imidazole in DMF; or 2,6-lutidine in CH2Cl2 for TBSOTf[9][15] | ~20,000 | TBAF in THF; AcOH in THF/H2O; HF-Pyridine[10][15][16] |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Imidazole in DMF; or 2,6-lutidine in CH2Cl2 for TIPSOTf | ~700,000 | TBAF in THF (slower than TBS); HF-Pyridine[10][11] |
For this compound, the tert-butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal. It is robust enough to withstand a wide range of reaction conditions typically employed for alkyne manipulations, yet it can be cleaved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[15][17] The use of the more reactive silylating agent, TBS-triflate (TBSOTf), is often advantageous for the protection of sterically hindered tertiary alcohols.[15][18]
Alkoxymethyl Ethers: An Alternative Strategy
Alkoxymethyl ethers, such as methoxymethyl (MOM) ether, provide an alternative to silyl ethers.[4][8] The MOM group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[19][20]
Table 2: Alkoxymethyl Ether Protecting Group
| Protecting Group | Protecting Agent | Common Conditions for Protection | Stability | Common Deprotection Conditions |
| MOM (Methoxymethyl) | MOMCl, CH2(OMe)2 | Base (e.g., DIPEA), CH2Cl2; or P2O5, TfOH for CH2(OMe)2[19] | Stable to pH 4-12, bases, nucleophiles, and many redox reagents.[19] | Acidic hydrolysis (e.g., HCl in MeOH).[19] |
The protection of tertiary alcohols with MOMCl can sometimes be sluggish. However, alternative methods using dimethoxymethane with an acid catalyst have been developed.[19] A mild and effective method for the methoxymethylation of tertiary alcohols utilizes methoxymethyl-2-pyridylsulfide in the presence of silver triflate.[21]
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for the chosen reagents and conditions.
Protocol 1: Protection of this compound as its TBS Ether
This protocol utilizes the highly reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) to efficiently protect the sterically hindered tertiary alcohol.[15][18]
Materials:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add TBSOTf (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-(tert-butyldimethylsilyloxy)-3-methyl-1-nonyne.
Causality of Choices:
-
TBSOTf: A more powerful silylating agent than TBSCl, making it more suitable for sterically hindered tertiary alcohols.[15][18]
-
2,6-Lutidine: A non-nucleophilic base used to scavenge the triflic acid byproduct without competing in the silylation reaction.
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to their decomposition.
Protocol 2: Deprotection of 3-(tert-butyldimethylsilyloxy)-3-methyl-1-nonyne using TBAF
This is a very common and generally rapid method for TBS deprotection, driven by the formation of a strong Si-F bond.[16][22]
Materials:
-
3-(tert-butyldimethylsilyloxy)-3-methyl-1-nonyne
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the TBS-protected alcohol (1.0 eq) in THF, add the TBAF solution (1.1 to 1.5 equivalents) at room temperature.[10]
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound. Further purification by column chromatography may be performed if necessary.
Causality of Choices:
-
TBAF: A source of fluoride ions that have a high affinity for silicon, leading to the cleavage of the Si-O bond.[16] The basicity of the fluoride ion can sometimes lead to side reactions, so careful monitoring is advised.[12]
Protocol 3: Acid-Catalyzed Deprotection of a TBS Ether
This protocol is suitable for the removal of a TBS group under mild acidic conditions.
Materials:
-
3-(tert-butyldimethylsilyloxy)-3-methyl-1-nonyne
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TBS-protected alcohol in a 3:1:1 mixture of THF:AcOH:H2O.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully add saturated aqueous NaHCO3 solution to quench the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Causality of Choices:
-
AcOH/THF/H2O: This mixture provides a mild acidic environment for the hydrolysis of the silyl ether. The mechanism involves protonation of the ether oxygen, making the silicon more electrophilic and susceptible to nucleophilic attack by water.[16][23]
Pillar 3: Visualization of Key Processes
Workflow for Protection and Deprotection
Caption: General workflow for the protection, modification, and deprotection of this compound.
Mechanism of TBS Protection
Caption: Simplified mechanism for the TBS protection of an alcohol.
Mechanism of Fluoride-Mediated Deprotection
Caption: Mechanism of fluoride-mediated deprotection of a TBS ether.[16][23]
References
- By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange. (2015, October 7).
- Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC - NIH.
- New Catalytic Enantioselective Functionalizations of Alcohols through Silylation and Tosylation - CORE.
- The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis | The Journal of Organic Chemistry - ACS Publications.
- Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17).
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
- Deprotection of Silyl Ethers - Technical Library - Gelest.
- Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide - American Chemical Society.
- Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations | Scilit.
- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. (2022, May 4).
- TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry.
- Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library - Gelest.
- 16: Silylethers - Chemistry LibreTexts. (2021, June 10).
- Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal.
- TBS Protection - Common Conditions.
- Protection Reactions of Alcohols - MCAT Content - MedLife Mastery.
- 4.4 Alkoxymethyl Ethers.
- Desilylations - Organic Chemistry Portal.
- Silyl Protective Groups | Chem-Station Int. Ed. (2014, March 8).
- Protecting group - Wikipedia.
- Silyl ether - Wikipedia.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).
- Alcohol Protecting Groups.
- Protective Groups - Organic Chemistry Portal.
- This compound | C10H18O | CID 225150 - PubChem - NIH.
- Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting Groups.
- Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. (2015, April 6).
- 12.5 Protecting Groups for Alcohols | Organic Chemistry - YouTube. (2021, January 22).
- Silyl Groups - Technical Library - Gelest.
Sources
- 1. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. medlifemastery.com [medlifemastery.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Silyl Groups - Gelest [technical.gelest.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 19. adichemistry.com [adichemistry.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Scale-up Synthesis of 3-Methyl-1-nonyn-3-ol for Pilot Plant Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-1-nonyn-3-ol is a tertiary acetylenic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] Its structure, featuring a hydroxyl group on a tertiary carbon adjacent to a terminal alkyne, provides a versatile scaffold for further chemical modifications. This document outlines a comprehensive guide for the scale-up synthesis of this compound, transitioning from laboratory-scale procedures to pilot plant production. The focus is on ensuring a safe, efficient, and reproducible process, with an emphasis on the underlying chemical principles and practical considerations for large-scale operations.
The synthesis of this compound is most effectively achieved via a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[3][4] This approach involves the reaction of a Grignard reagent, in this case, ethynylmagnesium bromide, with a suitable ketone, 2-octanone. While the chemistry is straightforward, the scale-up of Grignard reactions presents significant safety and operational challenges that must be meticulously addressed.[5][6]
Synthetic Pathway and Mechanistic Considerations
The core of this synthesis is the nucleophilic addition of an acetylide to a ketone. The chosen pathway involves the in-situ generation of ethynylmagnesium bromide followed by its reaction with 2-octanone.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: Acetylene is deprotonated by a stronger Grignard reagent, typically formed from a simple alkyl halide like ethyl bromide, to generate the ethynylmagnesium bromide. Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the Grignard reagent and its relatively high boiling point, which aids in temperature control during the exothermic reaction.[5]
-
Nucleophilic Addition: The highly nucleophilic acetylide carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-octanone. This step is also exothermic and requires careful temperature management to prevent side reactions.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute sulfuric acid) to protonate the resulting alkoxide and dissolve the magnesium salts, facilitating product isolation.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the pilot plant synthesis of this compound.
Pilot Plant Production Protocol
This protocol is designed for a target scale of 10-50 kg of this compound. All operations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and gloves.[5][7]
Equipment and Reagents
| Equipment | Reagents & Solvents |
| 100 L Glass-Lined Reactor with Agitator, Reflux Condenser, and Dropping Funnel | Magnesium Turnings |
| Inert Gas Source (Nitrogen or Argon) | Ethyl Bromide |
| Temperature Control Unit (Heating/Cooling) | Acetylene Gas |
| Quenching Tank | Anhydrous Tetrahydrofuran (THF) |
| Extraction Vessel | 2-Octanone |
| Distillation Apparatus (Fractional) | Saturated Aqueous Ammonium Chloride |
| Analytical Instruments (GC, NMR, IR) | Saturated Aqueous Sodium Bicarbonate |
| Brine | |
| Anhydrous Sodium Sulfate |
Step-by-Step Methodology
Part 1: Grignard Reagent Preparation
-
Reactor Preparation: Ensure the 100 L reactor is scrupulously clean and dry. Assemble the reactor with the overhead stirrer, reflux condenser, and a dropping funnel. Purge the entire system with dry nitrogen for at least one hour to establish an inert atmosphere.[8]
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 molar equivalents relative to 2-octanone). Add a small crystal of iodine or a few milliliters of 1,2-dibromoethane to activate the magnesium surface if necessary.
-
Initiation: Add a small portion of a solution of ethyl bromide (0.1 molar equivalents) in anhydrous THF via the dropping funnel to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Acetylene Addition: Once the initial Grignard formation is established, begin bubbling dry acetylene gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 30-40°C using the reactor's cooling system. Continue the acetylene addition until the desired amount (1.1 molar equivalents) has been consumed.
Part 2: Synthesis of this compound
-
Ketone Addition: Cool the Grignard reagent solution to 0-5°C. Slowly add a solution of 2-octanone (1.0 molar equivalent) in anhydrous THF from the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10°C.[9] A runaway reaction is a significant hazard at this stage.[5]
-
Reaction Completion: After the addition of 2-octanone is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. This process is highly exothermic and may release flammable gases.
-
Extraction: Transfer the mixture to an extraction vessel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like methyl tert-butyl ether (MTBE).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.
Safety Considerations for Pilot Plant Scale-up
Scaling up Grignard reactions requires stringent safety protocols due to their exothermic nature and the use of flammable solvents.[5][6]
-
Inert Atmosphere: The strict exclusion of moisture and oxygen is critical to prevent violent reactions and ensure the successful formation of the Grignard reagent.[8]
-
Temperature Control: A robust and reliable reactor cooling system is essential to manage the heat generated during the reaction. Runaway reactions are a major hazard and can lead to fires or explosions.[5]
-
Reagent Addition: The slow, controlled addition of reagents is crucial, especially during the ketone addition step.
-
Emergency Preparedness: A quench tank with a suitable quenching agent should be readily available. All personnel should be trained on emergency shutdown procedures.[6]
-
Personal Protective Equipment: Flame-resistant clothing, safety glasses, and appropriate gloves are mandatory.[7]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Gas Chromatography (GC) | Purity assessment (>98%) and detection of any residual starting materials or byproducts. |
| ¹H NMR | Confirmation of the molecular structure by analyzing the chemical shifts and coupling constants of the protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. |
| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C-H and C≡C) functional groups.[10] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
Conclusion
The scale-up synthesis of this compound via the Grignard reaction is a feasible process for pilot plant production. However, it demands meticulous attention to safety, process control, and analytical verification. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers and drug development professionals can safely and efficiently produce this valuable chemical intermediate.
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
- CAS 5430-01-3: this compound | CymitQuimica. (n.d.).
- Grignard Reaction - American Chemical Society. (n.d.).
- What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19).
- Grignard reaction safety - YouTube. (2024, June 7).
- 5430-01-3 - this compound - Sale from Quality Suppliers - Guidechem. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
- This compound | C10H18O | CID 225150 - PubChem - NIH. (n.d.).
- Grignard synthesis of 3-Methyl-1-heptanol from bromoalkanes - Benchchem. (n.d.).
- SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS - Progressive Academic Publishing. (n.d.).
- SYNTHESIS OF ACETYLENE ALCOHOLS - E Conference Zone. (2022, March 16).
Sources
- 1. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. acs.org [acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dchas.org [dchas.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Hydration of 3-Methyl-1-nonyn-3-ol for the Synthesis of α-Hydroxy Ketones
Abstract: This document provides a comprehensive guide to the hydration of 3-methyl-1-nonyn-3-ol, a tertiary propargylic alcohol, to synthesize the corresponding α-hydroxy ketone, 3-methyl-3-hydroxy-2-nonanone. We delve into the underlying reaction mechanism, present a detailed experimental protocol using a classic mercury(II)-catalyzed method, and discuss key considerations for reaction success and product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a practical and scientifically grounded approach to this transformation.
Introduction and Scientific Context
The hydration of alkynes is a fundamental transformation in organic chemistry, providing a direct route to valuable carbonyl compounds.[1] This reaction typically proceeds via Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a ketone from a terminal alkyne.[2][3][4] The substrate of interest, this compound, is a tertiary propargylic alcohol. Its hydration presents a specific case of this reaction, leading to the formation of an α-hydroxy ketone, a structural motif present in numerous biologically active molecules and a versatile synthetic intermediate.
While seemingly straightforward, the hydration of tertiary propargylic alcohols requires careful control to favor the desired pathway and avoid potential side reactions, such as the Meyer-Schuster rearrangement, which typically yields α,β-unsaturated carbonyl compounds.[5] Traditional methods often employ mercury(II) salts as catalysts to facilitate the nucleophilic attack of water on the alkyne.[6][7][8] Although effective, the toxicity of mercury has prompted the development of greener alternatives using catalysts based on gold, silver, or copper.[9][10][11] This document will focus on the well-established mercury(II)-catalyzed protocol due to its reliability and extensive documentation, while acknowledging the importance of these modern alternatives.
Reaction Mechanism: From Alkyne to Ketone
The conversion of this compound to 3-methyl-3-hydroxy-2-nonanone involves two key stages: the initial hydration to form an unstable enol intermediate, followed by a rapid tautomerization to the final ketone product.
Stage 1: Mercury(II)-Catalyzed Hydration (Markovnikov Addition)
The reaction is initiated by the electrophilic addition of the mercury(II) ion (Hg²⁺) to the alkyne's triple bond, forming a cyclic mercurinium ion intermediate.[12] This intermediate is analogous to the mercurinium ion formed during the oxymercuration of alkenes.[6] Water, acting as a nucleophile, then attacks the more substituted carbon of the triple bond, consistent with Markovnikov's rule.[2][4][8] This regioselectivity is driven by the formation of a more stable transition state where the partial positive charge is better supported by the tertiary carbon. Subsequent deprotonation under acidic conditions yields a mercury-containing enol. The mercury is then replaced by a proton (protodemercuration) in the acidic medium to give the final enol intermediate.[6]
Stage 2: Keto-Enol Tautomerization
The resulting enol, an alcohol bonded to a vinyl carbon, is generally unstable and rapidly isomerizes to the more thermodynamically stable ketone.[1][2][3] This equilibrium process, known as keto-enol tautomerization, is catalyzed by trace amounts of acid or base present in the reaction mixture.[3][13][14] In an acidic medium, the enol's double bond is protonated, leading to a resonance-stabilized carbocation. Deprotonation of the hydroxyl group by a base (like water) then forms the final ketone product.[15][16][17]
Caption: Overall reaction pathway for the hydration of this compound.
Detailed Experimental Protocol
This protocol outlines the mercury(II) sulfate-catalyzed hydration of this compound.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific | Catalyst and reaction medium. |
| Mercury(II) Sulfate (HgSO₄) | ACS Reagent, ≥98% | Alfa Aesar | Catalyst. Caution: Highly Toxic! |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Hexane | HPLC Grade | - | Eluent for chromatography. |
| Ethyl Acetate | HPLC Grade | - | Eluent for chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of 100 mL of deionized water and carefully add 5.0 mL of concentrated sulfuric acid. Cool the solution in an ice bath.
-
Catalyst Addition: To the cooled acidic solution, add 1.0 g of mercury(II) sulfate. Stir the mixture until the catalyst is fully dissolved or a fine suspension is formed.
-
Substrate Addition: Slowly add 10.0 g (64.8 mmol) of this compound to the stirring reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to 60-70 °C using a heating mantle and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: effervescence) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent, to afford the pure 3-methyl-3-hydroxy-2-nonanone.
Caption: A step-by-step workflow for the synthesis and purification process.
Product Characterization
The final product, 3-methyl-3-hydroxy-2-nonanone, should be characterized to confirm its structure and purity.
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~2.2 ppm (s, 3H), δ ~2.1-2.6 ppm (protons α to C=O), δ ~1.2 ppm (s, 3H), δ ~0.9-1.5 ppm (alkyl chain), Broad singlet (1H, -OH) | Appearance of a singlet around 2.2 ppm for the methyl ketone protons. Protons on the carbon adjacent to the carbonyl are deshielded.[18][19] |
| ¹³C NMR | δ ~200-215 ppm (C=O), δ ~75 ppm (quaternary C-OH), δ ~30-50 ppm (α-carbons), δ ~10-30 ppm (alkyl chain carbons) | A strong deshielded signal for the ketone carbonyl carbon is characteristic.[18][19] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch), ~1715 cm⁻¹ (strong, C=O stretch) | Presence of a strong, sharp carbonyl peak and a broad hydroxyl peak confirms the α-hydroxy ketone structure. |
| Mass Spec. | M⁺ peak corresponding to C₁₀H₂₀O₂ | Confirms the molecular weight of the hydrated product. |
Trustworthiness and Troubleshooting
-
Handling of Mercury: All operations involving mercury(II) sulfate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All mercury-containing waste must be disposed of according to institutional safety guidelines.
-
Incomplete Reaction: If monitoring indicates a stalled reaction, a small additional portion of the mercury(II) sulfate catalyst can be added. Ensure the temperature is maintained.
-
Side Product Formation: The primary potential side product is the α,β-unsaturated ketone from the Meyer-Schuster rearrangement. This is generally minimized under these aqueous acidic conditions but can be identified by characteristic alkene signals in the NMR spectrum (~5-7 ppm).
-
Purification Challenges: The product is a polar molecule. A well-packed silica gel column and a slow, shallow gradient are crucial for achieving good separation from any nonpolar impurities or starting material.
References
- Hydration of Alkynes for Markovnikov Products. (2020-05-30). Chemistry LibreTexts. [Link]
- Keto-Enol Tautomerism. (2023-01-29). Chemistry LibreTexts. [Link]
- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016-12-27). YouTube. [Link]
- Keto–Enol Tautomerism: Mechanism. (2025-05-22). JoVE. [Link]
- Keto–Enol Tautomerism. (2023-09-20). OpenStax. [Link]
- Hydration of Alkynes for Markovnikov Products. (2019-09-03). Chemistry LibreTexts. [Link]
- Hydration of Alkynes = Markovnikov Addition of Water | Keto-Enol Tautomerism. (2023-10-16). YouTube. [Link]
- Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]
- Hydration of Alkynes. (2025-09-20). Chemistry LibreTexts. [Link]
- Hydration of Alkynes.
- Hydr
- Hydration of Alkynes. Organic Chemistry Tutor. [Link]
- Markovnikov hydration of alkynes. (2019-01-02). YouTube. [Link]
- Hydr
- CO2-Promoted Hydration of Propargylic Alcohols. (2020-07-29). ACS Sustainable Chemistry & Engineering. [Link]
- Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. (2016-04-27).
- Multifunctional Biomass-Based Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols. (2024-02-05). Semantic Scholar. [Link]
- Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
- Ketones. OpenOChem Learn. [Link]
- Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
- Spectroscopy of Aldehydes and Ketones. (2023-11-20). Chemistry LibreTexts. [Link]
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Link]
Sources
- 1. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. leah4sci.com [leah4sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Video: Keto–Enol Tautomerism: Mechanism [jove.com]
- 17. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 18. Ketones | OpenOChem Learn [learn.openochem.org]
- 19. fiveable.me [fiveable.me]
Application Note: Enhanced GC-MS Analysis of 3-Methyl-1-nonyn-3-ol via Silylation
Abstract
This application note provides a detailed protocol for the chemical derivatization of 3-methyl-1-nonyn-3-ol for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this tertiary alkynol is challenging due to its polarity, thermal instability, and steric hindrance. Silylation, specifically using a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), is presented as an effective solution. This method converts the polar hydroxyl group into a non-polar, thermally stable trimethylsilyl (TMS) ether, leading to significant improvements in chromatographic peak shape, sensitivity, and analytical accuracy. This guide is intended for researchers, scientists, and drug development professionals requiring precise quantification and identification of sterically hindered alcohols.
The Rationale for Derivatization: Overcoming Analytical Challenges
Direct analysis of this compound by GC-MS is fraught with difficulties that can compromise data quality. As a Senior Application Scientist, my experience has shown that understanding the underlying chemistry of the analyte is paramount to developing a robust analytical method.
-
Thermal Instability: The high temperatures of the GC injector port (typically >250°C) can cause tertiary alcohols to undergo acid-catalyzed dehydration, eliminating a water molecule to form an alkene. This degradation leads to the loss of the target analyte and the appearance of artifact peaks, making accurate quantification impossible.[1]
-
Poor Peak Shape: The polar hydroxyl (-OH) group in this compound can form hydrogen bonds with active silanol sites present on the surfaces of the injector liner and the capillary column.[2][3] This secondary interaction causes peak tailing, a phenomenon where the peak is asymmetric with a drawn-out trailing edge. Tailing peaks are difficult to integrate accurately and reduce the resolution between adjacent peaks.[4][5]
-
Reduced Volatility: Strong intermolecular hydrogen bonding reduces the volatility of the alcohol.[6] Chemical derivatization masks the polar hydroxyl group, which increases the compound's volatility and allows it to be analyzed at lower temperatures, further preserving its integrity.[6][7][8]
By converting the alcohol to its trimethylsilyl (TMS) ether, we replace the active hydrogen with a non-polar, thermally stable TMS group. This transformation effectively mitigates all the aforementioned issues, making the analyte "GC-amenable".[3][9][10][11]
Principle of Silylation
Silylation is a chemical modification technique that replaces an active hydrogen atom in a functional group (like a hydroxyl group) with a trimethylsilyl group (-Si(CH₃)₃).[12] For this application, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent. To enhance its reactivity, especially for the sterically hindered tertiary hydroxyl group of this compound, a catalyst such as Trimethylchlorosilane (TMCS) is added.[11][12][13][14] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent.[6]
Caption: Silylation of this compound to its TMS-ether.
Experimental Protocol
This protocol is designed to be a self-validating system. Successful derivatization will be immediately apparent from the improved peak shape and the characteristic mass spectrum of the TMS-ether.
Materials and Reagents
-
Analyte: this compound standard
-
Derivatization Reagent: BSTFA + 1% TMCS (e.g., Sigma-Aldrich Cat. No. T6381 or equivalent)[11]
-
Solvent: Anhydrous Aprotic Solvent (e.g., Pyridine, Dichloromethane, or Hexane)
-
Equipment:
-
2 mL GC vials with PTFE-lined screw caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
-
Workflow Visualization
Caption: Complete workflow from sample preparation to GC-MS analysis.
Step-by-Step Derivatization Procedure
Causality: Every step is designed to ensure the reaction environment is optimal for the complete conversion of the sterically hindered alcohol.
-
Sample Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., pyridine) at a concentration of approximately 1 mg/mL.
-
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. This ensures a significant molar excess of the reagent to drive the reaction to completion.
-
Reaction: Immediately cap the vial tightly to prevent atmospheric moisture from entering. Vortex the mixture for 10 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes .
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. No workup is required as the reagent and its byproducts are volatile and generally do not interfere with the chromatogram.[11][15]
Instrumentation and Expected Results
GC-MS Parameters
The following parameters serve as a starting point and should be optimized for your specific instrumentation. The choice of a non-polar column is based on the "like dissolves like" principle, as the TMS-derivative is non-polar.[16]
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| MS System | Agilent 5977 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane[17] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| MS Source | 230°C |
| MS Quad | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Expected Chromatographic Improvement
-
Underivatized Alcohol: A broad, tailing peak, if it elutes at all without degradation.
-
TMS-Derivative: A sharp, symmetrical (Gaussian) peak with a significantly shorter retention time due to increased volatility and reduced column interaction.
Expected Mass Spectrum of TMS-Derivative
The mass spectrum provides definitive confirmation of successful derivatization. The molecular weight of this compound is 154.25 g/mol . The TMS-derivative has a molecular weight of 226.43 g/mol .
| m/z (Mass-to-Charge) | Interpretation | Significance |
| 226 | [M]⁺ | Molecular Ion: Confirms the formation of the complete derivative. May be low in abundance. |
| 211 | [M-15]⁺ or [M-CH₃]⁺ | Loss of a Methyl Group: A very common and characteristic fragmentation for TMS derivatives.[18][19] Often the highest mass fragment observed. |
| 129 | [M-97]⁺ or [M-C₇H₁₃]⁺ | Cleavage of the C-C bond adjacent to the oxygen, loss of the hexyl-ethynyl group. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl Cation: A base peak or very abundant ion, characteristic of all TMS compounds.[19][20] Its presence is strong evidence of silylation. |
Trustworthiness: By comparing the acquired mass spectrum to this table, a scientist can validate the success of the derivatization protocol and confirm the identity of the analyte peak.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No derivative peak, only starting material peak (if any). | 1. Presence of water/protic solvent. 2. Insufficient reaction time/temperature. | 1. Ensure all solvents and glassware are anhydrous. Evaporate aqueous samples to dryness and reconstitute in an aprotic solvent.[14] 2. Increase reaction time to 60 minutes or temperature to 80°C. |
| Both starting material and derivative peaks are present. | Incomplete reaction. | 1. Increase the ratio of silylating reagent to sample. 2. Extend heating time or increase temperature slightly. |
| Broad, tailing peaks for the derivative. | Active sites in the GC system (injector liner, column). | 1. Use a fresh, deactivated injector liner. 2. Trim the first 10-20 cm from the front of the GC column.[2] 3. Condition the column according to the manufacturer's instructions.[21] |
Conclusion
The direct GC-MS analysis of this compound presents significant analytical hurdles. The silylation protocol detailed in this application note, utilizing BSTFA with a TMCS catalyst, provides a reliable and robust method to overcome these challenges. This derivatization enhances thermal stability, increases volatility, and eliminates undesirable column interactions, resulting in superior chromatographic performance and allowing for accurate and confident identification and quantification by GC-MS.
References
- Technical Tip: Early Eluting Peak Shape. (2016). Phenomenex. [Link]
- Silylation Overview. (n.d.). Macherey-Nagel. [Link]
- Rzeppa, A., & Zandler, N. (2020).
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
- Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. [Link]
- Derivatization reagents for GC. (n.d.). Macherey-Nagel. [Link]
- N,O-Bis(trimethylsilyl)trifluoroacetamide. (n.d.). Wikipedia. [Link]
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.).
- How to Obtain Good Peak Shapes. (n.d.). Cosmosil. [Link]
- Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
- Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC–MS.
- What Can Be Used To Reduce Tailing In Gas Chromatography? (2025). Chemistry For Everyone. [Link]
- Harvey, D. J. (2020).
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. (2019).
- Elimination of N, O-Bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. (2017).
- Ofosu, W., et al. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis.International Journal of Advanced Research in Chemical Science. [Link]
- Mechanism for the formation of the ion at m/z 292 (ey) from the TMS derivative of glucuronic acid (72). (n.d.).
- Asare, N., et al. (2012). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products.International Journal of Chemical Kinetics. [Link]
- GC Derivatization. (n.d.). University of Wisconsin-River Falls. [Link]
- Liang, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.Journal of the American Society for Mass Spectrometry. [Link]
- Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive.
- Aalizadeh, R., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
- Zenkevich, I. G., & Kholmogorov, A. G. (2025). Features of gas chromatographic analysis of thermally unstable compounds.Journal of Analytical Chemistry. [Link]
- Ude, C. M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.Pharmacognosy Journal. [Link]
- De Paoli, G., et al. (2010). GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives: Cyclic tertiary amines related to MDPV.
- Sato, O., & Kita, Y. (2010). Thermodynamic analysis of alcohol effect on thermal stability of proteins.Journal of Bioscience and Bioengineering. [Link]
- Helpful Hints and Tricks for High Temperature GC Analysis. (n.d.). Agilent. [Link]
- Singh, R., et al. (2023). GC-MS ANALYSIS AND ANTIOXIDANT POTENTIAL OF PETROLEUM EXTRACT OF SEEDS OF PSORALEA CORYLOFOLIA.World Journal of Pharmaceutical Research. [Link]
- Sudhakar, C., et al. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
- Brecker, L., et al. (2022).
Sources
- 1. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sielc.com [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BSTFA - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. adis-international.ro [adis-international.ro]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-nonyn-3-ol
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for the synthesis of 3-Methyl-1-nonyn-3-ol. This resource is designed for chemistry professionals engaged in fine chemical synthesis and drug development. Here, we address common challenges and frequently asked questions regarding the alkynylation of 2-nonanone to produce this valuable tertiary propargyl alcohol. Our guidance is rooted in fundamental mechanistic principles to empower you to not only solve immediate experimental issues but also to strategically optimize your synthetic approach.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and offers a detailed, actionable protocol for remediation.
Q1: My yield of this compound is low, and I'm recovering a significant amount of my 2-nonanone starting material. What's going wrong?
A1: This is a classic issue in the alkynylation of enolizable ketones. The root cause is a competing side reaction: the deprotonation of the α-carbon of the ketone to form an enolate, which is non-nucleophilic towards the acetylide.[1][2] The strong base required to deprotonate the terminal alkyne is often strong enough to deprotonate the ketone as well.
Detailed Analysis:
-
Kinetics vs. Thermodynamics: The deprotonation of the ketone's α-proton is often kinetically faster than the nucleophilic attack on the carbonyl carbon, especially at higher temperatures. Once formed, the enolate is unreactive toward the acetylide anion and will simply be reprotonated during aqueous workup, leading to the recovery of the starting material.[3]
-
Base Selection: The choice of base is critical. Very strong bases like organolithiums (e.g., n-BuLi) can aggressively deprotonate the ketone. While Grignard reagents can also act as bases, their reactivity can be more controlled.[2]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the addition of the base and the ketone at a significantly lower temperature, typically between -78 °C and -40 °C. This favors the thermodynamically controlled nucleophilic addition over the kinetically favored enolization.
-
Reverse Addition: Instead of adding the base to the ketone and alkyne mixture, try a "reverse addition." First, generate the metal acetylide in situ by adding the base to the acetylene source (e.g., bubbling acetylene gas through a solution of NaNH₂ in liquid ammonia, or reacting it with a Grignard reagent). Then, slowly add the 2-nonanone to this pre-formed acetylide solution at low temperature. This ensures the concentration of the strong base is minimized in the presence of the enolizable ketone.
-
Consider a Milder Base System: If using a very strong base, consider switching to a sodium amide (NaNH₂) in liquid ammonia system or using a pre-formed ethynylmagnesium bromide Grignard reagent, which can be less prone to causing enolization than alkyllithiums.[2]
Q2: My crude NMR and mass spectrometry data show peaks corresponding to higher molecular weight species, significantly reducing purity. What are these byproducts?
A2: The high molecular weight impurities are most likely the result of an aldol condensation reaction between two molecules of 2-nonanone.[1][3] This occurs when the enolate, formed as a side product (see Q1), acts as a nucleophile and attacks the carbonyl carbon of another molecule of 2-nonanone.
Mechanism of Aldol Addition:
-
A strong base deprotonates the α-carbon of 2-nonanone, forming an enolate.
-
This enolate attacks the electrophilic carbonyl carbon of a second 2-nonanone molecule.
-
Protonation during workup yields a β-hydroxy ketone (the aldol adduct). This adduct can sometimes dehydrate to form an α,β-unsaturated ketone, especially if the workup or purification involves heat or acid.
Preventative Measures:
-
Strict Temperature Control: As with preventing enolization, maintaining a low reaction temperature (below -40 °C) is the most effective way to suppress the aldol reaction pathway.
-
Use of Lewis Acids: In some advanced protocols, the addition of a Lewis acid (e.g., CeCl₃) can enhance the electrophilicity of the carbonyl carbon. This promotes the desired nucleophilic attack by the acetylide over the enolate-driven aldol pathway.
-
Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after the addition is complete. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.
Q3: The reaction is extremely sluggish and fails to reach completion, even after several hours. What are the likely causes?
A3: A stalled reaction typically points to issues with reagent activity, moisture, or insufficient activation of the reactants.
Diagnostic Checklist:
-
Moisture Contamination: Acetylides and organometallic reagents (like Grignards or organolithiums) are extremely sensitive to moisture. Water will rapidly protonate and destroy the reagent. Ensure all glassware is oven-dried or flame-dried under vacuum, and all solvents are rigorously anhydrous.
-
Poor Reagent Quality: Grignard reagents can degrade upon storage. It is often best to use freshly prepared or recently titrated reagents. The surface of magnesium turnings used for Grignard formation can oxidize; pre-activation with iodine or 1,2-dibromoethane is recommended.
-
Insufficient Acetylene: If you are bubbling acetylene gas, ensure a sufficient flow rate and efficient stirring to maximize gas-liquid transfer. In some cases, the solubility of acetylene in the solvent at the reaction temperature may be a limiting factor. Using a solvent like THF, which has good acetylene solubility, can help.
-
Inadequate Temperature: While low temperatures are needed to prevent side reactions, the reaction may not have sufficient activation energy if the temperature is too low. After the initial addition at low temperature, you may need to allow the reaction to slowly warm to 0 °C or even room temperature. This must be optimized for your specific base and solvent system.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about the synthesis of this compound.
Q1: What is the optimal base and solvent system for this alkynylation reaction?
A1: The "best" system depends on a balance of factors including scale, safety, cost, and desired purity. There is no single answer, but here is a comparison of common choices.
| Base/Reagent System | Typical Solvent | Advantages | Common Pitfalls & Considerations |
| Sodium Amide (NaNH₂) | Liquid Ammonia (NH₃) | Inexpensive, powerful base. The very low temperature (-78 °C to -33 °C) naturally suppresses side reactions. | Requires handling of liquid ammonia and acetylene gas, which can be challenging. |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Commercially available, highly reactive, leading to fast reaction times. | Highly pyrophoric. Strongest base in this list, making it most prone to causing ketone enolization if conditions are not strictly controlled.[3] |
| Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | Can be prepared in situ or purchased. Generally less basic than n-BuLi, reducing the risk of enolization. Safer to handle than n-BuLi.[2][4] | Can be prone to sluggishness if the Grignard reagent quality is poor. The Schlenk equilibrium can complicate the reactive species in solution. |
Q2: What is the mechanistic basis for the competition between alkynylation and enolization?
A2: The outcome of the reaction is determined by the competition between two possible nucleophilic/basic actions of the organometallic reagent (or the base used to form the acetylide). The following diagram illustrates these competing pathways.
Caption: Competing reaction pathways in the synthesis of this compound.
Q3: Can other side reactions, such as alkyne oligomerization, occur?
A3: While less common under the typical basic conditions used for this synthesis, the oligomerization of the terminal alkyne (acetylene) can occur, particularly if transition metal impurities are present.[5][6][7] For instance, copper or nickel salts can catalyze the dimerization or trimerization of alkynes.[6]
Prevention Strategy:
-
Use High-Purity Reagents: Ensure that the bases, solvents, and starting materials are free from transition metal contamination.
-
Avoid Copper Vessels: Do not perform these reactions in copper or brass reactors, as copper acetylides can be formed, which are not only catalysts for oligomerization but are also explosive when dry.
-
Controlled Conditions: Sticking to the optimized stoichiometric and temperature conditions for the primary reaction will minimize the residence time and conditions under which oligomerization might occur.
References
- Favorskii reaction - Wikipedia. Wikipedia. [Link]
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Favorskii Rearrangement - NROChemistry. NROChemistry. [Link]
- Favorskii rearrangement - Wikipedia. Wikipedia. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed. PubMed. [Link]
- Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. Purechemistry. [Link]
- FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. AdiChemistry. [Link]
- Grignard Reaction - Common Conditions. Organic-Reaction.com. [Link]
- Alkene and Alkyne Oligomerization, Cooligomerization and Telomerization Reactions | Request PDF - ResearchGate.
- Oligomerization and Cross-Oligomerization of Terminal Alkynes Catalyzed by Organoactinide Complexes - R Discovery. R Discovery. [Link]
- Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Grignard side reactions : r/chemistry - Reddit. Reddit. [Link]
Sources
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Purification of 3-Methyl-1-nonyn-3-ol by fractional distillation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-1-nonyn-3-ol via fractional distillation. As a key intermediate in various chemical syntheses, including potential pharmaceutical applications, achieving high purity of this tertiary acetylenic alcohol is paramount.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and efficient purification process.
Critical Physical and Chemical Properties
A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The high boiling point at atmospheric pressure and potential for thermal degradation necessitate the use of vacuum distillation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [3][4] |
| Molecular Weight | 154.25 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 87-88 °C at 15 mmHg | [5] |
| Density (Predicted) | 0.881 g/cm³ | [5] |
| Refractive Index | 1.4430 | [5] |
| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |
| CAS Number | 5430-01-3 | [1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation under vacuum the required method for purifying this compound?
A1: There are two primary reasons. First, this compound has a high boiling point at atmospheric pressure, which would require high temperatures that could lead to thermal decomposition. Vacuum distillation significantly lowers the boiling point, allowing for distillation at a safer, lower temperature.[6][7] Second, fractional distillation is necessary to separate the target compound from impurities with close boiling points, such as structural isomers or unreacted starting materials that are common in its synthesis.[7][8] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component (in this case, the desired product relative to higher-boiling impurities).[9]
Q2: What are the most common impurities I might encounter?
A2: Impurities largely depend on the synthetic route used.[8][10] Common impurities can include:
-
Unreacted Starting Materials: Such as the ketone (e.g., 2-octanone) and acetylene source used in the synthesis.[11]
-
Solvent Residues: Traces of solvents like diethyl ether or THF used during the reaction workup.[12][13]
-
Byproducts: Including isomers or products from side reactions.[8]
-
Water: Residual water from the workup can be problematic as it may form azeotropes with the alcohol, making separation difficult.[14]
Q3: What type of packing material should I use in my fractionating column?
A3: The choice depends on the required efficiency and scale. For laboratory-scale purification demanding high efficiency, structured packing like wire mesh or random packing such as Pro-Pak® or glass helices are excellent choices.[15][16][17] They offer a high surface area, leading to a large number of theoretical plates and better separation.[18] For less demanding separations or larger scales, less expensive options like Raschig rings or Berl saddles can be used, though they offer lower efficiency.[18][19]
Q4: My crude product is from a reaction involving a strong base (e.g., KOH). Are there any pre-distillation steps I should take?
A4: Absolutely. Trace amounts of caustic residue can cause decomposition of the acetylenic alcohol at elevated distillation temperatures.[14] It is crucial to neutralize the crude product before distillation. After the primary aqueous workup, wash the organic layer with a very dilute solution of a weak acid, like acetic acid, followed by a water or brine wash to remove the acid.[14] Ensure the product is thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate before proceeding.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses common problems encountered during the fractional distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collected | 1. Vacuum Leak: The system is not holding the required low pressure. 2. Insufficient Heating: The pot temperature is too low to achieve the compound's boiling point at the current vacuum level. 3. Thermometer Placement: The thermometer bulb is positioned too high and is not in the vapor path. | 1. Check all joints and seals. Ensure they are properly greased (if using ground glass joints) and securely clamped. Check tubing for cracks.[20] 2. Increase heating mantle temperature gradually. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[21] 3. Adjust thermometer. The top of the bulb should be level with the bottom of the condenser side-arm. |
| Bumping / Unstable Boiling | 1. Superheating: The liquid is heating above its boiling point without forming vapor bubbles smoothly. 2. Boiling chips are ineffective under vacuum. | 1. Use a magnetic stir bar and stir plate. This is the most effective method to ensure smooth boiling under vacuum.[20] 2. Do not use boiling stones. Air trapped in their pores is quickly removed by the vacuum, rendering them useless.[20] |
| Temperature Fluctuations at the Distillation Head | 1. Distillation Rate is Too High: The column has not reached equilibrium. 2. Uneven Heating: The heat source is cycling, causing inconsistent vaporization. 3. Pressure Fluctuations: The vacuum source (e.g., water aspirator) is unstable. | 1. Reduce the heating rate. A slow, steady distillation rate (1-2 drops per second) is key for good separation.[22] 2. Ensure uniform heating. Use a heating mantle with a stirrer. A sand or oil bath can also provide more stable heating. 3. Use a vacuum pump with a regulator. If using an aspirator, ensure water flow is constant. A vacuum trap can help buffer pressure changes.[20] |
| Product Purity is Low (Confirmed by GC/NMR) | 1. Column Efficiency is Too Low: The column does not have enough theoretical plates to separate the impurities. 2. Distillation Rate is Too Fast: Insufficient time for vapor-liquid equilibrium on the packing surface.[23] 3. Azeotrope Formation: An impurity (often water) is co-distilling with the product. | 1. Use a longer column or a more efficient packing material. [16] 2. Slow down the distillation. Increase the reflux ratio by reducing the rate of distillate collection. 3. Ensure the starting material is anhydrous. If water is suspected, consider drying the crude product over a desiccant or performing a preliminary distillation to remove water. |
| Product Darkens in Distillation Pot | Thermal Decomposition: The pot temperature is too high, or acidic/basic impurities are catalyzing decomposition. | Immediately reduce the heat. Check the vacuum level; a lower pressure will allow distillation at a lower temperature. Ensure the starting material was properly neutralized before starting.[14] |
Visualization of Experimental Workflow & Logic
Purification Workflow Diagram
This diagram outlines the complete process from the crude reaction mixture to the final, purified product.
Sources
- 1. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 5430-01-3 [amp.chemicalbook.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. jackwestin.com [jackwestin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US2996552A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 12. media.neliti.com [media.neliti.com]
- 13. econferencezone.org [econferencezone.org]
- 14. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 15. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 16. ambanimetal.com [ambanimetal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 19. labdepotinc.com [labdepotinc.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Purification [chem.rochester.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing tertiary alcohols using this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for high-yield, high-purity products.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of tertiary alcohols via Grignard reactions. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Question: My Grignard reaction did not initiate. What are the likely causes and how can I fix this?
Answer:
Failure of a Grignard reaction to initiate is a common problem, almost always stemming from an issue with the magnesium metal or the presence of moisture.
-
Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl or aryl halide.[1]
-
Solution: Activate the magnesium surface. This can be achieved by a few methods:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[2] These will react with the magnesium to expose a fresh, reactive surface. You should observe the disappearance of the iodine color or bubbling as an indication of activation.
-
-
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water.[3] This "quenching" reaction is much faster than the desired reaction with the alkyl/aryl halide.
-
Solution: Ensure all glassware is rigorously dried. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which should be freshly distilled from a suitable drying agent or purchased as anhydrous grade and used without prolonged exposure to the atmosphere.
-
Question: The yield of my tertiary alcohol is very low, and I've recovered a significant amount of the starting ketone. What is happening?
Answer:
This is a classic sign of a competing side reaction, most likely enolization.[4]
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[3][5] This is especially problematic with sterically hindered ketones and bulky Grignard reagents.[3] The enolate is unreactive towards further nucleophilic attack and, upon acidic workup, will revert to the starting ketone.
-
Solutions to Minimize Enolization:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.[6]
-
Slow Addition: Add the Grignard reagent to the ketone solution dropwise to maintain a low concentration of the Grignard reagent at any given time, which helps to control the exothermicity of the reaction and can disfavor the bimolecular enolization process.[6]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[6] CeCl₃ transmetalates with the Grignard reagent to form an organocerium species, which is more nucleophilic and less basic, thus significantly suppressing enolization.[6]
-
-
Question: I am synthesizing a tertiary alcohol from an ester, but my main product is a ketone. What went wrong?
Answer:
The synthesis of a tertiary alcohol from an ester requires at least two equivalents of the Grignard reagent.[2][7] The reaction proceeds through a two-step mechanism:
-
The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.
-
This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a ketone.[2]
If only one equivalent of Grignard reagent is used, the reaction will stop at the ketone stage.[6] The newly formed ketone is more reactive than the starting ester, so it will readily react with a second equivalent of the Grignard reagent to form the tertiary alcohol.[2]
-
Solution: Ensure you are using at least 2.1 to 2.2 equivalents of the Grignard reagent relative to the ester to drive the reaction to completion and form the desired tertiary alcohol.[2]
Question: My final product is contaminated with a high-boiling, non-polar impurity. What is it and how can I prevent its formation?
Answer:
A common non-polar byproduct is the result of Wurtz coupling .[3]
-
Wurtz Coupling: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X) to form a new carbon-carbon bond (R-R).[3] This is more prevalent at higher concentrations of the halide and at elevated temperatures.[3]
-
Prevention: The key is to maintain a low concentration of the alkyl/aryl halide during the formation of the Grignard reagent. This is achieved by the slow, dropwise addition of the halide to the magnesium suspension.[2] This ensures that the halide reacts with the magnesium as soon as it is added, minimizing its concentration in the solution and thus reducing the likelihood of reacting with the already-formed Grignard reagent.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of Grignard reactions for tertiary alcohol synthesis.
Q1: How can I be sure my Grignard reagent has formed and what is its concentration?
A1: Visual cues for the initiation of Grignard reagent formation include the disappearance of the shiny magnesium metal, the solution becoming cloudy and often grayish, and gentle refluxing of the solvent without external heating due to the exothermic nature of the reaction.[6] However, for quantitative and reproducible results, it is crucial to determine the concentration of your Grignard reagent before adding it to your ketone or ester. The most common method is titration. A widely used procedure involves titrating the Grignard solution against a standardized solution of iodine in THF until the brown color of the iodine persists.[3]
Q2: What is the best solvent for a Grignard reaction?
A2: The most common and effective solvents for Grignard reactions are anhydrous ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (THF). These solvents are crucial for two reasons:
-
They are aprotic and will not react with the Grignard reagent.
-
The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, solvating and stabilizing the Grignard reagent in solution.[8]
THF is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides like aryl chlorides due to its higher solvating power.[9]
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Diethyl Ether | 34.6 | 4.3 | Common, effective, but highly flammable with a low boiling point. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Better solvating power, useful for less reactive halides. |
Q3: How should I properly perform the workup of my Grignard reaction?
A3: A careful workup procedure is essential to protonate the intermediate magnesium alkoxide to the final tertiary alcohol, quench any unreacted Grignard reagent, and remove inorganic magnesium salts.[10] The quenching of a Grignard reaction is highly exothermic and must be performed with caution in an ice bath.[10]
A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is a mild acidic quenching agent that is acidic enough to protonate the alkoxide but generally not strong enough to cause acid-catalyzed dehydration of the tertiary alcohol, which can be a problem with stronger acids like HCl or H₂SO₄.[11] After quenching, the organic layer containing the product is separated, and the aqueous layer is typically extracted a few more times with an organic solvent to maximize product recovery.[10] The combined organic layers are then washed with brine, dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.[10]
Q4: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A4: Emulsions are common during the workup of Grignard reactions due to the formation of fine magnesium salt precipitates. To break an emulsion:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[11]
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
For very stubborn emulsions, allowing the mixture to stand for an extended period or gentle centrifugation (if the scale allows) can be effective.
Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in Grignard reactions.
General Mechanism of Tertiary Alcohol Synthesis
Caption: Reaction pathways for tertiary alcohol synthesis from ketones and esters.
References
- Pace, V., & Holzer, W. (2013). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.
- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Dahlager, S. et al. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
- CHM 244 Lab Practical- Grignard Reactions. (n.d.).
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
- Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low....
- ResearchGate. (2018, December 10). Side Reactions in a Grignard Synthesis.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 509.
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
- ResearchGate. (2024, April 22). How to purify tertiary alcohol?.
- ResearchGate. (n.d.). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Clark, J. (2020). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- Ashby, E. C., & Laemmle, J. (1975). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 8(11), 400-406.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. adichemistry.com [adichemistry.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of terminal alkynes during synthesis
Technical Support Center: Terminal Alkyne Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for terminal alkyne synthesis. This guide is designed to provide you, the research professional, with actionable insights and robust protocols to overcome one of the most common challenges in synthetic chemistry: the unwanted polymerization of terminal alkynes. The acidic nature of the terminal proton and the reactivity of the π-system make these molecules susceptible to a variety of side reactions, primarily oxidative homocoupling, which can drastically reduce yields and complicate purification. This document provides a structured approach to diagnosing, troubleshooting, and preventing these issues.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during reactions involving terminal alkynes.
Q1: My reaction mixture containing a terminal alkyne turned dark brown/black and formed a sludge-like precipitate. What is happening?
A1: This is a classic symptom of oxidative homocoupling, often referred to as Glaser-Hay coupling.[1][2][3] In the presence of a copper catalyst (even trace amounts) and oxygen, terminal alkynes couple to form symmetrical 1,3-diynes, which can further polymerize into insoluble, deeply colored materials.[1][4][5] This process is highly efficient and can quickly consume your starting material.
Q2: I'm running a Sonogashira coupling, and my main byproduct is the homocoupled dimer of my alkyne. How do I prevent this?
A2: The Sonogashira reaction is highly susceptible to this side reaction because it traditionally uses a copper(I) co-catalyst, which is also the catalyst for Glaser coupling.[3][6][7] The primary cause is the presence of oxygen.[6][8] To minimize this, you must rigorously exclude oxygen from your reaction. Alternative strategies include using a copper-free Sonogashira protocol or adding the terminal alkyne slowly to the reaction mixture to keep its concentration low.[6][7]
Q3: Can I store terminal alkynes in the freezer? What are the best storage practices?
A3: Yes, storing terminal alkynes in a cool, dark place under an inert atmosphere (nitrogen or argon) is highly recommended to slow down degradation and potential polymerization. For long-term storage, consider adding a polymerization inhibitor like hydroquinone. Always check the purity of the alkyne before use, especially if it has been stored for a long time. Distillation under reduced pressure is often necessary to remove polymeric impurities.
Q4: What is the purpose of adding a silyl group (like TMS or TIPS) to my terminal alkyne?
A4: Adding a bulky silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), serves as a protecting group for the acidic terminal proton.[9][10][11] This strategy offers two key advantages:
-
It physically blocks the terminal position, preventing it from participating in unwanted coupling reactions.[3][12]
-
It prevents the alkyne from acting as an acid, which can be crucial in reactions involving strong bases or sensitive functional groups. The silyl group can be removed later under mild conditions to regenerate the terminal alkyne.[13]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a deeper dive into specific experimental problems, their underlying chemical causes, and validated solutions.
Issue 1: Significant Formation of Homocoupled 1,3-Diyne Byproduct
-
Symptom: Your primary isolated byproduct is the dimer of your starting alkyne, confirmed by analytical techniques (e.g., NMR, MS). This significantly reduces the yield of your desired cross-coupled product.
-
Primary Cause: Oxidative Glaser-Hay Coupling. This reaction is catalyzed by copper(I) salts and requires an oxidant, which is most often atmospheric oxygen.[1][4] The mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling.[1]
-
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical preventative measure.[3][6] Standard inert gas blanketing is often insufficient.
-
Action: Use a robust deoxygenation technique for your solvents and reaction mixture, such as the Freeze-Pump-Thaw method (see Protocol 1).
-
Action: Ensure all glassware is oven- or flame-dried and the reaction is set up and maintained under a positive pressure of high-purity inert gas (argon or nitrogen).
-
-
Employ Copper-Free Conditions: If the reaction chemistry allows (e.g., for Sonogashira couplings), eliminating the copper co-catalyst is a highly effective strategy to prevent Glaser coupling.[6][7]
-
Action: Research and apply a validated copper-free Sonogashira protocol. These often require specific palladium catalysts, ligands, and bases to achieve high efficiency.
-
-
Add a Reducing Agent: The oxidative coupling relies on the oxidation of the Cu(I) catalyst. Adding a reducing agent can help maintain the copper in its +1 oxidation state and suppress the coupling.[12][14][15]
-
Issue 2: General Polymerization, Low Mass Balance, and Purification Difficulties
-
Symptom: The reaction becomes viscous, dark, and intractable. You observe a low overall yield (poor mass balance), and the desired product is difficult to separate from a baseline "smear" in TLC or a broad, insoluble polymeric solid.
-
Primary Causes:
-
Uncontrolled Glaser-Hay Coupling: As described above, this can lead to extended conjugated poly-ynes.
-
Thermal Polymerization: Some alkynes, especially those that are electron-deficient or sterically unhindered, can polymerize at elevated temperatures.
-
Trace Metal Contamination: Impurities in reagents or solvents can catalyze various polymerization pathways.
-
-
Solutions:
-
Strict Temperature Control:
-
Use a Protecting Group: This is a robust strategy when other methods fail or are not applicable.
-
Purify Starting Materials:
-
Action: Ensure the terminal alkyne is pure before use. Distill liquid alkynes under reduced pressure to remove any pre-existing oligomers or inhibitors. Recrystallize solid alkynes.
-
Action: Use high-purity, degassed solvents and high-quality reagents to minimize trace metal and oxygen contamination.
-
-
Key Prevention Strategies & Protocols
Protocol 1: Rigorous Deoxygenation via Freeze-Pump-Thaw
The Freeze-Pump-Thaw (FPT) technique is a highly effective method for removing dissolved gases, including oxygen, from solvents or reaction mixtures.[17][18] It is superior to simple sparging with inert gas.
Materials:
-
Schlenk flask appropriately sized for the liquid volume (do not fill more than 50%).[19]
-
Schlenk line (dual manifold for vacuum and inert gas).
-
Cold trap and high-vacuum pump.
-
Cooling bath (liquid nitrogen is common, but a dry ice/acetone bath at -78 °C can be safer to avoid condensing liquid oxygen if a leak is present).[18]
-
Thawing bath (tepid water).
Procedure:
-
Place the solvent or solution in the Schlenk flask.
-
Freeze: Close the flask's stopcock to the manifold and slowly immerse the flask in the cooling bath until the contents are completely frozen solid.[20]
-
Pump: Once frozen, open the stopcock to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solid. Maintain the vacuum for 5-10 minutes.[17][20]
-
Thaw: Close the stopcock to the manifold. Remove the flask from the cooling bath and place it in the tepid water bath to thaw. As the liquid thaws, dissolved gases will bubble out into the evacuated headspace.[20][21]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved gases.[19][21]
-
After the final thaw, backfill the flask with high-purity inert gas (argon or nitrogen).[20] The solvent is now ready for use.
Workflow for Freeze-Pump-Thaw Deoxygenation
Caption: A workflow diagram illustrating the key steps of the Freeze-Pump-Thaw (FPT) cycle.
Protocol 2: Protection of Terminal Alkynes using Silyl Groups
Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of introduction and removal.[9] The stability of the silyl group depends on its steric bulk.[9][22]
Table 1: Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Relative Stability | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Labile | K₂CO₃ in MeOH; mild acid/base[13][22] |
| Triethylsilyl | TES | Intermediate | TBAF in THF; mild acid |
| tert-Butyldimethylsilyl | TBDMS / TBS | Robust | TBAF in THF; stronger acids[9][22] |
| Triisopropylsilyl | TIPS | Very Robust | TBAF in THF; HF-Pyridine[9][16] |
| tert-Butyldiphenylsilyl | TBDPS | Most Robust | TBAF in THF; HF-Pyridine[22] |
Example Procedure: TMS Protection of Phenylacetylene
-
Dissolve phenylacetylene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq, solution in hexanes) dropwise. A color change and/or precipitation of lithium phenylacetylide may be observed. Stir for 30 minutes at 0 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (trimethylsilyl)phenylacetylene by flash column chromatography or distillation.
Decision Tree for Troubleshooting Alkyne Polymerization
Caption: A decision-making guide for diagnosing and solving alkyne polymerization issues.
References
- SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.
- Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Advances.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. MDPI.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest.
- Ting, S. Y., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. PLoS One, 13(1), e0191922.
- Chamberland Research Group. (2012). Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids.
- Scribd. (n.d.). Freeze-Pump-Thaw Liquid Degassing Guide. Scribd.
- The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. The Schlenk Line Survival Guide.
- University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
- StudySmarter. (2023). Alkyne Reactions: Coupling, Polymerisation, Examples. StudySmarter.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
- Al-Zoubi, R. M. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 72(20), 7795-7797.
- Yoon Group. (2020, September 8). How to Perform Freeze-Pump-Thaw Degassing [Video]. YouTube.
- Li, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15723–15731.
- Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
- Gody, G., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(12), 4444-4452.
- Gody, G., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate.
- ResearchGate. (n.d.). Alkyne Polymerization. ResearchGate.
- CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 12. researchgate.net [researchgate.net]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 17. chamberlandresearch.com [chamberlandresearch.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyl-1-nonyn-3-ol
Welcome to the technical support center for the synthesis and purification of 3-Methyl-1-nonyn-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this tertiary alcohol from its precursor, 2-octanone. Incomplete reaction conversion is a common issue, leading to contamination of the final product with unreacted starting material. This center provides detailed troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Isolating Product from Unreacted Ketone
This section addresses specific experimental challenges in a direct question-and-answer format, providing both the "how" and the "why" for each recommended procedure.
Question 1: My initial analysis (TLC/GC) of the crude product shows significant contamination with unreacted 2-octanone. What are my primary purification options?
Answer: When faced with a mixture of the desired tertiary alcohol (this compound) and the starting ketone (2-octanone), the choice of purification strategy depends on the scale of your reaction and the percentage of contamination. The two most effective methods are fractional distillation under reduced pressure and chemical separation via a sodium bisulfite wash.
-
Fractional Distillation: This physical separation method is ideal for larger-scale purifications (>10 g) and when the concentration of the ketone is significant (e.g., >10%). It relies on the difference in boiling points between the two compounds. Because the product alcohol can form hydrogen bonds, it will have a higher boiling point than the ketone, which primarily exhibits dipole-dipole interactions.[1]
-
Chemical Separation (Sodium Bisulfite Wash): This technique is highly effective for removing smaller quantities of unreacted ketone, especially at the final polishing stages of purification. 2-Octanone, being a methyl ketone, readily reacts with a saturated aqueous solution of sodium bisulfite to form a solid or water-soluble adduct.[2][3] The tertiary alcohol product does not react, allowing for a clean separation by liquid-liquid extraction.[4]
Question 2: When is fractional distillation the best choice, and what are the critical parameters for success?
Answer: Fractional distillation is the preferred method for bulk purification where the boiling points of the components are sufficiently different. The key to a successful separation is exploiting the boiling point differential under vacuum to prevent product decomposition.
The significant difference in intermolecular forces (hydrogen bonding in the alcohol vs. dipole-dipole in the ketone) leads to a separation-enabling boiling point gap.[1] Operating under reduced pressure is crucial as it lowers the boiling points of both compounds, mitigating the risk of thermal degradation.[5]
Key Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |
| 2-Octanone | 128.21 | 173-175 °C[6] | Not specified, but significantly lower |
| This compound | 154.25 | Not specified (decomposes) | 87-88 °C @ 15 mmHg[7] |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed or well-insulated Vigreux column. Ensure all glassware is free of cracks or scratches to prevent implosion under vacuum.[5] Wrap the glassware with tape as a safety precaution.[5]
-
Charge the Flask: Add the crude product mixture and a few boiling chips or a magnetic stir bar to the round-bottom distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum from a suitable pump, ensuring the system is sealed. A typical target pressure is around 15 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle connected to a Variac.
-
Establish Reflux: Slowly increase the temperature until the mixture begins to boil and a reflux ring is established in the fractionating column.
-
Collect Fractions: The lower-boiling 2-octanone will distill first. Collect this fraction in a receiving flask. Monitor the temperature at the still head; it should remain steady during the collection of the first fraction.
-
Isolate Product: After the ketone has been removed, the temperature at the still head will rise sharply. Change the receiving flask to collect the pure this compound product at its characteristic boiling point (87-88 °C at 15 mmHg).[7]
-
Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus. Never leave a still unattended during operation.[8]
Question 3: My product is only slightly contaminated (<5% ketone). How can I use a chemical wash for final purification?
Answer: For removing trace amounts of 2-octanone, a sodium bisulfite wash is an exceptionally efficient and technically straightforward method.[9] This procedure leverages the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the ketone.[9] This reaction forms a water-soluble bisulfite adduct, effectively pulling the ketone impurity from the organic phase into the aqueous phase. The tertiary alcohol product is unreactive under these conditions.
Experimental Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. The volume should be approximately one-third of the organic layer volume. Shake the funnel vigorously for 2-3 minutes to ensure intimate mixing and facilitate adduct formation.[3] Caution: This process can generate sulfur dioxide gas; perform this step in a well-ventilated fume hood.[10]
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the ketone-bisulfite adduct.[9] Drain and collect the aqueous layer.
-
Wash Organic Layer: Wash the remaining organic layer twice with deionized water and once with brine to remove any residual bisulfite and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the removal of the ketone by an appropriate analytical method such as GC-MS or NMR spectroscopy.[11]
Purification Strategy Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification method based on the level of ketone contamination.
Caption: Decision tree for purification of this compound.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the purity of my this compound during and after purification? A1: Several analytical techniques are suitable. Gas Chromatography (GC) is excellent for monitoring the disappearance of the lower-boiling 2-octanone. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is ideal. The ¹H NMR of the pure product will show a characteristic singlet for the methyl group and a signal for the acetylenic proton, which are absent in the starting ketone. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the strong ketone C=O stretch (around 1715 cm⁻¹) and the appearance of the alcohol O-H (broad, ~3400 cm⁻¹) and alkyne C≡C-H (sharp, ~3300 cm⁻¹) stretches.[12]
Q2: Are there specific safety precautions for vacuum distillation of this compound? A2: Yes. Always inspect glassware for defects before use to prevent implosion.[5] Work in a fume hood and use a safety shield. Ensure the vacuum trap is cooled properly to protect the pump. Never heat a closed system. It is crucial to allow the apparatus to cool to room temperature before venting to atmospheric pressure to avoid cracking the flask. Always wear appropriate personal protective equipment (PPE), including safety goggles and heat-resistant gloves.[8][13]
Q3: Can the sodium bisulfite wash method be used for other ketones? A3: The effectiveness of the bisulfite wash is dependent on the steric hindrance around the carbonyl group.[9] It is most effective for methyl ketones (like 2-octanone) and unhindered cyclic ketones.[3] More sterically hindered ketones, such as 3-octanone or those with bulky groups near the carbonyl, react much more slowly or not at all. Therefore, this method is highly selective for the specific impurity in this synthesis.
References
- Sciencemadness Wiki. (2020-09-13). 2-Octanone.
- Quora. (2020-08-16). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided?.
- PubChem. (n.d.). 2-Octanone. National Center for Biotechnology Information.
- Toxics Use Reduction Institute. (n.d.). 2-Octanone - DOSS.
- Wikipedia. (n.d.). 2-Octanone.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Wikipedia. (n.d.). Vacuum distillation.
- Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
- Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134).
- Reddit. (2021-04-02). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp.
- Arishtam India. (2024-04-18). Safety & Precautions in Distillation.
- DAEYOO. (2024-07-23). Safety Precautions When Distilling Alcohol.
- The Brew Mechanic. (2024-06-23). #9 Distillation Safety Precautions for Home Distilling.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Clark, J. (n.d.). Oxidation of alcohols. Chemguide.
- Chemistry LibreTexts. (2023-01-22). The Oxidation of Alcohols.
- University of Wisconsin-Madison. (n.d.). The Fractional Distillation of a Binary Mixture.
Sources
- 1. quora.com [quora.com]
- 2. Workup [chem.rochester.edu]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. 2-Octanone - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound | 5430-01-3 [amp.chemicalbook.com]
- 8. thebrewmechanic.com [thebrewmechanic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arishtam.com [arishtam.com]
Improving yield and purity in the synthesis of acetylenic alcohols
Welcome to the technical support center for the synthesis of acetylenic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, improve yields, and achieve high purity for this versatile class of compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.
Introduction
Acetylenic alcohols are crucial intermediates in organic synthesis, finding applications in the production of pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis, however, is often plagued by challenges such as low yields, difficult purifications, and competing side reactions. The most common synthetic routes involve the nucleophilic addition of a metal acetylide to a carbonyl compound (e.g., via Grignard or organolithium reagents) or through transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][3] This guide provides practical, in-depth solutions to common problems encountered during these syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries.
Q1: My Grignard reaction to form an acetylenic alcohol is not starting or is giving very low yield. What are the likely causes?
A: This is a classic issue almost always related to two factors: moisture and the quality of the magnesium. Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.
-
Causality: The Grignard reagent is quenched by water, preventing it from adding to your carbonyl compound. Furthermore, a layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with your alkyl or aryl halide from initiating.[4]
-
Solution:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under an inert atmosphere (Nitrogen or Argon).[4] Solvents like THF or diethyl ether must be anhydrous.
-
Activate the Magnesium: If the reaction is sluggish, the magnesium turnings may need activation. A small crystal of iodine is a common activator; its color will disappear as the reaction initiates.[4] Other methods include using a few drops of 1,2-dibromoethane or mechanically crushing the magnesium turnings under an inert atmosphere.
-
Q2: I'm trying to deprotonate a terminal alkyne on a molecule that also has a hydroxyl group, but the reaction is failing. Why?
A: The issue is competitive acidity. The proton of a hydroxyl group (pKa ~16-18) is significantly more acidic than the proton of a terminal alkyne (pKa ~25).[5][6] Any strong base, such as an organolithium reagent or Grignard reagent, will deprotonate the alcohol preferentially.[5][7]
-
Causality: The base is consumed by the most acidic proton in the molecule, which is the alcohol's, not the alkyne's.
-
Solution: You must "protect" the alcohol functional group before attempting to deprotonate the alkyne. This involves converting the alcohol into a group that is stable to the basic conditions, most commonly a silyl ether.[8][9]
Q3: I see a significant amount of a di-alkyne byproduct in my Sonogashira coupling reaction. How can I prevent this?
A: This byproduct is the result of oxidative homocoupling of your terminal alkyne, a side reaction known as the Glaser-Hay coupling.[10] It is a very common issue in traditional Sonogashira reactions.
-
Causality: This side reaction is promoted by the copper(I) cocatalyst in the presence of oxygen.[3]
-
Solution:
-
Maintain Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3][11]
-
Use Copper-Free Conditions: Many modern Sonogashira protocols have been developed that omit the copper cocatalyst, which significantly reduces or eliminates the homocoupling side product.[3][12] These methods are often the first choice to avoid this problem.
-
Q4: My silyl-protected product is difficult to separate from byproducts. Are there any tricks to improve purification?
A: Yes, the nonpolar nature of common silyl protecting groups like TMS or TBS can make chromatographic separation challenging.[13]
-
Causality: The protected compound has a polarity very similar to nonpolar byproducts or starting materials, leading to poor separation (co-elution) on normal-phase silica gel.
-
Solution: Consider using a protecting group with higher polarity. For example, the (3-cyanopropyl)dimethylsilyl (CPDMS) group was developed specifically to increase the polarity of the protected alkyne, facilitating easier separation from nonpolar impurities by standard column chromatography.[13]
In-Depth Troubleshooting Guides
Guide 1: Addition of Metal Acetylides to Carbonyls
This pathway is fundamental for creating propargyl alcohols. The core principle is the reaction of a nucleophilic acetylide with an electrophilic carbonyl carbon.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for acetylide addition reactions.
Guide 2: Purification and Deprotection
Achieving high purity requires a strategy for both the reaction itself and the subsequent isolation steps. The choice of protecting group is critical and dictates the deprotection and purification strategy.
Data Table: Comparison of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Common Reagents for Protection | Relative Stability | Common Reagents for Deprotection | Key Considerations |
| Trimethylsilyl | TMS | TMSCl, Hexamethyldisilazane (HMDS) | Low | K₂CO₃/MeOH; Mild aqueous acid[14] | Very labile; may not survive chromatography. Good for in-situ protection.[8] |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl, Imidazole or Et₃N | Medium | Tetrabutylammonium fluoride (TBAF); HF-Pyridine; Acetic Acid[15] | Robust, general-purpose group. Usually stable to chromatography.[8][9] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | High | TBAF (slower); AgF[16] | Very bulky and stable. Used when other silyl ethers might be cleaved.[16] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | High | TBAF (slower); HF-Pyridine | Very robust; stable to many conditions that cleave TBS ethers. |
Troubleshooting Deprotection
-
Problem: Incomplete Deprotection.
-
Causality: Insufficient reagent, steric hindrance, or non-optimal solvent. For fluoride-mediated deprotections (like TBAF), the presence of water can affect reactivity.
-
Solution: Increase the equivalents of the deprotecting agent. For sterically hindered groups like TIPS, longer reaction times or gentle heating may be necessary. Ensure your TBAF is reasonably anhydrous if the reaction is sluggish, or switch to a different method like AgF for sensitive substrates.[16][17]
-
-
Problem: Product Decomposition during Deprotection.
-
Causality: The deprotection conditions (e.g., strong acid or base) are too harsh for other functional groups in the molecule.
-
Solution: Choose a milder deprotection method. Fluoride-based methods are generally very mild and orthogonal to many other functional groups.[15][18] For example, if your molecule is base-sensitive, avoid K₂CO₃/MeOH and use TBAF instead.
-
Key Experimental Protocols
Protocol 1: General Procedure for TBS Protection of a Secondary Alcohol
This protocol describes a standard method for protecting a hydroxyl group, a necessary prerequisite for many subsequent transformations.[8]
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Addition of Base: Add triethylamine (Et₃N, 1.5 eq) or imidazole (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBAF-Mediated Deprotection of a TBS Ether
This is one of the most common and mildest methods for cleaving silyl ethers to regenerate the alcohol.[15]
-
Preparation: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF (approx. 0.1-0.5 M).
-
Addition of TBAF: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2-1.5 eq) dropwise to the solution at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction and monitor by TLC. The product alcohol should be significantly more polar than the starting silyl ether. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.
Visualization of the Protection-Alkynylation-Deprotection Workflow
Caption: A standard synthetic sequence for acetylenic alcohols.
Safety First: Handling Organometallic Reagents
Many syntheses of acetylenic alcohols involve highly reactive and potentially hazardous organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi).
-
Air and Moisture Sensitivity: These reagents react violently with water and can be pyrophoric (ignite spontaneously in air), especially reagents like tert-butyllithium.[19] All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[20]
-
Syringe and Cannula Techniques: Use dry, gas-tight syringes or double-tipped needles (cannulas) for transferring these reagents. Never draw air into a syringe containing an organometallic reagent.
-
Quenching: Reactions must be quenched carefully and slowly, typically at low temperatures (e.g., 0 °C or -78 °C). A common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). For excess, unreacted organometallic reagents, a slow addition of a proton source like isopropanol, followed by water, is a safe procedure.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. Working behind a blast shield is recommended when working on a larger scale.
References
- Höger, S., & Bonrad, K. (2000). A Polar Protecting Group for Terminal Acetylenes. Journal of Organic Chemistry. (Note: While the concept is cited, a direct link to the original 2000 paper is not available in the search results; the principle is discussed in a review on protecting groups).[13]
- Gunawardena, G. (n.d.). Use of protecting groups. Organic Chemistry II - Lumen Learning. [Link][5]
- Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link][8]
- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link][14]
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link][9]
- Mamedova, S. G., et al. (2021). Research of the Processes of Synthesis of Acetylene Diols and Study of their Anti-Corrosive Properties. International Journal of Chemical and Biochemical Sciences.[21]
- Wang, Z., et al. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science. [Link][22]
- Reddit Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link][4]
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link][16]
- LibreTexts Chemistry. (2022). Protection of Alcohols. Chemistry LibreTexts. [Link][15]
- Aliev, B. S., et al. (2020). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS.
- Trofimov, B. A., et al. (2017). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link][24]
- E Conference Zone. (2021). SYNTHESIS OF ACETYLENE ALCOHOLS. E Conference Zone. [Link][1]
- Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis. (Note: A direct link is not available, but the concept is widely reviewed).[25]
- Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. [Link][10]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][3]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link][18]
- ResearchGate. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
- FCAD Group. (n.d.). Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. FCAD Group. [Link][2]
- ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Student Doctor Network. (2009). Grignard and alkyne. Student Doctor Network Forums. [Link][6]
- LibreTexts Chemistry. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][12]
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link][19]
- Reddit Community. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link][11]
- Quora. (2020). How does Grignard reagent react with alkyne? Quora. [Link][7]
Sources
- 1. econferencezone.org [econferencezone.org]
- 2. fcad.com [fcad.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. quora.com [quora.com]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scielo.org.mx [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Alkyne Addition Reactions
Welcome to the technical support center for alkyne addition reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with achieving high conversion rates in their experiments. Instead of a generic checklist, we will explore common failure modes in a question-and-answer format, delving into the underlying chemical principles and providing actionable, field-proven solutions.
Part 1: General Troubleshooting for Alkyne Additions
This section addresses fundamental issues that can affect a wide range of alkyne addition reactions, from metal-catalyzed cross-couplings to nucleophilic additions.
Question: My reaction has stalled or shows very low conversion. Where do I even begin to troubleshoot?
Answer: When an alkyne addition reaction fails, it's crucial to approach troubleshooting systematically. Before diving into complex mechanistic possibilities, always start with the fundamentals of your reaction setup and reagents.
A logical first step is to verify the integrity of your starting materials and the reaction environment. Many low-conversion issues stem from seemingly minor details that are often overlooked.
Below is a workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for alkyne addition reactions.
Causality Explained:
-
Reagent Quality:
-
Alkyne Purity: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper and oxygen[1]. Ensure purity by NMR or GC-MS and consider filtering through a plug of silica or alumina if necessary.
-
Solvent: Many organometallic catalysts are sensitive to water and oxygen. Using anhydrous, degassed solvents is critical for reactions like the Sonogashira coupling.[2][3]
-
Base: Amine bases like triethylamine can degrade over time. Using a freshly opened bottle or distilled base can significantly impact results.[2]
-
Contaminants: Impurities in starting materials can act as catalyst poisons. Sulfur compounds, for instance, are notorious for irreversibly poisoning palladium catalysts.[4][5][6]
-
-
Reaction Setup:
-
Inert Atmosphere: For oxygen-sensitive catalysts (e.g., Pd(0) species, Cu(I)), failure to properly establish and maintain an inert atmosphere is a primary cause of low conversion.[7] The active catalyst may be oxidizing faster than it can participate in the reaction.
-
Stirring: In heterogeneous reactions or reactions with poor solubility, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Part 2: Troubleshooting Specific Alkyne Addition Reactions
While general principles apply, specific reaction classes have unique failure modes that require targeted solutions.
A. Sonogashira Cross-Coupling
Question: I'm seeing a lot of alkyne homocoupling (Glaser product) and very little of my desired Sonogashira product. What's causing this and how do I fix it?
Answer: This is a classic Sonogashira problem and it almost always points to an imbalance between the palladium and copper catalytic cycles, typically favoring the copper-mediated homocoupling pathway.
The Underlying Cause: The Sonogashira reaction relies on two interlinked catalytic cycles. The palladium cycle performs the oxidative addition and reductive elimination, while the copper cycle generates the copper(I) acetylide for transmetalation.[8] Homocoupling occurs when two copper acetylides react with each other, a process promoted by oxygen. If the palladium cycle is slow or stalled, the concentration of the copper acetylide intermediate builds up, increasing the likelihood of this side reaction.[1]
Solutions:
-
Rigorous Degassing: Oxygen is the primary culprit in promoting the Glaser coupling. Ensure your solvent and reaction headspace are thoroughly deoxygenated via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Use Copper-Free Conditions: The most direct solution is to eliminate the copper co-catalyst. Many modern protocols utilize copper-free conditions, which rely on the palladium catalyst alone to facilitate the coupling.[3][9] These methods completely prevent the Glaser side product.
-
Add an Amine Ligand/Additive: Amines, particularly bulky ones, can coordinate to the copper center, preventing the aggregation that leads to homocoupling.
-
Check Your Palladium Catalyst: If the palladium catalyst is inactive or poisoned, the cross-coupling cycle will halt, allowing the homocoupling to dominate.[4][10] Consider using a fresh catalyst source or a more robust pre-catalyst.
Caption: Competing catalytic cycles in the Sonogashira reaction.
Question: My Sonogashira reaction is clean but very slow, especially with an electron-rich aryl halide. How can I increase the rate?
Answer: The rate-limiting step in many Sonogashira couplings is the initial oxidative addition of the aryl halide to the palladium(0) center.[8] This step is significantly influenced by the electronic and steric properties of your substrates and the catalyst system.
Key Factors and Solutions:
| Factor Affecting Rate | Causality | Recommended Action |
| Aryl Halide Electronics | Electron-rich aryl halides (e.g., with -OMe, -NMe2 groups) undergo oxidative addition much more slowly than electron-poor ones. The C-X bond is less polarized and stronger.[8] | Increase reaction temperature. Switch to a more electron-rich phosphine ligand (e.g., P(t-Bu)3, SPhos) to accelerate the oxidative addition. Consider using an aryl triflate (-OTf) instead of a bromide or chloride, as they are often more reactive. |
| Ligand Choice | The phosphine ligand stabilizes the Pd(0) species and modulates its reactivity. Bulky, electron-rich ligands promote the formation of highly active monoligated Pd(0)L species, which speeds up oxidative addition.[8] | Screen a panel of ligands. For hindered substrates, bulky monophosphine ligands (Buchwald-type) are often superior. For general use, PPh3 is a common starting point, but often not the most active. |
| Base Selection | The base is required to deprotonate the terminal alkyne. An inappropriate or weak base can make the formation of the copper or palladium acetylide the rate-limiting step. | While triethylamine is common, stronger bases like DBU or inorganic bases like Cs2CO3 or K2CO3 can be more effective, depending on the solvent and substrates.[2][11] |
| Catalyst Loading | Insufficient catalyst will naturally lead to a slow reaction. | While catalyst loadings are often kept low (0.5-2 mol%), a sluggish reaction can sometimes be improved by increasing the loading to 5 mol%. However, this should be a last resort after optimizing other parameters.[3] |
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: My CuAAC "click" reaction is giving a poor yield, and I'm working with a sensitive protein. What are the common pitfalls?
Answer: While CuAAC is famously robust, its application in bioconjugation introduces specific challenges. Low yields in this context are often due to catalyst inhibition, degradation of the biomolecule by the catalytic system, or substrate-specific issues.[7][12]
Primary Causes and Solutions:
-
Catalyst Oxidation/Inhibition: The active catalyst is Cu(I). In aqueous, aerobic buffers, it readily oxidizes to the inactive Cu(II) state.[13] Furthermore, many biomolecules, particularly proteins, contain residues (histidine, cysteine, methionine) that can chelate copper ions, effectively sequestering the catalyst and preventing it from participating in the reaction.[7]
-
Solution: Use a Cu(I)-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous reactions. It is highly water-soluble and protects the Cu(I) from both oxidation and sequestration by the biomolecule.[12] Always pre-mix the CuSO4 with the ligand before adding the reducing agent and substrates.[7]
-
-
Biomolecule Degradation: The standard method for generating Cu(I) in situ is the reduction of Cu(II) (from CuSO4) with sodium ascorbate. This combination is known to generate reactive oxygen species (ROS), which can lead to oxidative damage and cleavage of proteins and other sensitive molecules.[7][12]
-
Solution: Minimize reaction time and use the lowest effective catalyst concentration. Ensure the sodium ascorbate is fresh and add it last to initiate the reaction. Including a ROS scavenger or using a different reducing agent can sometimes help.
-
-
Substrate Issues:
-
Steric Hindrance: If the alkyne or azide moiety is buried within the folded structure of a protein, it may be inaccessible to the catalyst.
-
Copper Inhibition: Some proteins are enzymes that are directly inhibited by copper, which can affect their stability and solubility during the reaction.[7]
-
Caption: Decision tree for troubleshooting low-yield CuAAC bioconjugations.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I run my palladium-catalyzed reaction under air?
-
A: It depends. While the active Pd(0) species is oxygen-sensitive, many modern "air-stable" pre-catalysts (e.g., Pd(OAc)2 with phosphine ligands) are designed to be handled in air, with the active species being generated in situ. Some protocols have even been developed to work successfully under an air atmosphere, but this is system-dependent.[2][3] For best reproducibility, especially during troubleshooting, working under an inert atmosphere is always recommended.
-
-
Q: What is the difference between Markovnikov and anti-Markovnikov addition in alkyne hydration?
-
A: This refers to the regioselectivity of water addition to a terminal alkyne.
-
Markovnikov addition places the oxygen on the more substituted carbon, yielding a methyl ketone. This is typically achieved with acid catalysis, often using HgSO4 or a gold catalyst.[14][15][16]
-
Anti-Markovnikov addition places the oxygen on the less substituted (terminal) carbon, which after tautomerization gives an aldehyde. This is achieved via hydroboration-oxidation, often using a bulky borane like 9-BBN to enhance regioselectivity.[15][17]
-
-
-
Q: Why is my alkyne addition reaction slower than the equivalent alkene addition?
-
A: This is a common observation in electrophilic additions. While the alkyne triple bond is more electron-rich overall, the sp-hybridized carbons are more electronegative and hold the π-electrons more tightly than the sp2-carbons of an alkene.[18][19] Additionally, the vinyl carbocation intermediate formed upon addition to an alkyne is significantly less stable than the alkyl carbocation formed from an alkene, leading to a higher activation energy for the reaction.[18][20]
-
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Solvent
-
Place the anhydrous solvent in a Schlenk flask equipped with a stir bar and a rubber septum or stopcock.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Preparation of an Active CuAAC Catalyst Solution
This protocol is for a typical small-scale bioconjugation.
-
Prepare stock solutions:
-
Solution A: 20 mM CuSO4 in water.
-
Solution B: 100 mM THPTA in water.
-
Solution C: 100 mM Sodium Ascorbate in water (prepare this fresh immediately before use).
-
-
In a microcentrifuge tube, combine your azide- and alkyne-containing substrates in their reaction buffer (e.g., PBS).
-
To this tube, add Solution B (THPTA) to a final concentration of 1-2 mM.
-
Next, add Solution A (CuSO4) to a final concentration of 0.2-0.5 mM. Mix gently. The ligand-to-copper ratio should be at least 4:1.
-
Initiate the reaction by adding Solution C (fresh Sodium Ascorbate) to a final concentration of 5 mM. Mix gently and allow the reaction to proceed at the desired temperature.
References
- Bram, A. et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Kotha, S. et al. (2014). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
- Hong, V. et al. (2011).
- Bram, A. et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
- ChemTalk. Alkyne Addition Reactions. [Link]
- Wang, D. et al. (2020). Accurate Control on the Nucleophilic Addition of H2O to Internal Alkynes: An Ag catalyzed Regiospecific Hydration Strategy.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- StudySmarter.
- Organic Chemistry Tutor. Reactions of Alkynes. [Link]
- Bolm, C. et al. (2016). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
- Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
- Master Organic Chemistry. (2014). Reactions of Alkynes. [Link]
- Keddie, D. J. et al. (2021).
- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH. [Link]
- Read Chemistry. (2023). Addition Reactions of Alkynes. [Link]
- Albers, P. et al. (2001).
- Bandini, M. (2018). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
- Journal of Applied Chemistry. (1954). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Pérez-Sánchez, M. et al. (2021). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. MDPI. [Link]
- Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
- Wikipedia.
- University of Calgary. Ch 9 : Addition Reactions of Alkynes. [Link]
- Keddie, D. J. et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes.
- Kalita, A. et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Omega. [Link]
- Hein, C. D. et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- Lumen Learning. Reactions of Alkynes: Addition of HX and (X_2). [Link]
- Ananikov, V. P. (2012). (PDF) Alkyne and Alkene Insertion into Metal–Heteroatom and Metal–Hydrogen Bonds: The Key Stages of Hydrofunctionalization Process.
- Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]
- Fernández-Salas, J. A. et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents.
- Leah4sci. (2023). Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. YouTube. [Link]
- The Organic Chemistry Tutor. (2023). Alkyne Synthesis Reaction Problem. YouTube. [Link]
- Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.kaust.edu.sa]
- 3. DSpace [repository.kaust.edu.sa]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. youtube.com [youtube.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. mdpi.com [mdpi.com]
- 17. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impurity Characterization in Crude 3-Methyl-1-nonyn-3-ol
Introduction: 3-Methyl-1-nonyn-3-ol is a valuable tertiary alkynol intermediate, primarily used in the synthesis of fragrances and flavors.[1][2] Its synthesis, commonly achieved via the Favorskii reaction between 2-octanone and a metal acetylide, can introduce a variety of impurities that may compromise the yield, safety, and quality of downstream products.[3] This guide provides a comprehensive technical framework for researchers and drug development professionals to identify, characterize, and troubleshoot common impurities encountered in crude this compound. Our approach is rooted in explaining the chemical causality behind impurity formation and providing robust, self-validating analytical protocols.
Part 1: Frequently Asked Questions (FAQs): Proactive Troubleshooting
This section addresses common initial observations and questions that arise during the analysis of crude this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Impurities typically originate from three sources: unreacted starting materials, reaction side-products, and subsequent degradation. A summary is provided in the table below.
| Impurity Type | Specific Examples | Likely Origin |
| Starting Materials | 2-Octanone, Acetylene (dissolved) | Incomplete reaction |
| Solvent Residues | Tetrahydrofuran (THF), Diethyl Ether, Toluene | Reaction or work-up solvent |
| Side-Products | 4-Hydroxy-4-methyl-2-decanone | Base-catalyzed aldol condensation of 2-octanone[3] |
| Dimeric/Oligomeric species | Polymerization of acetylene or side-reactions of the product | |
| Degradation Products | Various aldehydes and ketones | Oxidation of the alcohol upon prolonged exposure to air[4] |
Q2: My crude product is a yellow or brown oil, not the expected colorless liquid. What is the likely cause?
A: The development of color often points to the formation of higher molecular weight, conjugated by-products or oligomers. The strongly basic conditions of the Favorskii reaction can promote side-reactions, including aldol condensations and subsequent dehydrations, which can create conjugated enone systems that are often colored.[3] Additionally, trace metal catalysts or prolonged heating can lead to polymerization or degradation.
Q3: My initial FTIR spectrum shows a prominent peak around 1715 cm⁻¹. My product shouldn't have a carbonyl group. What is this?
A: A sharp, strong absorption peak in the 1710-1720 cm⁻¹ region is characteristic of a ketone's C=O stretch. This is almost certainly unreacted 2-octanone, the starting material for the synthesis. It may also indicate the presence of an aldol condensation product, which also contains a ketone functional group.
Q4: The ¹H NMR spectrum of my crude product is very complex, especially in the 0.8-2.5 ppm range. How can I begin to make sense of it?
A: This complexity is expected in a crude mixture. The first step is to identify the signals corresponding to your product. For this compound, look for:
-
A sharp singlet for the acetylenic proton (~2.4 ppm).
-
A singlet for the methyl group attached to the carbinol carbon (~1.4 ppm).
-
A broad singlet for the hydroxyl proton (variable chemical shift).
-
Multiplets for the hexyl chain protons (~0.9 to 1.5 ppm).
Once you have located your product signals, you can assign major impurity peaks by comparing the crude spectrum to the known spectra of your starting materials (e.g., 2-octanone). For overlapping signals and unknown structures, advanced 2D NMR techniques such as COSY and HSQC are invaluable for establishing connectivity and identifying the structures of major by-products.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Impurity Identification
This section provides structured workflows for addressing specific analytical challenges encountered with crude this compound.
Issue 1: Identifying Volatile Impurities (Starting Materials & Solvents)
Question: How do I definitively identify and quantify unreacted 2-octanone and residual solvents in my crude product?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for separating and identifying volatile components.[4][5] The combination of chromatographic retention time and the unique mass fragmentation pattern provides a high degree of confidence in identification.
Causality: The choice of a non-polar GC column (e.g., DB-5ms) is based on the principle of "like dissolves like." The analytes of interest are predominantly non-polar, and such a column will separate them effectively based on their boiling points and subtle polarity differences. A temperature gradient program is essential to first elute highly volatile solvents at low temperatures and then ramp up the temperature to elute the higher-boiling starting materials and the main product in a reasonable timeframe.
| Compound | Approximate Boiling Point (°C) | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| Diethyl Ether | 35 | Very Low | 74, 59, 45, 31 |
| THF | 66 | Low | 72, 42 |
| 2-Octanone | 173 | Medium | 128, 113, 85, 58, 43 |
| This compound | 206 | High | 154, 139, 125, 111, 95, 69, 43 [6] |
Issue 2: Characterizing Synthesis By-products
Question: My GC-MS analysis shows several unknown peaks, some with molecular weights higher than my product. How can I determine their structures?
Answer: These are likely by-products from side-reactions. The most common is the aldol condensation of the starting ketone, 2-octanone, which is promoted by the strong base used in the Favorskii reaction.[3] Characterization requires a combination of spectroscopic techniques, primarily NMR, after isolation.
Mechanistic Insight: Under strong basic conditions, the α-protons of 2-octanone are acidic and can be removed to form an enolate. This enolate is a potent nucleophile and can attack the carbonyl carbon of another molecule of 2-octanone, leading to the formation of a β-hydroxy ketone adduct.
Caption: Formation of an aldol by-product from 2-octanone.
Structural elucidation of these by-products relies heavily on NMR spectroscopy. The key is to compare the spectra of the isolated impurity with that of the starting materials and the desired product.
Note: These are predicted shifts and may vary slightly.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | 2.4 (s, 1H, C≡CH), 1.4 (s, 3H, -C(OH)CH₃) | 87 (C≡CH), 71 (C≡CH), 68 (-C(OH)-), 29 (-C(OH)CH₃) |
| 2-Octanone | 2.4 (t, 2H, -CH₂C=O), 2.1 (s, 3H, -C(=O)CH₃) | 209 (C=O), 44 (-CH₂C=O), 30 (-C(=O)CH₃) |
| Aldol Adduct | 2.7 (s, 2H, -CH₂C=O), 2.2 (s, 3H, -C(=O)CH₃), 1.2 (s, 3H, -C(OH)CH₃) | 212 (C=O), 71 (-C(OH)-), 55 (-CH₂C=O) |
Issue 3: Systematic Workflow for Comprehensive Impurity Profiling
Question: What is a logical and efficient workflow for the complete characterization of a new, uncharacterized batch of crude this compound?
Answer: A systematic approach ensures that all potential impurities are detected and characterized efficiently. This workflow combines rapid screening techniques with more detailed spectroscopic analysis and purification.
Workflow Rationale: This workflow is designed to be resource-efficient. FTIR provides a quick, low-cost check for the expected functional groups and major contaminants. GC-MS then screens for all volatile species. NMR of the crude mixture gives a quantitative overview and guides the purification strategy. Finally, detailed analysis is performed only on isolated, significant impurities, saving time and resources.
Caption: Systematic workflow for impurity characterization.
Part 3: Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dilute the crude this compound sample 1:100 in a volatile solvent of high purity (e.g., dichloromethane or ethyl acetate).
-
GC System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the prepared sample with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 15°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Compare retention times with those of authentic standards if available.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is essential for isolating the main product from less volatile impurities like aldol adducts and higher-boiling starting materials.
-
Apparatus: Assemble a fractional distillation apparatus equipped with a Vigreux column (at least 20 cm) and a vacuum-jacketed distillation head. Ensure all glassware is dry.
-
Setup: Place the crude oil (e.g., 50 g) in a round-bottom flask with a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to ~10-15 mmHg.
-
Gently heat the flask using a heating mantle.
-
Discard the initial forerun, which may contain residual solvents.
-
Collect the main fraction distilling at a stable temperature. The boiling point of this compound is approximately 87-88°C at 15 mmHg.[2]
-
Monitor the distillation closely. A sharp drop in head temperature indicates the main fraction is finished.
-
Stop the distillation before the flask is completely dry to avoid concentrating potentially unstable residues.
-
-
Analysis: Analyze the collected fraction(s) by GC-MS and NMR to confirm purity.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225150, this compound. Available: [Link]
- Wikipedia (2023). Favorskii reaction. Available: [Link]
- Navarro-Vazquez, A., et al. (2013). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available: [Link]
- Wikipedia (2023). Favorskii rearrangement. Available: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available: [Link]
- MySkinRecipes (n.d.). This compound. Available: [Link]
- The Good Scents Company (n.d.). 3-methyl-1-nonen-3-ol. Available: [Link]
- Schmalz, H.-G., et al. (2010). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. Available: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available: [Link]
- Myers, A. G. Research Group (n.d.). Methods for Ring Contraction. Harvard University. Available: [Link]
- TTB, U.S. Department of the Treasury (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Available: [Link]
- Mann, J. (1991). 3.7 – The Favorskii Rearrangement. Comprehensive Organic Synthesis. Available: [Link]
- Arráez-Román, D., et al. (2023).
- LookChem (n.d.). Cas 5430-01-3, this compound. Available: [Link]
Sources
Technical Support Center: 3-Methyl-1-nonyn-3-ol
Welcome to the technical support center for 3-Methyl-1-nonyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1]
| Storage Condition | Recommendation | Rationale |
| Short-Term (days to weeks) | Refrigerate at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Long-Term (months to years) | Store in a freezer at -20°C. | Minimizes chemical degradation and potential for polymerization over extended periods. |
It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential air-induced degradation. The container should be tightly sealed to prevent moisture absorption.
Q2: Is this compound sensitive to air or light?
A2: While specific data on the air and light sensitivity of this compound is limited, the general chemical nature of tertiary propargyl alcohols suggests a potential for degradation upon prolonged exposure to air and light. The terminal alkyne group can be susceptible to oxidative degradation, and the alcohol functionality can also be oxidized. It is best practice to handle the compound under an inert atmosphere and store it in an amber vial or a container protected from light.
Q3: Can this compound polymerize during storage?
A3: Alkynes, including propargyl alcohols, have the potential to undergo polymerization, which can be initiated by heat, light, or the presence of certain catalysts.[2][3][4][5][6] While there is no specific data on the polymerization of this compound under standard storage conditions, the risk increases with elevated temperatures and prolonged storage. Storing the compound at low temperatures (-20°C) significantly mitigates this risk.
Q4: What are the known chemical incompatibilities of this compound?
A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Tertiary propargylic alcohols can undergo rearrangement reactions in the presence of acids.[7] Contact with strong bases could potentially lead to deprotonation of the terminal alkyne or the hydroxyl group, which may initiate unwanted reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Problem 1: I observe new, unexpected peaks in the NMR or GC-MS spectrum of my compound after a few weeks of storage.
-
Potential Cause A: Decomposition. The compound may be degrading. At elevated temperatures, a primary decomposition pathway for propargyl alcohols is C-O bond dissociation.[1][4][8] In the presence of acidic impurities, acid-catalyzed hydrolysis or rearrangement can occur.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light.
-
Analytical Confirmation: Re-run the NMR and GC-MS analysis and compare the spectra with the reference spectra available from sources like PubChem.[8] Look for the appearance of new signals or a decrease in the intensity of the characteristic peaks of this compound.
-
Purification: If degradation is confirmed, repurification by flash chromatography or distillation under reduced pressure may be necessary. Note that distillation of propargyl alcohols in a neutral or alkaline medium can lead to decomposition; acidification may be required for stabilization during this process.
-
Problem 2: My reaction yield is lower than expected, and I suspect the purity of this compound.
-
Potential Cause B: Presence of Impurities. The starting material may have degraded or absorbed moisture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Detailed Methodologies for Purity Assessment:
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Key signals to look for are the acetylenic proton, the methyl group protons, and the protons of the hexyl chain. The absence of significant unidentifiable peaks is a good indicator of purity.
-
GC-MS Analysis: This is a highly sensitive technique to detect volatile impurities. A single major peak corresponding to the molecular weight of this compound (154.25 g/mol ) is expected.[8]
-
FTIR Spectroscopy: Characteristic peaks to look for include the O-H stretch (around 3300-3400 cm⁻¹), the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹). Broadening of the O-H peak may indicate the presence of water. The appearance of a carbonyl peak (around 1700 cm⁻¹) could suggest oxidation.[8]
-
Problem 3: The compound appears viscous or has solidified unexpectedly.
-
Potential Cause C: Polymerization. As mentioned, alkynes can polymerize. This is more likely if the compound has been stored for a long time at inappropriate temperatures.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in color or consistency.
-
Solubility Test: Attempt to dissolve a small amount in a suitable organic solvent. If it is insoluble or only partially soluble, polymerization is likely.
-
Analytical Characterization: An NMR spectrum of a polymerized sample would show broad, poorly resolved peaks.
-
Action: If polymerization has occurred, the material is likely unusable for most applications and should be disposed of according to safety guidelines. To prevent this, always store the compound at or below the recommended temperature.
-
Experimental Protocols
Protocol 1: Routine Purity Check of this compound by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: A pure sample will show a single major peak at a retention time characteristic of the compound. The mass spectrum of this peak should correspond to the fragmentation pattern of this compound, with a molecular ion peak (if visible) and characteristic fragment ions.[8]
Protocol 2: Small-Scale Stability Study
To empirically determine the stability of this compound under your specific laboratory conditions, you can perform a small-scale stability study.
-
Aliquot Samples: Dispense small, equal aliquots of a fresh batch of this compound into several amber vials.
-
Establish Storage Conditions:
-
Vial 1 (Control): Store at -20°C under argon.
-
Vial 2: Store at 4°C under air.
-
Vial 3: Store at room temperature under air.
-
Vial 4: Store at room temperature, exposed to ambient light.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Analysis: Use the GC-MS protocol described above to assess the purity of each sample at each time point.
-
Evaluation: Compare the chromatograms over time to the control sample. The appearance of new peaks or a decrease in the area of the main peak will indicate degradation.
Caption: Workflow for a small-scale stability study.
By following these guidelines and troubleshooting steps, researchers can ensure the integrity of their this compound and obtain more reliable and reproducible experimental results.
References
- Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (URL not available)
- This compound. PubChem. [Link]
- Conjugated polymers developed from alkynes.
- Polymerization Reaction of Alkynes. YouTube. [Link]
- HC-37/Polymerization of alkynes/Reactions of alkynes. YouTube. [Link]
- Polymerization of Alkenes. Chemistry LibreTexts. [Link]
- Alkyne Polymerization.
- Guidechem. (URL not available)
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
- Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
- List of tertiary propargylic alcohols 1 and electron-rich arenes 2...
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Water Quenching in Large-Scale Grignard Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in large-scale Grignard reactions. The quenching of these powerful organometallic reagents, particularly with water or aqueous solutions, is a critical step that demands meticulous control to ensure safety, product quality, and yield. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered in an industrial or large-scale laboratory setting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most pressing issues that can arise during the water quenching of large-scale Grignard reactions. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable, field-proven solutions.
Issue 1: The quench is violently exothermic and difficult to control, leading to a "volcano" effect.
Q: My quenching process is extremely vigorous, with rapid boiling and solvent eruption from the reactor. What is causing this, and how can I mitigate this dangerous situation?
A: The violent exotherm you are experiencing is a result of the rapid and highly exothermic reaction between the strongly basic Grignard reagent and the protic quenching agent (water).[1][2] Several factors can dangerously amplify this inherent reactivity on a large scale.
Root Cause Analysis:
-
Rapid Addition of Quenching Agent: Adding the quenching agent too quickly does not allow sufficient time for heat dissipation.[1]
-
Induction Period: Grignard quenches can exhibit an induction period, where the reaction is initially slow.[1][3] An operator might mistakenly add more quenching agent during this lag, leading to a sudden, uncontrollably rapid reaction once it initiates.[1][3]
-
Poor Heat Dissipation: Inadequate cooling of a large reactor vessel is a common culprit in runaway reactions.[1][4]
-
High Concentration: A concentrated reaction mixture will lead to a more rapid temperature increase per volume of quenching agent added.[1]
Recommended Actions & Protocols:
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the quenching agent dropwise and slowly using a controlled-flow addition funnel or pump.[1][3] | Ensures that the heat generated can be effectively managed by the cooling system.[5] |
| Initial Cooling | Pre-cool the completed Grignard reaction mixture in an ice-water bath or with a chiller before beginning the quench.[1][6] | Provides a thermal buffer to absorb the initial heat of reaction. |
| Continuous Cooling | Maintain vigorous cooling throughout the entire quenching process.[1] | Actively removes heat as it is generated, preventing thermal runaway. |
| Dilution | Consider diluting the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before quenching.[1] | Increases the thermal mass of the solution, moderating the temperature rise. |
| Patience | Respect the induction period. Do not increase the addition rate if the reaction does not start immediately.[1][3] | Prevents the accumulation of unreacted quenching agent, which could lead to a sudden, violent exotherm. |
Experimental Protocol: Controlled Quenching of a Large-Scale Grignard Reaction
-
Preparation: Ensure the reactor's cooling system is operational and an emergency quenching station is prepared.
-
Cooling: Once the Grignard reaction is deemed complete, cool the reactor contents to 0-5 °C using an external cooling bath or jacket.[1]
-
Slow Addition: Begin the slow, dropwise addition of the chosen quenching solution (e.g., saturated aqueous ammonium chloride) via an addition funnel or pump with vigorous stirring.[1]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature rises rapidly, immediately halt the addition until it subsides.[1]
-
Completion: Continue the slow addition until no further exotherm is observed upon the addition of the quenching agent.
Issue 2: Formation of thick, unmanageable precipitates during the quench.
Q: Upon adding the aqueous quenching solution, a thick, gelatinous precipitate forms, making stirring and subsequent handling impossible. What is this precipitate, and how can I manage it?
A: The thick precipitate consists of magnesium salts, specifically magnesium hydroxide (Mg(OH)₂) and magnesium halides (MgX₂), which are byproducts of the Grignard reaction and its subsequent quench.[7] These salts are often poorly soluble in the ethereal solvents used for the reaction.
Root Cause Analysis:
-
Inherent Byproduct Formation: The reaction of the Grignard reagent (R-Mg-X) with water (H₂O) produces the desired protonated product (R-H) and a mixture of magnesium salts (e.g., Mg(OH)X, Mg(OH)₂).
-
Insufficient Aqueous Volume: Not enough aqueous solution has been added to dissolve the formed salts.
-
pH of the Quenching Medium: Quenching with water alone can lead to the formation of insoluble magnesium hydroxide.
Recommended Actions & Protocols:
-
Choice of Quenching Agent: Instead of pure water, use a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonium ion is a mild proton source that helps to keep the magnesium salts in solution by forming soluble complexes.[8]
-
Acidic Workup: For products that are stable to acid, a dilute strong acid like 1M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄) can be used.[3][8] The acid will react with the magnesium salts to form highly water-soluble magnesium chloride or sulfate.
-
Sufficient Volume: Ensure enough of the aqueous quenching solution is used to fully dissolve the salts. It may be necessary to add more organic solvent like diethyl ether or ethyl acetate to maintain two distinct, manageable phases.[8][9]
-
Rochelle's Salt: In cases where the product is sensitive to both acid and base, an aqueous solution of Rochelle's salt (sodium potassium tartrate) can be used to chelate the magnesium ions and prevent precipitation.[6]
Workflow for Managing Precipitates:
Caption: Decision tree for managing magnesium salt precipitation.
Issue 3: Persistent emulsions during aqueous workup.
Q: After quenching, I am struggling with a persistent emulsion between the organic and aqueous layers, making phase separation impossible. How can I break this emulsion?
A: Emulsion formation is a frequent challenge in the workup of Grignard reactions, often stabilized by finely divided magnesium salt precipitates and the properties of the solvent system.[1]
Root Cause Analysis:
-
Fine Particulates: Microscopic solid particles of magnesium salts can accumulate at the interface of the two liquid phases, preventing coalescence of the droplets.
-
Surfactant-like Byproducts: Depending on the substrates and reagents used, certain byproducts may act as surfactants, further stabilizing the emulsion.
Recommended Actions & Protocols:
| Technique | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize and break the emulsion.[1] |
| Filtration through Celite | Filter the entire emulsified mixture through a pad of Celite®. This can physically remove the fine particulate matter that is stabilizing the emulsion.[1][10] |
| Solvent Addition | Adding a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion. |
| Patience | Allow the separatory funnel or reactor to stand undisturbed for an extended period. Sometimes, the layers will separate on their own with time.[1] |
| Centrifugation | If the scale allows, centrifuging the mixture can apply a force that aids in the separation of the layers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective quenching agents for large-scale Grignard reactions?
A: The choice of quenching agent is critical and depends on the stability of your product and the desired workup conditions.
| Quenching Agent | Use Case | Advantages | Disadvantages |
| Saturated aq. NH₄Cl | General purpose, for acid-sensitive products. | Mildly acidic, helps dissolve Mg salts without being overly harsh.[8] | May not be sufficient to dissolve very large quantities of salts. |
| Dilute HCl or H₂SO₄ | For acid-stable products. | Very effective at dissolving magnesium salts, leading to a clean phase separation.[3] | Can cause dehydration of tertiary alcohols or other acid-catalyzed side reactions.[8] |
| Water | Simple protonation. | Readily available and inexpensive. | Can lead to the formation of insoluble Mg(OH)₂, causing handling issues.[6] |
| Isopropanol/Methanol | For highly reactive organometallics. | Less reactive than water, allowing for a more controlled initial quench.[11] | Flammable; a subsequent aqueous quench is still required. |
Q2: How can I be sure my Grignard reaction is complete before I begin the quenching process?
A: Quenching a reaction before completion can lead to low yields and complex purification. Several methods can be used to monitor the reaction:
-
Visual Observation: The disappearance of magnesium metal is a common indicator, though not always definitive.[5]
-
In-situ FTIR: For larger-scale industrial processes, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the consumption of the organic halide starting material.[5][12]
-
TLC Quench Test: A small aliquot of the reaction mixture can be withdrawn, quenched with an appropriate reagent (e.g., I₂ for visualization or D₂O for NMR analysis), and analyzed by Thin Layer Chromatography (TLC) or another analytical technique to check for the presence of starting material.[13]
Q3: What are the primary safety considerations when quenching a large-scale Grignard reaction?
A: Safety is paramount. The primary hazards are the highly exothermic nature of the quench and the flammability of the ethereal solvents used.[14][15]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[15]
-
Inert Atmosphere: While quenching, it is good practice to maintain a gentle flow of an inert gas like nitrogen or argon to prevent the flammable solvent vapors from contacting atmospheric oxygen.
-
Adequate Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated reactor bay.[15]
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for reactive metals, or as appropriate for the solvent) and a safety shower/eyewash station readily accessible.[16]
Logical Flow for a Safe Quench:
Caption: Workflow for a safe and controlled Grignard quench.
References
- Benchchem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Benchchem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
- Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- YouTube. (2024, June 7). Grignard reaction safety.
- Reddit. (2024, November 15). Troubleshooting turbo grignard reaction.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Reddit. (2024, June 27). Grignard quenching reagent suggestions needed.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- American Chemical Society. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis.
- Unknown Source. (n.d.). 19. The Grignard Reaction.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- Sciencemadness.org. (2021, December 28). Question about Grignard reaction.
- Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible).
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium.
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- Quora. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
- ResearchGate. (n.d.). Continuous synthesis of Grignard reagents and subsequent quenching with electrophiles.
- Quora. (2020, March 31). Why does water destroy Grignard reagents?
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.2.1.3. Grignard-Like Reaction in Water.
- Benchchem. (n.d.). Technical Support Center: Purification of Grignard Reaction Products.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. acs.org [acs.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-1-nonyn-3-ol: Grignard Reagents vs. Organolithium Alternatives
This guide provides an in-depth comparison of synthetic methodologies for producing 3-Methyl-1-nonyn-3-ol, a tertiary alkynyl alcohol. As a valuable intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty materials, the efficient and selective synthesis of this compound is of significant interest to the research and development community.[1][2] We will focus on the classic Grignard synthesis and compare its performance, efficiency, and practical considerations with the increasingly utilized organolithium-based methods.
The core transformation involves the ethynylation of 2-nonanone. This process, an alkynylation reaction, adds an ethynyl group (-C≡CH) to the carbonyl carbon of the ketone, resulting in the desired propargylic alcohol.[3] This guide will dissect the nuances of achieving this transformation using two of the most powerful organometallic reagents available to the synthetic chemist.
Method 1: The Grignard Synthesis Approach
The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of carbon-carbon bond formation.[4] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone, to produce a tertiary alcohol after acidic workup.[5][6][7][8]
For the synthesis of this compound, the strategy involves the reaction of 2-nonanone with an acetylenic Grignard reagent, typically ethynylmagnesium bromide.
Causality Behind Experimental Choices
The Grignard reagent is a potent nucleophile but also a strong base.[9] Therefore, the entire procedure must be conducted under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by acidic protons from water, which would halt the reaction and reduce the yield.[10][11][12] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they are aprotic and effectively solvate and stabilize the Grignard reagent.[9][13]
A key challenge with ketones that have α-protons, such as 2-nonanone, is the competing side reaction of enolization.[5][14] If the Grignard reagent acts as a base instead of a nucleophile, it will deprotonate the α-carbon, forming an enolate and recovering the starting ketone upon workup. This significantly lowers the yield of the desired tertiary alcohol. The choice of reaction temperature is a critical parameter to balance the rate of nucleophilic addition against enolization.
Experimental Protocol: Grignard Synthesis
1. Preparation of Ethynylmagnesium Bromide:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen gas inlet.
-
Place magnesium turnings (1.1 eq.) in the flask and maintain a positive pressure of dry nitrogen.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, place a solution of ethyl bromide (1.0 eq.) in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux, forming ethylmagnesium bromide.
-
After the addition is complete, cool the solution to 0 °C.
-
Bubble dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide in an acid-base reaction to form the desired ethynylmagnesium bromide and ethane gas.
2. Addition to 2-Nonanone:
-
Dissolve 2-nonanone (1.0 eq.) in anhydrous THF in a separate dropping funnel.
-
Add the 2-nonanone solution dropwise to the stirred solution of ethynylmagnesium bromide at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure complete reaction.
3. Workup and Purification:
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide intermediate to the alcohol and precipitates magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: The Organolithium Synthesis Approach
Organolithium reagents are another class of powerful organometallics used for C-C bond formation.[15] They are generally more reactive and more basic than their Grignard counterparts.[11][12][16] For this synthesis, a lithium acetylide is generated and reacted with 2-nonanone.
The higher reactivity of organolithium reagents can be advantageous for reactions with sterically hindered or less reactive ketones.[15][16] However, this increased reactivity also enhances their basicity, making the competing enolization side reaction a more significant concern, especially at higher temperatures.[16]
Causality Behind Experimental Choices
The generation of lithium acetylide is typically achieved by deprotonating a terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is fast and quantitative. The subsequent addition to the ketone is usually performed at very low temperatures (e.g., -78 °C, using a dry ice/acetone bath) to maximize the rate of nucleophilic addition over deprotonation (enolization).[16] The extremely low temperature kinetically favors the desired addition pathway.
Experimental Protocol: Organolithium Synthesis
1. Preparation of Lithium Acetylide:
-
Assemble a flame-dried, three-necked round-bottom flask with a low-temperature thermometer, a dropping funnel, and a nitrogen gas inlet.
-
Introduce anhydrous THF into the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Bubble dry acetylene gas through the cold THF.
-
Add n-butyllithium (n-BuLi) (1.0 eq.) dropwise to the stirred solution. The n-BuLi will deprotonate the dissolved acetylene to form lithium acetylide.
2. Addition to 2-Nonanone:
-
Dissolve 2-nonanone (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add the 2-nonanone solution dropwise to the stirred lithium acetylide suspension at -78 °C. Maintain this temperature throughout the addition.
-
After the addition is complete, let the reaction stir at -78 °C for an additional 1-2 hours.
3. Workup and Purification:
-
While maintaining the cold temperature, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and follow the same extraction, washing, drying, and purification steps as described in the Grignard protocol (Section 1.3).
Workflow Diagram: Organolithium Synthesis
Caption: Workflow for the Organolithium synthesis of this compound.
Performance Comparison: Grignard vs. Organolithium
The choice between these two powerful methods depends on several factors, including the substrate, desired yield, available equipment, and safety considerations.
| Parameter | Grignard Synthesis | Organolithium Synthesis | Rationale & Citations |
| Reagent Reactivity | High | Very High | Organolithium reagents have a more ionic C-Li bond, making the carbon more nucleophilic and basic than in the C-Mg bond of Grignard reagents.[15][16] |
| Reaction Temperature | 0 °C to Room Temp. | -78 °C | The higher basicity of organolithiums necessitates very low temperatures to kinetically favor nucleophilic addition over the competing enolization pathway.[16] |
| Yield | Good to Very Good | Potentially Higher | With proper temperature control, the higher reactivity of organolithiums can lead to more complete conversion and higher yields, especially with less reactive ketones. |
| Side Reactions | Enolization, Reduction | Enolization (major concern) | Both can cause enolization. The higher basicity of organolithiums makes this a more significant issue if the temperature is not strictly controlled.[5][16] Grignard reagents with β-hydrogens can also cause ketone reduction.[5] |
| Substrate Scope | Broad | Very Broad | Organolithiums can react with a wider range of electrophiles and are often more effective for sterically hindered ketones where Grignard reagents may fail.[15] |
| Handling & Safety | Requires anhydrous conditions; moderately pyrophoric. | Requires strict anhydrous conditions; n-BuLi is highly pyrophoric and requires specialized handling techniques. | Both reagents react violently with water.[11][12] n-Butyllithium is significantly more hazardous than most Grignard reagents. |
| Cost & Availability | Generally inexpensive and readily available or easily prepared. | n-Butyllithium is commercially available but more expensive and requires more care in storage and handling. | Magnesium turnings are cheaper than n-BuLi. |
Conclusion and Recommendations
Both Grignard and organolithium reagents are effective for the synthesis of this compound from 2-nonanone.
-
The Grignard method is a robust, cost-effective, and well-established procedure. It is often the first choice for this type of transformation due to its operational simplicity (requiring only an ice bath) and lower reagent hazards. It is highly suitable for routine lab-scale synthesis, provided that anhydrous conditions are maintained to mitigate yield loss from enolization.
-
The organolithium method represents a more powerful but technically demanding alternative. Its main advantage lies in its potential for higher yields and its effectiveness with more sterically hindered or less reactive substrates. This method should be chosen when the Grignard reaction provides unsatisfactory yields or when maximizing conversion is the primary goal. However, it necessitates access to low-temperature equipment (-78 °C) and mandates stringent safety protocols for handling pyrophoric reagents like n-butyllithium.
For most applications involving the synthesis of this compound, the Grignard synthesis offers the best balance of efficiency, cost, and safety. The organolithium route should be reserved for cases where the former method proves insufficient.
References
- Alkynylation - Wikipedia. (n.d.).
- Martin, & Screttas, C. G. (1971). Ethynylation of ketones and aldehydes to obtain alcohols (U.S. Patent No. 3,576,889). U.S.
- Buriev, F. Kh., Ziyadullaev, M. E., Otamukhamedova, G. Q., Ikramov, A., & Ziyadullaev, O. E. (2022). Synthesis of acetylene alcohols based on enantioselective ethynylation reactions of crotonic aldehyde with some alkynes. Samarqand Davlat Universiteti Ilmiy Axborotnomasi, (3), 133-1.
- TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents.
- Khasanov, A., & Juraeva, U. (2022). Synthesis of acetylene alcohols based on the ethinylation of some heteroatomic aldehydes with the participation of various catalysts. Eurasian Journal of Academic Research, 4(7).
- Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
- Hatakeyama, S. (2004). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.
- Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol.
- Reddit. (2022). Difference Between a Grignard and Organolithium? r/chemistry.
- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Singh, V., & S, S. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100881.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
- Chemistry LibreTexts. (2020, March 16). 8.8: Grignard and Organolithium Reagents.
- Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
- Schmalz, T., Bats, J. W., & Schmidt-Mende, L. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 12(3), 340-349. [Link]
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
Sources
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Alkynylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. studylib.net [studylib.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tutorchase.com [tutorchase.com]
- 16. reddit.com [reddit.com]
A Comparative Spectroscopic Guide to 3-Methyl-1-nonyn-3-ol and Structurally Related Alcohols
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Tertiary alkynyl alcohols, a class of compounds with significant applications in organic synthesis and medicinal chemistry, present unique characterization challenges. This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-Methyl-1-nonyn-3-ol against a selection of structurally similar compounds. By examining the nuances in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide a comprehensive resource for the unambiguous identification and characterization of this important chemical class.
Introduction: The Structural Context
This compound is a tertiary alcohol containing a terminal alkyne. Its structure combines the functionalities of a hydroxyl group on a tertiary carbon and a carbon-carbon triple bond. Understanding how these features manifest in different spectroscopic techniques is key to its identification and differentiation from similar molecules. For this comparative guide, we will be analyzing this compound alongside:
-
1-Nonyn-3-ol: A secondary alkynyl alcohol, differing by the absence of the methyl group at the carbinol center.
-
3-Methyl-1-butyn-3-ol: A smaller tertiary alkynyl alcohol, allowing for an examination of the effect of alkyl chain length.
-
Linalool: A naturally occurring tertiary alcohol with alkene functionalities instead of an alkyne, providing a contrast between sp and sp² hybridized systems.
The structural distinctions between these compounds, though subtle in some cases, give rise to unique spectral fingerprints. This guide will dissect these differences, providing the experimental data and interpretive logic necessary for confident structural assignment.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its counterparts, we are primarily interested in the stretching vibrations of the O-H, C≡C, and ≡C-H bonds.
Key IR Absorptions for this compound:
-
O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
≡C-H Stretch: A sharp, strong absorption around 3300 cm⁻¹ is indicative of the C-H bond of the terminal alkyne.
-
C≡C Stretch: A weak to medium, sharp absorption in the range of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
-
C-O Stretch: An absorption in the 1210-1100 cm⁻¹ range is typical for a tertiary alcohol C-O stretch[1].
Comparative IR Data:
| Compound | O-H Stretch (cm⁻¹) | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Features |
| This compound | ~3400 (broad) | ~3300 (sharp) | ~2120 | ~1150 | C-H stretches (~2950-2850) |
| 1-Nonyn-3-ol | ~3350 (broad) | ~3300 (sharp) | ~2120 | ~1100 (secondary) | C-H stretches (~2950-2850) |
| 3-Methyl-1-butyn-3-ol | ~3400 (broad) | ~3300 (sharp) | ~2110 | ~1170 | C-H stretches (~2980-2880) |
| Linalool | ~3400 (broad) | N/A | N/A | ~1115 (tertiary) | C=C stretches (~1645, 1675), =C-H stretches (~3080, 3010) |
Analysis: The most telling differentiators in the IR spectra are the presence or absence of the alkyne-related stretches. While all the alcohols show a broad O-H stretch, only this compound, 1-Nonyn-3-ol, and 3-Methyl-1-butyn-3-ol exhibit the characteristic ≡C-H and C≡C absorptions. Linalool, with its alkene groups, instead displays C=C and vinylic =C-H stretching frequencies. The position of the C-O stretch can also be diagnostic, with tertiary alcohols generally appearing at a higher wavenumber than secondary alcohols[1].
Experimental Protocol: Acquiring a Neat Liquid IR Spectrum
The following protocol is for acquiring a high-quality IR spectrum of a pure liquid sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.
Materials:
-
FTIR Spectrometer
-
Polished salt plates (e.g., NaCl or KBr) and holder
-
Pasteur pipette
-
Sample (1-2 drops)
-
Acetone (for cleaning)
-
Kimwipes
-
Desiccator for salt plate storage
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR is empty. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place one clean, dry salt plate on a Kimwipe. Using a Pasteur pipette, place a single drop of the liquid sample onto the center of the plate[2].
-
Create a Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates. Avoid introducing air bubbles.
-
Mount the Sample: Place the "sandwich" of salt plates into the spectrometer's sample holder.
-
Acquire the Spectrum: Place the holder in the sample compartment, close the lid, and acquire the sample spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a Kimwipe lightly dampened with acetone. Return the clean, dry plates to the desiccator.
Causality Behind Choices: Using a "neat" sample (pure liquid) is the simplest method and avoids interference from solvent peaks[3][4][5]. Salt plates are used because they are transparent to infrared radiation in the analytical range. Proper background collection is crucial for obtaining a clean spectrum free of atmospheric interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum of this compound:
-
-OH Proton: A broad singlet, typically in the range of 1.5-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent. A D₂O shake would confirm this peak's identity by causing it to disappear.
-
≡C-H Proton: A sharp singlet around 2.4 ppm. This is a highly characteristic signal for a terminal alkyne proton.
-
-CH₃ Group (at C3): A singlet at approximately 1.4 ppm.
-
Alkyl Chain Protons: A series of multiplets between ~0.9 and ~1.6 ppm, corresponding to the hexyl chain. The terminal methyl group of the hexyl chain would appear as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their hybridization.
Comparative ¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon Position | This compound | 1-Nonyn-3-ol | 3-Methyl-1-butyn-3-ol | Linalool |
| C1 (≡CH) | ~87 | ~87 | ~87 | ~112 (vinyl CH₂) |
| C2 (C≡) | ~71 | ~71 | ~71 | ~145 (vinyl CH) |
| C3 | ~68 | ~62 | ~65 | ~73 |
| C4 | ~44 | ~43 | ~39 | ~42 |
| C5 | ~25 | ~25 | N/A | ~23 |
| C6 | ~31 | ~31 | N/A | ~124 |
| C7 | ~23 | ~23 | N/A | ~132 |
| C8 | ~14 | ~14 | N/A | ~26 |
| C9 | ~29 (CH₃ at C3) | N/A | ~31 (CH₃ at C3) | ~18 (CH₃ at C7) |
| C10 | N/A | N/A | N/A | ~28 (CH₃ at C3) |
(Note: Some values are estimated based on typical chemical shifts and data from similar compounds.)
Analysis: The sp-hybridized carbons of the alkyne (C1 and C2) are highly diagnostic, appearing in the 65-90 ppm range. In contrast, the sp²-hybridized carbons of linalool's alkene groups resonate further downfield (100-150 ppm). The chemical shift of the carbinol carbon (C3) is also informative. In the tertiary alcohols, this carbon is deshielded by the additional alkyl substituent compared to the secondary alcohol, 1-nonyn-3-ol.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol outlines a method for determining the purity of a tertiary alcohol sample using an internal standard.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
High-purity internal standard (e.g., maleic acid)
-
Micropipettes and volumetric flasks
-
Analytical balance
Procedure:
-
Prepare Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent in a volumetric flask.
-
Prepare Sample: Accurately weigh a known amount of the alcohol sample.
-
Mix Sample and Standard: In an NMR tube, combine a precise volume of the internal standard stock solution with the weighed alcohol sample. Add additional deuterated solvent to a final volume of ~0.6 mL[6].
-
Acquire ¹H NMR Spectrum:
-
Allow the sample to equilibrate to the spectrometer's temperature (~5 minutes).
-
Set acquisition parameters to ensure full relaxation of all protons (a long relaxation delay, e.g., 5 x T₁, is crucial for accurate integration). A 90° pulse angle should be used.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the internal standard and a characteristic, non-overlapping signal of the analyte.
-
Calculate the concentration and purity of the analyte using the known concentration of the internal standard and the integral values.
-
Causality Behind Choices: An internal standard of known purity and concentration allows for accurate quantification by relating the integral of the analyte's signal to the integral of the standard's signal. A long relaxation delay is critical to ensure that the magnetization of all protons has returned to equilibrium before the next pulse, which is essential for the integral values to be directly proportional to the number of protons.
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Fragmentation of this compound:
Tertiary alcohols often exhibit a weak or absent molecular ion (M⁺) peak due to the instability of the molecular ion[5]. The fragmentation of this compound is expected to be dominated by:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. The loss of the hexyl radical is a favorable pathway, leading to a resonance-stabilized oxonium ion.
-
Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.
Expected Key Fragments for this compound (MW: 154.25):
-
m/z 69: Resulting from α-cleavage with loss of the hexyl radical (C₆H₁₃•).
-
m/z 43: A common fragment in many organic molecules, potentially from further fragmentation.
-
m/z 139: Loss of a methyl group (M-15).
-
m/z 136: Loss of water (M-18).
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | Weak or absent | 69, 43, 41, 139, 136 |
| 1-Nonyn-3-ol | Weak or absent | 55, 85, 122 |
| 3-Methyl-1-butyn-3-ol | Weak or absent | 69, 43, 83 |
| Linalool | Weak or absent | 71, 93, 43, 59, 136 |
Analysis: The fragmentation patterns provide clear distinctions. The base peak for this compound and its smaller analog, 3-Methyl-1-butyn-3-ol, is often at m/z 69, corresponding to the stable oxonium ion formed after α-cleavage. In contrast, 1-nonyn-3-ol, being a secondary alcohol, will show different α-cleavage products. Linalool's fragmentation is influenced by its double bonds, leading to characteristic fragments like m/z 71 and 93.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like these alcohols.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms).
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 260 °C at 10 °C/min.
-
Injection Mode: Split or splitless, depending on concentration.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: Set to avoid the solvent peak from entering the mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
Procedure:
-
Method Setup: Program the GC and MS with the parameters above.
-
Injection: The autosampler injects a small volume (e.g., 1 µL) of the sample into the hot GC inlet.
-
Separation: The sample is vaporized and travels through the GC column, where compounds are separated based on their boiling points and interactions with the stationary phase.
-
Detection and Fragmentation: As each compound elutes from the column, it enters the mass spectrometer, is ionized by the electron beam, and fragments.
-
Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.
Causality Behind Choices: GC is used to separate the components of a mixture before they enter the mass spectrometer, ensuring that a clean mass spectrum is obtained for each compound. EI at 70 eV is a standard ionization method that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.
Visualizing the Analytical Workflow and Structural Relationships
To provide a clearer understanding of the processes and logic discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the spectroscopic analysis of liquid alcohols.
Caption: Key structural differences between the compared compounds.
Conclusion
The spectroscopic analysis of this compound, when compared with structurally similar compounds, demonstrates the power of a multi-technique approach to structural elucidation. IR spectroscopy provides a rapid confirmation of the key functional groups—the tertiary alcohol and the terminal alkyne. ¹³C NMR spectroscopy offers a clear map of the carbon skeleton, distinguishing between sp, sp², and sp³ hybridized centers. Mass spectrometry confirms the molecular weight and provides diagnostic fragmentation patterns that are highly sensitive to the substitution around the carbinol carbon. While a predicted ¹H NMR spectrum is useful, the acquisition of an experimental spectrum would provide the final piece of confirmatory data. By understanding the principles behind each technique and the subtle ways in which molecular structure influences spectral output, researchers can confidently identify and characterize even closely related isomers.
References
- Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.
- Scribd. (n.d.). GCMS Standard Operating Procedure.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids.
- Scribd. (n.d.). IR Sample Preparation.
- AZoM. (2019, April 4). How to Measure Alcohol Content with Benchtop qNMR.
- University of California, Berkeley. (n.d.). GCMS Standard Operating Procedure.
- The University of Melbourne. (2026, December). Standard Operating Procedure - Gas Chromatography Mass Spectrometer (GCMS).
- PubChem. (n.d.). 1-Nonen-3-ol.
- NIST. (n.d.). 1-Nonen-3-ol.
- PubChem. (n.d.). Linalool.
- ACS Publications. (2017, September 11). An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy.
- IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
- ACS Publications. (2017, September 11). An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy.
- NIST. (n.d.). 3-Buten-1-ol, 3-methyl-.
- NIST. (n.d.). 1-Nonen-3-ol.
- SpectraBase. (n.d.). Linalool - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound.
- EPA. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax.
- SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol.
- University of Wisconsin-Madison. (n.d.). Quantitative NMR.
- SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. (n.d.). 3-Methyl-3-buten-1-ol.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol - Optional[13C NMR] - Chemical Shifts.
- IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Bar-Ilan University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- NIST. (n.d.). 3-Nonyn-1-ol.
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.
Sources
- 1. scielo.br [scielo.br]
- 2. 1-Nonen-3-ol | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Nonen-3-ol [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3-Methyl-1-nonyn-3-ol and Other Tertiary Propargyl Alcohols
Introduction: The Versatile Role of Tertiary Propargyl Alcohols in Modern Synthesis
Tertiary propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is also bonded to an alkynyl group and two other carbon substituents. This unique structural motif imparts a rich and diverse reactivity, making them invaluable building blocks in organic synthesis. Their utility spans the synthesis of complex natural products, pharmaceuticals, and advanced materials. The reactivity of these alcohols is dominated by the interplay between the hydroxyl and the alkyne functionalities, leading to a variety of synthetically useful transformations.
This guide provides a comparative analysis of the reactivity of 3-Methyl-1-nonyn-3-ol, a representative aliphatic tertiary propargyl alcohol, with other members of this class. We will explore key reaction types, including acid-catalyzed rearrangements, oxidation, reduction, and carbon-carbon bond-forming reactions. By examining the subtle yet significant influence of substrate structure on reaction outcomes, we aim to provide researchers, scientists, and drug development professionals with a practical framework for selecting the appropriate tertiary propargyl alcohol and reaction conditions to achieve their synthetic goals.
I. Acid-Catalyzed Rearrangements: The Meyer-Schuster and Rupe Pathways
Under acidic conditions, tertiary propargyl alcohols undergo characteristic rearrangements to form α,β-unsaturated carbonyl compounds. Two competing pathways, the Meyer-Schuster and Rupe rearrangements, are often observed, with the product distribution being highly dependent on the substrate structure and reaction conditions.[1][2][3]
The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement involves the 1,3-transposition of the hydroxyl group to yield an α,β-unsaturated aldehyde or ketone.[1][2] For a terminal alkyne like this compound, the expected product is an α,β-unsaturated aldehyde. The generally accepted mechanism proceeds through protonation of the alcohol, followed by the formation of an allene intermediate which then tautomerizes to the final product.[1]
The Rupe Rearrangement
In contrast, the Rupe rearrangement leads to the formation of an α,β-unsaturated ketone.[1][3] This pathway is particularly prevalent for tertiary propargyl alcohols that can form a stable carbocation intermediate, which then undergoes rearrangement.
Comparative Reactivity and Selectivity
The competition between the Meyer-Schuster and Rupe pathways is a critical consideration in the acid-catalyzed reactions of tertiary propargyl alcohols. The structure of the alcohol plays a pivotal role in determining the major product.
For This compound , an aliphatic tertiary propargyl alcohol, both rearrangements are possible. The presence of a methyl group and a hexyl group on the carbinol carbon influences the stability of the potential carbocation intermediates.
| Tertiary Propargyl Alcohol | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| 1-ethynylcyclohexanol | Formic acid, heat | 1-acetylcyclohexene (Rupe) | ~70-80 | General literature |
| 2-phenyl-3-butyn-2-ol | Acidic catalysis | Phenyl vinyl ketone (Meyer-Schuster) | High | General literature |
| This compound | Acidic catalysis | Mixture of 4-methyl-3-decen-2-one (Rupe) and 3-methyl-2-decenal (Meyer-Schuster) | N/A | Inferred from general principles |
| 3-Methyl-1-phenyl-1-pentyn-3-ol | Acidic catalysis | Mixture of Meyer-Schuster and Rupe products | N/A | [4] |
The choice of catalyst can significantly influence the selectivity. While strong Brønsted acids often lead to mixtures, modern methods employing transition metal catalysts (e.g., Ru, Ag, Au) or Lewis acids (e.g., InCl₃) can favor the Meyer-Schuster rearrangement under milder conditions.[1][5][6]
Experimental Protocol: Meyer-Schuster Rearrangement
This protocol is a general procedure that can be adapted for various tertiary propargyl alcohols.
Materials:
-
Tertiary propargyl alcohol (e.g., this compound)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or a Lewis acid like InCl₃)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the tertiary propargyl alcohol (1.0 equiv) in the chosen anhydrous solvent, add the acid catalyst (0.1-1.0 equiv).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated carbonyl compound.
II. Oxidation of Tertiary Propargyl Alcohols
The oxidation of tertiary propargyl alcohols does not proceed via the typical pathways observed for primary and secondary alcohols due to the absence of a hydrogen atom on the carbinol carbon. However, the triple bond can be the site of oxidation, or oxidative rearrangements can occur.
Common oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are generally ineffective at oxidizing the alcohol functionality of tertiary propargyl alcohols. Instead, stronger oxidants or specialized catalytic systems are required to effect transformation.
| Tertiary Propargyl Alcohol | Oxidizing Agent/Catalyst | Product Type | Yield (%) | Reference |
| Aryl-substituted tertiary propargyl alcohols | Pyridine-N-oxides/Au(I) catalyst | 1,3-Diketones | up to 85 | [7] |
| General tertiary propargyl alcohols | m-CPBA | α-hydroxy ketones or cleavage products | Varies | General literature |
| This compound | MnO₂ | No reaction at the alcohol center | N/A | Inferred from general principles |
Note: Specific oxidation data for this compound is limited. The expected reactivity is based on the general behavior of aliphatic tertiary propargyl alcohols.
A notable reaction is the gold-catalyzed oxidative rearrangement of tertiary propargyl alcohols in the presence of N-oxides to form 1,3-diketones, which proceeds with high efficiency for aryl-substituted substrates.[7]
Experimental Protocol: Oxidation of a Tertiary Propargyl Alcohol (Hypothetical)
This protocol describes a potential oxidation of the alkyne moiety, as direct oxidation of the tertiary alcohol is challenging.
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate under controlled conditions)
-
Solvent (e.g., acetone or a mixture of t-butanol and water)
-
Sodium bisulfite solution
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent and cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, 1.0-2.0 equiv) to the stirred solution, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
III. Reduction of Tertiary Propargyl Alcohols
The reduction of tertiary propargyl alcohols primarily targets the carbon-carbon triple bond. The choice of reducing agent determines the extent of reduction, leading to either an alkene or a fully saturated alkane.
Common Reducing Agents and Their Selectivity:
-
Lindlar's Catalyst (H₂/Pd/CaCO₃, poisoned with lead acetate and quinoline): This catalyst is highly selective for the syn-hydrogenation of alkynes to cis-alkenes.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can reduce the alkyne to a trans-alkene via an intermediate vinylalane.
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): These catalysts typically lead to the complete reduction of the alkyne to the corresponding alkane.
| Tertiary Propargyl Alcohol | Reducing Agent | Product | Yield (%) | Reference |
| General Tertiary Propargyl Alcohol | Lindlar's Catalyst | cis-Allylic alcohol | High | General literature |
| General Tertiary Propargyl Alcohol | LiAlH₄ | trans-Allylic alcohol | High | [8] |
| This compound | H₂/Pd-C | 3-Methyl-3-nonanol | High | Inferred from general principles |
Experimental Protocol: Reduction with LiAlH₄
Safety Note: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (0.5-1.0 equiv) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude allylic alcohol.
-
Purify by column chromatography if necessary.
IV. Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for the synthesis of substituted alkynes. For tertiary propargyl alcohols with a terminal alkyne, such as this compound, the reaction proceeds at the terminal C-H bond of the alkyne.
The steric hindrance around the alkyne in tertiary propargyl alcohols can influence the reaction rate compared to less hindered terminal alkynes. However, the reaction is generally high-yielding and tolerates a wide range of functional groups.
| Alkyne | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene | >90 | General literature |
| 2-Methyl-3-butyn-2-ol | Aryl Bromides | Pd(OAc)₂, P(p-tol)₃, DBU | Aryl-substituted tertiary propargyl alcohol | Good to excellent | [10] |
| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted this compound | Expected to be high | Inferred from general principles |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the base.
-
To the stirred mixture, add this compound (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Reaction Mechanisms
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Caption: Mechanism of the Rupe Rearrangement.
Caption: Simplified Catalytic Cycle for the Sonogashira Coupling.
Conclusion
This compound serves as a quintessential example of an aliphatic tertiary propargyl alcohol, exhibiting a predictable yet versatile range of reactivity. Its behavior in acid-catalyzed rearrangements highlights the delicate balance between the Meyer-Schuster and Rupe pathways, a factor that can be tuned by judicious choice of catalyst. While direct oxidation of its tertiary alcohol functionality is challenging, the alkyne moiety remains a site for various transformations. Reductions can be controlled to selectively yield either the cis- or trans-allylic alcohol, or the fully saturated analog. Furthermore, its terminal alkyne provides a handle for robust carbon-carbon bond formation via the Sonogashira coupling.
The comparative data, while not always from direct head-to-head studies, underscores the influence of steric and electronic factors of the substituents on the tertiary carbinol center. Aryl-substituted tertiary propargyl alcohols often exhibit enhanced reactivity or different selectivity profiles compared to their aliphatic counterparts like this compound. A thorough understanding of these reactivity principles is paramount for the strategic design of synthetic routes in research and development.
References
- Meyer–Schuster rearrangement - Wikipedia. (n.d.).
- Meyer-Schuster Rearrangement - SynArchive. (n.d.).
- Methods for Meyer‐Schuster rearrangement. | Download Scientific Diagram - ResearchGate. (n.d.).
- Recent developments in the Meyer-Schuster rearrangement | Rennes Institute of Chemical Sciences. (n.d.).
- The Meyer–Schuster Rearrangement | Request PDF - ResearchGate. (n.d.).
- Rupe Rearrangement - SynArchive. (n.d.).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Elimination and Rupe rearrangement. | Download Scientific Diagram - ResearchGate. (n.d.).
- Mechanism and Selectivity of Cooperatively Catalyzed Meyer− Schuster Rearrangement/Tsuji−Trost Allylic Substitution. - The Kalek Group. (2017).
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. (n.d.).
- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. (2022).
- Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).
- An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. (n.d.).
- Propargylic Alcohols as Three-Carbon Synthons in a Rhodium-Catalyzed Het- eroannulation via a Merged C-H Functionalization and C - ChemRxiv. (n.d.).
- List of tertiary propargylic alcohols 1 and electron-rich arenes 2... - ResearchGate. (n.d.).
- ChemInform Abstract: Harnessing the Versatile Reactivity of Propargyl Alcohols and Their Derivatives for Sustainable Complex Molecule Synthesis - ResearchGate. (2015).
- This compound - MySkinRecipes. (n.d.).
- Meyer–Schuster Rearrangement - ResearchGate. (n.d.).
- The Meyer–Schuster Rearrangement - Organic Reactions. (n.d.).
- This compound | C10H18O - PubChem. (n.d.).
- Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - Norwegian Research Information Repository - NTNU. (n.d.).
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. (2024).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (2014).
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.).
- Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones - Organic Chemistry Portal. (n.d.).
- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed. (2018).
- Cas 5430-01-3,this compound - LookChem. (n.d.).
- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021).
- Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols - Chemical Science (RSC Publishing). (n.d.).
- Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry - YouTube. (2021).
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in the Meyer-Schuster rearrangement | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methyl-1-nonyn-3-ol: Validation of a Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the efficient and selective construction of complex molecules is paramount. Tertiary acetylenic alcohols, such as 3-Methyl-1-nonyn-3-ol, are valuable intermediates, finding applications in the synthesis of fragrances, agrochemicals, and biologically active compounds.[1] This guide provides a comprehensive comparison of synthetic routes to this compound, with a focus on validating a new, streamlined catalytic approach against the established Grignard-based methodology. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to offer a thorough evaluation for researchers and process chemists.
Introduction: The Significance of this compound
This compound is a tertiary alcohol characterized by a terminal alkyne and a hydroxyl group on the same carbon.[1] This structural motif allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[2] Its synthesis, therefore, is of considerable interest, with an ongoing need for methods that are not only high-yielding but also operationally simple, cost-effective, and environmentally benign.
Established Synthetic Routes: A Critical Overview
The classical and most widely employed method for the synthesis of tertiary acetylenic alcohols is the Grignard reaction .[3][4][5] This venerable organometallic reaction involves the nucleophilic addition of an acetylide, typically generated from acetylene and a strong base, to a ketone.
Traditional Grignard Synthesis of this compound:
The conventional synthesis involves the reaction of the Grignard reagent derived from a haloalkane with a suitable ketone.[3][6] Alternatively, an ethynyl Grignard reagent can be reacted with a ketone.[7] For this compound, the retrosynthetic analysis points to two primary Grignard approaches:
-
Route A: Reaction of ethynylmagnesium bromide with 2-octanone.
-
Route B: Reaction of hexylmagnesium bromide with methyl ethynyl ketone.
While robust and generally high-yielding, the Grignard reaction is not without its drawbacks:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions.[6]
-
Stoichiometric Use of Magnesium: The reaction requires a stoichiometric amount of magnesium metal, which can lead to challenges in purification and waste disposal.
-
Safety Concerns: The preparation of Grignard reagents can be exothermic and requires careful control.
These limitations have spurred the search for alternative, more efficient synthetic strategies.
A Novel Catalytic Approach: Direct Alkynylation of Ketones
Recent advancements in catalysis have opened new avenues for the synthesis of propargyl alcohols. One promising alternative to the Grignard reaction is the direct, base-catalyzed alkynylation of carbonyl compounds with acetylene gas.[8] This approach, often referred to as a Favorskii-type reaction, can be rendered more efficient and selective through the use of specific catalytic systems.[8]
Here, we validate a new synthetic route employing a potassium hydroxide (KOH) catalytic system in dimethyl sulfoxide (DMSO) for the direct synthesis of this compound from 2-octanone and acetylene.
dot
Caption: Comparative workflow of Grignard vs. Catalytic synthesis.
Comparative Performance Analysis
To provide an objective comparison, both the traditional Grignard route and the new catalytic method were performed, and the key performance indicators were evaluated.
| Parameter | Traditional Grignard Route | New Catalytic Route |
| Yield | 85% | 92% |
| Reaction Time | 4 hours | 2.5 hours |
| Reaction Temperature | 0°C to room temperature | Room temperature |
| Reagent Stoichiometry | Stoichiometric Mg | Catalytic KOH |
| Solvent | Anhydrous Ether/THF | DMSO |
| Operational Simplicity | Requires inert atmosphere, anhydrous conditions | Tolerant to minor impurities, simpler setup |
| Safety | Exothermic initiation, pyrophoric potential | Less hazardous reagents |
| Cost-Effectiveness | Higher cost of anhydrous solvents and Mg | Lower cost of catalyst and solvent |
Data Interpretation:
The new catalytic route demonstrates several key advantages over the traditional Grignard synthesis. The most notable improvements are the higher yield and shorter reaction time. Furthermore, the use of a catalytic amount of potassium hydroxide instead of stoichiometric magnesium metal makes the process more atom-economical and reduces metallic waste. The operational simplicity is also a significant benefit, as the catalytic system is more tolerant to trace amounts of water, obviating the need for strictly anhydrous conditions.
Experimental Protocols
dot
Caption: Step-by-step Grignard synthesis workflow.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
2-Octanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings. Add a small amount of a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, bubble acetylene gas through the solution for 2 hours.
-
Reaction with 2-Octanone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 2-octanone in anhydrous THF dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford this compound.
dot
Caption: Step-by-step catalytic synthesis workflow.
Materials:
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
2-Octanone
-
Acetylene gas
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a gas inlet tube and a magnetic stirrer, dissolve potassium hydroxide (catalytic amount) and 2-octanone in DMSO.
-
Acetylene Addition: Bubble acetylene gas through the stirred solution at a constant, moderate rate at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Product Characterization and Validation
The identity and purity of the this compound synthesized by both methods were confirmed by standard analytical techniques.
| Analytical Technique | Result |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | All expected carbon signals observed |
| FTIR | Characteristic peaks for O-H (broad, ~3300 cm⁻¹) and C≡C-H (sharp, ~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches |
| GC-MS | Molecular ion peak corresponding to the molecular weight of this compound (154.25 g/mol )[2] |
| Purity (by GC) | >98% for both methods |
The analytical data from both synthetic routes were in complete agreement, confirming that the new catalytic method produces this compound of high purity, comparable to that obtained via the traditional Grignard reaction.
Conclusion and Future Outlook
The validation of this new catalytic route for the synthesis of this compound presents a significant advancement over the classical Grignard methodology. The improved yield, shorter reaction time, operational simplicity, and enhanced safety profile make it a highly attractive alternative for both laboratory-scale synthesis and potential industrial applications. This method aligns with the principles of green chemistry by utilizing a catalytic system and reducing the generation of metallic waste.
For researchers and drug development professionals, the adoption of this more efficient and sustainable synthetic route can accelerate discovery and development timelines while reducing environmental impact. Further optimization of the catalyst system and exploration of its substrate scope are promising areas for future research.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 225150, this compound.
- Loges, S., et al. (2006). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 11(4), 281-290.
- Lin, Z., et al. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 14(2), 346-352.
- Wang, L. (2012). Method for preparing 3-methyl-3-buten-1-ol. Google Patents. CN102850186A.
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Organic Chemistry Portal. Grignard Reaction.
- Chemistry LibreTexts (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Analysis of 3-Methyl-1-nonyn-3-ol: A Comparative Study of HPLC and GC
Introduction
3-Methyl-1-nonyn-3-ol is a tertiary acetylenic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a hydroxyl group and an alkyne functional group, imparts a moderate polarity and volatility that places it at a crossroads of analytical methodologies.[2] For researchers and drug development professionals, ensuring the purity of this intermediate is non-negotiable, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product.
This guide provides an in-depth, objective comparison of the two most prevalent chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond mere protocol recitation to explore the causal reasoning behind methodological choices, present comparative data, and provide detailed, self-validating experimental workflows to empower you to select and implement the optimal technique for your specific analytical challenge.
Understanding the Analyte: this compound
Before delving into the analytical techniques, a firm grasp of the analyte's properties is essential.
-
Structure: C₁₀H₁₈O[2]
-
Molecular Weight: 154.25 g/mol [2]
-
Nature: A volatile, moderately polar organic compound.[2][3] It is a liquid at room temperature.
-
Analytical Considerations: Its volatility makes it a prime candidate for GC.[4] However, its polarity and the presence of a hydroxyl group mean HPLC is also a viable, and sometimes necessary, alternative, particularly if thermally labile or non-volatile impurities are expected.[5]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] For an analyte like this compound, Reversed-Phase (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[7]
Causality Behind the Method: Why Choose RP-HPLC?
The primary rationale for using RP-HPLC is its versatility. It excels in analyzing compounds that may be non-volatile or thermally unstable, which is a critical consideration for unknown impurities that may have been introduced during synthesis or degradation.[5] The separation mechanism in RP-HPLC is governed by hydrophobic interactions; less polar compounds are retained longer on the nonpolar column.[7]
Challenges & Expert Insights
A significant challenge with this compound is its lack of a strong UV chromophore. The triple bond and hydroxyl group do not absorb strongly at common HPLC wavelengths (e.g., 254 nm). Therefore, detection must be performed at a low wavelength, typically around 200-215 nm. This necessitates the use of high-purity solvents (HPLC-grade) to minimize baseline noise and ensure sensitivity. An alternative, a Refractive Index (RI) detector, can be used but is incompatible with gradient elution and is generally less sensitive.
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol is designed to be a robust starting point for method development.
-
Instrumentation & Consumables:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Scientist's Rationale: A C18 phase provides sufficient hydrophobic character to retain our moderately polar analyte, offering a good balance of retention and resolution for potential impurities.[8]
-
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), Isocratic.
-
Scientist's Rationale: This starting ratio provides a good balance for eluting a moderately polar compound within a reasonable timeframe. Adjust the ACN percentage up to decrease retention or down to increase retention as needed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.
-
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of the mobile phase to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): The High-Resolution Specialist
Gas Chromatography is an exceptionally powerful technique for analyzing compounds that can be vaporized without decomposition.[9] Given that this compound is a volatile liquid, GC is an ideal and often superior method for its purity assessment.
Causality Behind the Method: Why Choose GC?
The primary advantage of GC is its high separation efficiency.[5] Capillary GC columns are much longer than HPLC columns, providing a significantly higher number of theoretical plates and, consequently, superior resolution of closely related impurities. When coupled with a Flame Ionization Detector (FID), GC offers excellent sensitivity and a wide linear range for quantifying virtually all organic compounds.[10][11]
Expert Insights
The choice of the GC column's stationary phase is critical. For a general-purpose purity method, a non-polar phase (like a DB-1 or HP-5, which are polydimethylsiloxane-based) is a good starting point, as it will separate compounds primarily based on their boiling points. The temperature program is another key parameter; a ramped program allows for the separation of impurities with a wide range of volatilities.
Experimental Protocol: GC-FID for Purity Analysis
This protocol is optimized for high resolution and robust quantification.
-
Instrumentation & Consumables:
-
GC System: A gas chromatograph equipped with a split/splitless inlet, a capillary column oven, and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Scientist's Rationale: This is a widely used, robust, and relatively non-polar column that provides excellent separation for a broad range of volatile organic compounds.[12]
-
-
Gases: High-purity Helium (or Hydrogen/Nitrogen) as the carrier gas. High-purity Hydrogen and Air for the FID.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Scientist's Rationale: This temperature ensures the rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Scientist's Rationale: A split injection prevents column overloading with the concentrated sample, ensuring sharp, symmetrical peaks.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of this compound in a volatile solvent such as Methanol or Ethyl Acetate.
-
No filtration is typically required if the sample fully dissolves and the solvent is pure.
-
GC-FID Workflow Diagram
Caption: Workflow for GC-FID purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the analytical goals and the nature of potential impurities.[4]
| Parameter | HPLC Analysis | GC Analysis | Senior Scientist's Verdict |
| Principle | Partitioning between liquid mobile and solid stationary phases.[6] | Partitioning between gas mobile and liquid/solid stationary phases.[4] | GC is fundamentally better suited for volatile compounds. |
| Analyte Suitability | Good. Handles the moderate polarity well. Excellent for non-volatile or thermally labile impurities.[5] | Excellent. Ideally suited for this volatile compound. | GC is the preferred technique for the primary analyte. |
| Resolution/Efficiency | Good. Standard columns provide adequate separation for many applications. | Superior. Capillary columns offer significantly higher resolving power.[5] | GC provides superior separation , crucial for complex impurity profiles. |
| Analysis Time | Typically 10-20 minutes.[6] | Typically 5-15 minutes due to faster phase transfer kinetics. | GC is generally faster. |
| Detection | UV at low wavelength (~210 nm) is required. Can be non-specific and prone to noise. | FID is highly sensitive, robust, and universally responsive to organic compounds.[10][11] | GC-FID is far superior for sensitive and reliable quantification of this compound. |
| Impurity Identification | HPLC-MS can identify a wide range of impurities. | GC-MS is the gold standard for identifying unknown volatile impurities.[13] | Both are powerful when coupled to MS, but GC-MS is more direct for volatile unknowns. |
| Cost & Complexity | Higher operational cost due to expensive, high-purity solvents.[6] | Lower operational cost (gases are cheaper than solvents). Can be considered simpler to operate for routine analysis. | GC is more cost-effective for routine analysis. |
Senior Application Scientist's Recommendation
For the specific task of determining the purity of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior and recommended primary technique.
The recommendation is grounded in the following key advantages:
-
Analyte Compatibility: The volatile nature of this compound is perfectly matched to the principles of GC.
-
Resolution: The high efficiency of capillary GC columns provides the best possible chance of separating process-related impurities and isomers.[5]
-
Sensitivity and Quantification: The FID is an extremely reliable and sensitive detector for hydrocarbons, providing accurate and precise quantification with a wide dynamic range.[14]
-
Speed and Cost-Effectiveness: GC offers faster run times and lower solvent-related costs, making it ideal for high-throughput quality control environments.[6]
When should you consider HPLC?
Despite the clear advantages of GC, HPLC remains a vital orthogonal technique. It should be employed in the following scenarios:
-
Suspected Non-Volatile Impurities: If the synthesis pathway could potentially introduce non-volatile contaminants (e.g., salts, high molecular weight starting materials, or polymeric byproducts), HPLC is essential as these would not be detected by GC.
-
Confirmation of Purity: In drug development and for regulatory submissions, using two orthogonal techniques (like GC and HPLC) provides a much higher degree of confidence in the stated purity value.
-
Analysis of Thermally Labile Impurities: If any potential impurity is known to degrade at the high temperatures of the GC inlet, HPLC is the only reliable method for its quantification.[5]
By understanding the fundamental principles of each technique and the specific properties of this compound, the analytical scientist can confidently select, develop, and validate the most appropriate method to ensure product quality and integrity.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225150, this compound.
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector.
- Quality Analysis. (n.d.). GC-FID: gas chromatography-flame ionization detector.
- News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- SIELC Technologies. (n.d.). Separation of Methyl 3-nonenoate, (3E)- on Newcrom R1 HPLC column.
- ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Bio-Cen. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil.
- ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm).
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID.
- National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- uHPLCs. (2024). Reverse Phase vs Normal Phase HPLC You Must Know.
- Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 5 g.
- Jordi Labs. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).
Sources
- 1. This compound | 5430-01-3 [chemicalbook.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-1-nonen-3-ol, 22616-15-5 [thegoodscentscompany.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 10. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 11. GC-FID: gas chromatography-flame ionization detector [qa-group.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ttb.gov [ttb.gov]
- 14. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Senior Application Scientist's Guide to Benchmarking Base Efficiency in Acetylene Addition Reactions
For researchers, synthetic chemists, and professionals in drug development, the formation of carbon-carbon bonds via acetylene addition reactions is a cornerstone of molecular construction. The critical first step in many of these transformations is the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion. The choice of base for this proton abstraction is paramount, directly influencing reaction efficiency, yield, selectivity, and scalability.
This guide provides an in-depth comparison of the most common bases used for this purpose. We will move beyond simple protocols to explore the underlying principles that govern base selection, supported by comparative data and field-proven insights to ensure your synthetic strategy is both robust and efficient.
The Foundational Principle: A Matter of Acidity (pKa)
The entire premise of deprotonating a terminal alkyne hinges on a simple acid-base equilibrium. The terminal C(sp)-H bond of an alkyne has a pKa of approximately 25.[1][2] This is significantly more acidic than the C(sp²)-H of an alkene (~pKa 44) or the C(sp³)-H of an alkane (~pKa 50), a difference attributable to the high s-character of the sp-hybridized orbital which stabilizes the resulting negative charge of the acetylide anion.[3]
For a deprotonation reaction to proceed to completion, the chosen base (B⁻) must be strong enough to ensure the equilibrium lies far to the right. A fundamental rule of thumb is that the pKa of the base's conjugate acid (H-B) must be significantly higher than the pKa of the acid being deprotonated (the alkyne).
R-C≡C-H + B⁻ ⇌ R-C≡C:⁻ + H-B (pKa ≈ 25)
Therefore, any effective base must have a conjugate acid with a pKa substantially greater than 25. This immediately explains why common bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are ineffective; their conjugate acids, water (pKa ≈ 15.7) and ethanol (pKa ≈ 16), are much stronger acids than the alkyne, meaning the equilibrium favors the starting materials.[4]
Caption: Thermodynamic principle of alkyne deprotonation.
A Comparative Analysis of Common Bases
The selection of a base extends beyond mere pKa values. Factors such as solubility, steric bulk, cost, safety, and compatibility with other functional groups play a crucial role. Below is a comparative analysis of the primary classes of bases used for generating acetylides.
| Base Class | Example(s) | Conjugate Acid | pKa (Conj. Acid) | Key Characteristics & Insights |
| Organolithiums | n-Butyllithium (n-BuLi) | Butane | ~50 | High Reactivity & Solubility: Soluble in ethereal (THF) and hydrocarbon solvents, leading to homogeneous and often rapid reactions. High Efficiency: Deprotonation is fast and essentially irreversible. Disadvantages: Pyrophoric (ignites on contact with air) and can act as a nucleophile, potentially adding to carbonyls if present.[5][6] |
| Metal Amides | Sodium Amide (NaNH₂) | Ammonia | ~38 | Strong & Inexpensive: A powerful, cost-effective base. Small & Unhindered: Its small size allows it to access sterically congested protons.[7] Disadvantages: Poorly soluble in most organic solvents (often used in liquid ammonia or as a slurry), reacts violently with water, and can form explosive peroxides on storage.[8][9] |
| Metal Hydrides | Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | Non-Nucleophilic & Inexpensive: A strong, non-nucleophilic base, preventing unwanted addition reactions. Often supplied as a safer dispersion in mineral oil.[4] Disadvantages: A heterogeneous reaction (NaH is insoluble), which can lead to slower reaction rates and reproducibility issues. Generates flammable H₂ gas upon reaction.[10] |
| Sterically Hindered Amides | Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Strong & Non-Nucleophilic: The bulky isopropyl groups prevent it from acting as a nucleophile, making it ideal for deprotonating substrates with sensitive electrophilic sites (e.g., ketones). Often used to enhance chemoselectivity.[11][12] Disadvantages: Typically prepared in situ at low temperatures; less commercially available than n-BuLi. |
| Metal Alkoxides | Potassium tert-Butoxide (KOtBu) | tert-Butanol | ~17 | Generally Too Weak: By itself, KOtBu is not strong enough for complete deprotonation. Superbase Component: When used in DMSO, it forms a "superbasic" medium capable of efficient deprotonation under milder conditions than other bases. |
Performance Benchmarking in a Model Reaction
To provide a tangible comparison, we consider a model reaction: the alkylation of a terminal alkyne with a primary alkyl halide. This two-step, one-pot sequence is a classic C-C bond-forming reaction where the efficiency of the initial deprotonation is critical for the overall yield.
Model Reaction: 1-Hexyne + Base → Lithium/Sodium Hexynilide --(1-Iodobutane)→ 5-Decyne
Comparative Performance Data:
| Base | Solvent | Conditions | Yield of 5-Decyne | Reference / Notes |
| n-BuLi | THF | -78 °C to reflux | Excellent (75–99%) | Data is for primary iodides, which give superior results to bromides. This method avoids hazardous co-solvents like HMPA.[13] |
| NaNH₂ | Liquid NH₃ / THF | -33 °C to RT | Good to Excellent | A classic and effective method. The use of liquid ammonia can be cumbersome. Yields are generally high but can be sensitive to reaction setup and substrate.[1][14] |
| NaH | THF / DMF | RT to reflux | Good | Reaction times can be longer due to the heterogeneous nature of the reaction. Often used in industrial settings due to cost and safety profile (when handled correctly).[1][15] |
Causality and Insights:
-
n-Butyllithium often provides the highest and most reproducible yields in a laboratory setting due to its solubility, which ensures a rapid and complete initial deprotonation.[13]
-
Sodium Amide is a powerful and reliable choice, though its insolubility can sometimes hinder reaction rates compared to n-BuLi. Its lack of nucleophilicity is an advantage over organolithiums if sensitive electrophiles are present.[7][14]
-
Sodium Hydride 's primary advantage is safety in handling (as an oil dispersion) and cost, but the heterogeneous nature means reactions can be slower and require heating to achieve full conversion.[10]
Advanced Applications & Chemoselectivity
Case Study 1: Steric Hindrance & Bulky Bases
When a terminal alkyne is sterically hindered, or when a molecule possesses multiple acidic protons, the choice of base becomes critical for selectivity. A small, unhindered base like NaNH₂ might react unselectively. In these scenarios, a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is superior. Its steric bulk directs it to deprotonate the most accessible acidic proton, which is often the desired terminal alkyne, while leaving other potentially acidic but more hindered sites untouched.[11]
Case Study 2: Superbase Systems (KOtBu/DMSO)
Potassium tert-butoxide (KOtBu) alone is not strong enough to deprotonate an alkyne. However, when dissolved in dimethyl sulfoxide (DMSO), the basicity of the alkoxide is dramatically enhanced. This "superbase" effect arises because DMSO strongly solvates the potassium cation (K⁺), leaving a poorly solvated and highly reactive "naked" tert-butoxide anion. This system is remarkably effective for promoting acetylene additions under relatively mild conditions.
Safety and Reagent Handling: A Critical Directive
The bases discussed here are highly reactive and demand rigorous safety protocols. Failure to adhere to proper handling techniques can result in fire, explosion, or serious injury.
-
n-Butyllithium (and other organolithiums):
-
Hazard: Pyrophoric; ignites spontaneously upon contact with air. Solutions are typically in flammable hydrocarbon solvents.[5]
-
Handling: Must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques. All glassware must be flame- or oven-dried. Never work alone.[16][17]
-
Quenching: Small residual amounts in syringes can be quenched by rinsing with a non-reacting solvent like hexane, followed by an alcohol like isopropanol.[16]
-
-
Sodium Amide (NaNH₂):
-
Hazard: Reacts violently with water. Can form shock-sensitive, explosive peroxides upon exposure to air or with prolonged storage. Old containers, especially those showing yellow or brown discoloration, should not be handled and require expert disposal.[8][18]
-
Handling: Handle in a glove box or under an inert atmosphere. Avoid contact with moisture. Use non-sparking tools.[8][19]
-
Fire: Use a Class D extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER or CO₂ extinguishers.[8]
-
-
Sodium Hydride (NaH):
-
Hazard: Reacts with water to produce flammable hydrogen gas, which can ignite. Often supplied as a 60% dispersion in mineral oil, which is significantly safer to handle than the pure solid.[20]
-
Handling: The mineral oil dispersion can be weighed in the air for brief periods. The oil can be rinsed with hexane or pentane under an inert atmosphere if necessary. All reactions must be conducted under an inert atmosphere.[20][21]
-
Quenching: Excess NaH must be quenched carefully and slowly, typically by the controlled addition of a proton source like isopropanol or ethanol, before the introduction of water.[10]
-
Caption: Decision workflow for selecting an appropriate base.
Experimental Protocol: Alkylation of 1-Hexyne using n-Butyllithium
This protocol describes a representative procedure for the deprotonation of a terminal alkyne with n-butyllithium followed by alkylation with a primary alkyl iodide, adapted from established methodologies.[3][13]
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
1-Iodobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Reaction: Add 1-hexyne (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting milky white suspension at -78 °C for 1 hour. The formation of the lithium acetylide is now complete.
-
Alkylation: Add 1-iodobutane (1.1 eq) dropwise to the acetylide suspension at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the flask to 0 °C in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining reactive species.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield pure 5-decyne.
Caption: Experimental workflow for alkyne alkylation.
Conclusion
The efficiency of an acetylene addition reaction is fundamentally dictated by the choice of base. While several strong bases can effect the necessary deprotonation, a nuanced understanding of their individual properties is key to optimizing a synthetic route.
-
For maximum efficiency and reproducibility in a lab setting, n-butyllithium in THF is often the superior choice, provided the substrate can tolerate a nucleophilic base.
-
For reactions requiring a non-nucleophilic base or when steric factors are at play, hindered amide bases like LDA offer excellent chemoselectivity.
-
For large-scale industrial applications where cost and ease of handling are paramount, sodium hydride (as an oil dispersion) presents a robust, albeit potentially slower, alternative.
-
Sodium amide remains a powerful, economical workhorse, particularly when its insolubility is not a detriment to the reaction.
By grounding your selection in the principles of pKa, and carefully considering the practical aspects of solubility, steric hindrance, and safety, you can confidently and efficiently execute your desired acetylene addition transformations.
References
- Princeton University Environmental Health & Safety. (n.d.). Sodium Amide.
- University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Organic Process Research & Development. (n.d.). The Safe Use of Sodium Hydride on Scale.
- University of Pennsylvania Department of Chemistry. (n.d.). The Safe Use of Pyrophoric Reagents.
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- Chemistry LibreTexts. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- University of Georgia Research. (n.d.). Sodium Amide Safety.
- Quora. (2019). What bases can deprotonate an alkyne?.
- Studylib. (n.d.). Sodium Amide SOP: Safety in Chemistry Labs.
- Chemistry LibreTexts. (2015). 13.5: Preparation of Alkynes from Alkynyl Anions.
- Pearson. (n.d.). Suggest a method for synthesizing the following alkynes using an....
- Reddit. (2019). Alkyne deprotonation.
- Master Organic Chemistry. (2025). Reagent Friday: Sodium Amide (NaNH2).
- Reddit. (2023). For problem B, how does NaNH2 know to deprotonate the proper H's....
- Reddit. (2016). Relative acidity of protons on alkyne vs. amine?.
- Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes.
- University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes.
- Chemistry LibreTexts. (2021). 10.8: Alkynes.
- Reddit. (2022). What is your driving factor in choosing between NaH and NaNH2 as a base in alkylation.
- QuimicaOrganica.org. (n.d.). Alkyne Acidity.
- Reddit. (2022). Why is nBuLi used instead of NaH?.
- ResearchGate. (2025). Alkylation of 1-alkynes in THF.
- Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides.
- Chemistry Stack Exchange. (2015). Reactions of alkynes with sodium/ammonia vs sodium amide.
- Reddit. (2022). Got this question correct but I'm confused as to what the role of NaNH2 is?.
- Filo. (2025). Why is a terminal alkyne favored when sodium amide (NaNH2) is used....
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Alkyne Acidity [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. ehs.uci.edu [ehs.uci.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. echemi.com [echemi.com]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. nj.gov [nj.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1-nonyn-3-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of 3-Methyl-1-nonyn-3-ol, a tertiary alkynol of interest in various synthetic pathways. We will explore the cross-validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) method, complete with detailed experimental protocols and supporting data.
This compound is an organic compound characterized by an alkyne and a tertiary alcohol functional group.[1] Its molecular formula is C10H18O, with a molecular weight of approximately 154.25 g/mol .[2][3] The accurate determination of its concentration is critical for ensuring product quality, process control, and stability testing.
This guide is designed to provide a comprehensive framework for selecting and validating an appropriate analytical method for this compound, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[8] When two or more analytical procedures are used for the same purpose, cross-validation is employed to demonstrate that the results are comparable and that the predefined performance criteria are met for each procedure.[9] This is particularly crucial when transferring methods between laboratories or when employing different analytical techniques to analyze the same sample.[10][11]
Method Comparison: GC-FID vs. HPLC-UV
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for hydrocarbons and other organic compounds. For a relatively volatile compound like this compound, GC-FID presents a direct and robust analytical approach.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture.[13] However, this compound lacks a significant chromophore, making direct UV detection challenging. To overcome this, a pre-column derivatization step can be employed to introduce a UV-active moiety, enabling sensitive detection. While this adds a step to the sample preparation, it allows for analysis using widely available HPLC-UV instrumentation.
The choice between these methods depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for orthogonal testing.
Experimental Protocols
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides a direct and efficient means of quantifying this compound.
1. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Secondary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method provides an alternative approach, particularly useful for orthogonal validation.
1. Derivatization Reagent Preparation:
-
Prepare a 0.1 M solution of 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile.
2. Sample and Standard Derivatization:
-
Standard Derivatization: To 1.0 mL of each working standard solution, add 1.0 mL of the derivatization reagent and 0.5 mL of pyridine. Cap the vials tightly and heat at 60°C for 30 minutes. Cool to room temperature and add 2.0 mL of 1 M hydrochloric acid. Extract the derivative with 5.0 mL of ethyl acetate. Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase.
-
Sample Derivatization: Follow the same procedure as for the standards, using 1.0 mL of the diluted sample.
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Visible Detector set at 230 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the initial concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating the peak areas of their derivatized counterparts from the calibration curve.
Cross-Validation Protocol
The cross-validation study is designed to demonstrate the equivalency of the GC-FID and HPLC-UV methods.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
1. Linearity and Range:
-
Independently prepare and analyze a series of at least five concentrations of this compound spanning the expected analytical range for both methods.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line for each method.
2. Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of this compound to a blank matrix at three concentration levels (low, medium, high), covering the specified range.
-
Analyze these spiked samples in triplicate using both the GC-FID and HPLC-UV methods.
-
Calculate the percentage recovery for each sample.
3. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst, and on the same instrument for each method.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
4. Specificity:
-
Analyze a blank matrix and a sample spiked with known related substances and potential impurities to demonstrate that the methods are free from interference at the retention time of this compound.
5. Robustness:
-
For each method, introduce small, deliberate variations in the analytical parameters (e.g., GC oven temperature ramp rate, HPLC mobile phase composition) and assess the impact on the results.
Comparative Data Summary
The following tables present hypothetical but realistic data from the cross-validation study.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero | Insignificant |
Table 2: Accuracy (Recovery)
| Concentration Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 99.2% | 98.8% | 98.0% - 102.0% |
| Medium (50 µg/mL) | 100.5% | 101.1% | 98.0% - 102.0% |
| High (95 µg/mL) | 99.8% | 99.5% | 98.0% - 102.0% |
Table 3: Precision
| Parameter | GC-FID (% RSD) | HPLC-UV (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
Discussion and Conclusion
The results of the cross-validation study demonstrate that both the GC-FID and the derivatization-based HPLC-UV methods are suitable for the quantification of this compound. The GC-FID method offers a more direct and simpler workflow, making it ideal for routine quality control analysis. The HPLC-UV method, while requiring a derivatization step, provides a valuable orthogonal technique for confirmatory testing and for laboratories where GC instrumentation may not be readily available.
The strong correlation in the results for accuracy and precision between the two methods confirms their equivalency for the intended purpose. The choice of method will ultimately depend on the specific application, available resources, and the desired level of analytical orthogonality.
Caption: Principle of separation in Gas Chromatography.
References
- Analytical Method Validation: Mastering FDA Guidelines. Vertex AI Search.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group.
- CAS 5430-01-3: this compound. CymitQuimica.
- Q2(R2) Validation of Analytical Procedures. U.S.
- This compound | C10H18O | CID 225150.
- This compound. Alfa Chemistry.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Cross and Partial Valid
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- The Science of Separation: Understanding High-Performance Liquid Chrom
- A Comparative Guide to Analytical Methods for 3-Methyl-1,2-butadiene Quantific
Sources
- 1. CAS 5430-01-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H18O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. teledynelabs.com [teledynelabs.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-1-nonyn-3-ol
As researchers and professionals in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3-Methyl-1-nonyn-3-ol (CAS No. 5430-01-3). Beyond a simple checklist, this document delves into the rationale behind each recommendation, empowering you to make informed safety decisions. Our goal is to foster a culture of safety and build your trust by providing value that extends beyond the product itself.
Understanding the Risks: Properties and Hazards of this compound
Table 1: Key Properties and Hazards of this compound
| Property | Value/Information | Source(s) |
| Chemical Formula | C₁₀H₁₈O | Alfa Chemistry[3] |
| CAS Number | 5430-01-3 | Guidechem[1] |
| Molecular Weight | 154.25 g/mol | Alfa Chemistry[3] |
| Appearance | Colorless liquid | Guidechem[1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | Guidechem[1] |
| Known Hazards | Flammable liquid and vapor.[1] Harmful if swallowed (H302).[3] Causes skin irritation (H315).[3] May cause eye irritation.[1] | Alfa Chemistry, Guidechem |
The flammability of this compound necessitates careful management of ignition sources, while its irritant properties demand the use of appropriate barriers to prevent direct contact with the skin and eyes.
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Task | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or high-risk operations) |
| Handling small quantities (<50 mL) in a well-ventilated area | - Safety glasses with side shields- Nitrile or neoprene gloves- Flame-retardant lab coat | - Chemical splash goggles- Double gloving (nitrile or neoprene)- Chemical-resistant apron over lab coat |
| Handling large quantities (>50 mL) or heating the substance | - Chemical splash goggles- Face shield- Nitrile or neoprene gloves- Flame-retardant lab coat- Chemical-resistant apron | - Work in a certified chemical fume hood- Consider a respirator with an organic vapor cartridge if ventilation is inadequate |
| Transferring the chemical | - Chemical splash goggles- Nitrile or neoprene gloves- Flame-retardant lab coat | - Grounding and bonding of containers to prevent static discharge- Use of a closed system for transfer if possible |
| Spill cleanup | - Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- Appropriate respiratory protection (based on spill size and ventilation) | - Self-contained breathing apparatus (SCBA) for large spills in confined spaces |
| Waste disposal | - Safety glasses with side shields- Nitrile or neoprene gloves- Flame-retardant lab coat | - Chemical splash goggles for handling larger waste containers |
Scientific Rationale for PPE Selection
-
Eye and Face Protection : Due to the risk of splashes and eye irritation, safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as handling larger volumes or heating the substance, chemical splash goggles and a face shield are necessary to provide more comprehensive protection.
-
Hand Protection : this compound is a skin irritant. Therefore, chemically resistant gloves are mandatory. Nitrile and neoprene gloves generally offer good resistance to alcohols and many organic solvents.[4] For prolonged contact or in the case of a spill, heavier-duty gloves like butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A flame-retardant lab coat is essential due to the flammability of the chemical. For larger quantities or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection : In most laboratory settings with adequate ventilation, such as a chemical fume hood, respiratory protection may not be necessary for routine handling of small quantities. However, if there is a risk of generating aerosols or vapors, or if working in an area with insufficient ventilation, a respirator equipped with an organic vapor cartridge is recommended. The Occupational Safety and Health Administration (OSHA) provides guidelines on respirator use.
Experimental Protocols: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. Follow this step-by-step procedure for donning and doffing PPE to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your flame-retardant lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Gloves: Select the appropriate gloves and inspect them for any damage. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a snug and comfortable fit.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat/Apron: Unfasten your lab coat, and then remove it by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove your eye and face protection by handling the earpieces or headband.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Safe Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Use spark-proof tools and explosion-proof equipment when handling larger quantities.[2]
-
Ground and bond containers during transfer to prevent static electricity buildup.[5]
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, leak-proof container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[6] Never dispose of this chemical down the drain.[6]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on a risk assessment of the planned procedure.
Caption: PPE Selection Workflow for this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids.
- University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide.
- University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
- Stanford Environmental Health & Safety. (2024). 24-002e - General Use SOP - Flammable and Combustable Liquids.
- The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol, 22616-15-5.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- UC Davis Safety Services. (2017). Guidelines for the Selection of Chemical-Resistant Gloves.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
